molecular formula C17H32ClNO B135542 1-Dodecylpyridin-1-ium chloride hydrate CAS No. 139549-68-1

1-Dodecylpyridin-1-ium chloride hydrate

Cat. No.: B135542
CAS No.: 139549-68-1
M. Wt: 301.9 g/mol
InChI Key: BDGGUWSWAKGEGH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dodecylpyridin-1-ium chloride hydrate is a useful research compound. Its molecular formula is C17H32ClNO and its molecular weight is 301.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dodecylpyridin-1-ium;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGGUWSWAKGEGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583484
Record name 1-Dodecylpyridin-1-ium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207234-02-4
Record name 1-Dodecylpyridin-1-ium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecylpyridinium chloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-Dodecylpyridin-1-ium Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1-Dodecylpyridin-1-ium chloride hydrate, a cationic surfactant with significant applications in research and pharmaceutical development. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and logical workflows to support laboratory investigations.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the tables below, providing a ready reference for its key properties.

Table 1: General and Molar Properties
PropertyValueReference
Chemical Formula C₁₇H₃₀ClN · xH₂O[1]
C₁₇H₃₂ClNO (for monohydrate)[2]
Molecular Weight 283.88 g/mol (anhydrous basis)[1]
301.9 g/mol (monohydrate)[2]
Appearance White to light yellow or light orange powder/crystal[3]
Form Liquid crystal
Table 2: Thermal and Solubility Properties
PropertyValueConditionsReference
Melting Point 66-70 °C-
87-93 °C(clear melt)[3]
Solubility Soluble in water and ethanol.-
Critical Micelle Concentration (CMC) 1.5 x 10⁻² mol dm⁻³at 298 K[4]
Table 3: Crystal Structure Data (Monohydrate)

| Property | Value | Reference | | :--- | :--- | | Crystal System | Triclinic |[2] | | Space Group | P-1 |[2] | | Cell Dimensions | a = 7.6582 Å, b = 23.765 Å, c = 5.2255 Å |[2] | | | α = 95.680°, β = 99.073°, γ = 96.759° |[2] | | Angle between hydrocarbon chain and pyridine ring | 79.16° |[4] |

Experimental Protocols

Detailed methodologies for determining key physical properties of surfactants like this compound are outlined below. These protocols are based on established analytical techniques.

Determination of Melting Point

The melting point of this compound can be accurately determined using a capillary melting point apparatus, such as a Mel-Temp apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped to compact the sample.

  • Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range provides an indication of purity.[5]

Determination of Aqueous Solubility

The solubility of this compound in water can be determined by preparing a saturated solution and measuring its concentration.

Methodology:

  • Solution Preparation: An excess amount of the compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

  • Concentration Analysis: The concentration of the surfactant in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, by measuring the absorbance at the wavelength of maximum absorption for the pyridinium ring. A calibration curve prepared with solutions of known concentrations is used for quantification.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants. It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC. Two common methods are conductometry and tensiometry.[6]

Methodology:

  • Solution Preparation: A series of aqueous solutions of this compound with increasing concentrations are prepared.

  • Conductivity Measurement: The specific conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[7]

Methodology:

  • Solution Preparation: A series of aqueous solutions of the surfactant with increasing concentrations are prepared.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring method or pendant drop method) at a constant temperature.

  • Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The surface tension will decrease with increasing concentration until it reaches a plateau. The concentration at which the break in the curve occurs is the CMC.

Visualizations

The following diagrams illustrate key experimental workflows for characterizing this compound.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry, powdered 1-Dodecylpyridin-1-ium chloride hydrate prep2 Pack into capillary tube prep1->prep2 prep3 Compact sample prep2->prep3 meas1 Place in Mel-Temp apparatus prep3->meas1 meas2 Heat at a slow, steady rate (1-2 °C/min) meas3 Observe for phase change ana1 Record onset of melting meas3->ana1 ana2 Record completion of melting ana1->ana2 ana3 Determine Melting Range ana2->ana3

Workflow for Melting Point Determination.

CMC_Determination_Conductivity cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of 1-Dodecylpyridin-1-ium chloride hydrate prep2 Create a series of dilutions of increasing concentration prep1->prep2 meas1 Calibrate conductivity meter prep2->meas1 meas2 Measure specific conductivity of each solution at constant temp. meas1->meas2 ana1 Plot specific conductivity vs. concentration meas2->ana1 ana2 Identify two linear regions with different slopes ana1->ana2 ana3 Determine intersection point ana2->ana3 ana4 Intersection point = CMC ana3->ana4

Workflow for CMC Determination by Conductometry.

References

An In-depth Technical Guide to 1-Dodecylpyridin-1-ium Chloride Hydrate: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 1-Dodecylpyridin-1-ium chloride hydrate. This cationic surfactant is of significant interest in various industrial and research applications, including its use as a detergent, emulsifier, and antimicrobial agent. This document details its chemical identity, physicochemical properties, and the analytical techniques employed for its characterization.

Chemical Identity and Physicochemical Properties

This compound is a quaternary ammonium compound consisting of a pyridine ring with a 12-carbon alkyl chain attached to the nitrogen atom. The positive charge on the nitrogen is balanced by a chloride anion. The hydrate form incorporates water molecules into its crystal structure.

PropertyValueReference
Chemical Name This compound[1]
Synonyms Laurylpyridinium chloride hydrate, N-Dodecylpyridinium chloride hydrate[1]
CAS Number 207234-02-4 (for hydrate), 104-74-5 (for anhydrous)
Molecular Formula C₁₇H₃₂ClNO
Molecular Weight 301.90 g/mol [1]
Appearance White to pale cream powder or crystalline powder[2]
Melting Point 66-70 °C[3], 87-93 °C[2]
Solubility Soluble in water[4]

Chemical Structure

The structure of this compound comprises a hydrophilic pyridinium head group and a hydrophobic dodecyl tail. This amphiphilic nature is responsible for its surfactant properties. The crystal structure of the monohydrate has been determined by X-ray crystallography, revealing a layered arrangement of the molecules.[5]

G cluster_cation 1-Dodecylpyridin-1-ium Cation C1_chain CH₃ C2_chain CH₂ C1_chain->C2_chain C3_chain CH₂ C2_chain->C3_chain C4_chain CH₂ C3_chain->C4_chain C5_chain CH₂ C4_chain->C5_chain C6_chain CH₂ C5_chain->C6_chain C7_chain CH₂ C6_chain->C7_chain C8_chain CH₂ C7_chain->C8_chain C9_chain CH₂ C8_chain->C9_chain C10_chain CH₂ C9_chain->C10_chain C11_chain CH₂ C10_chain->C11_chain C12_chain CH₂ C11_chain->C12_chain N_ring N⁺ C12_chain->N_ring C1_ring CH N_ring->C1_ring C2_ring CH C1_ring->C2_ring C3_ring CH C2_ring->C3_ring C4_ring CH C3_ring->C4_ring C5_ring CH C4_ring->C5_ring C5_ring->N_ring Cl_anion Cl⁻ H2O H₂O

Caption: Chemical structure of this compound.

Spectroscopic Analysis

The characterization of this compound is routinely performed using various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure. The spectrum of the anhydrous form, dodecylpyridinium chloride, in CDCl₃ shows characteristic peaks for the protons of the dodecyl chain and the pyridinium ring.

Chemical Shift (ppm)MultiplicityAssignment
~9.5dProtons ortho to Nitrogen in pyridinium ring
~8.5tProton para to Nitrogen in pyridinium ring
~8.1tProtons meta to Nitrogen in pyridinium ring
~5.0tCH₂ group attached to the pyridinium nitrogen
~2.0mCH₂ group beta to the pyridinium nitrogen
~1.2-1.4m(CH₂)₉ of the dodecyl chain
~0.9tTerminal CH₃ group of the dodecyl chain

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (from water of hydration)
~3050Aromatic C-H stretching (pyridinium ring)
~2920, ~2850Aliphatic C-H stretching (dodecyl chain)
~1630, ~1480C=C and C=N stretching (pyridinium ring)
~1465CH₂ scissoring (dodecyl chain)
~770C-H out-of-plane bending (pyridinium ring)

Note: Actual peak positions may vary. Spectral data is available in databases such as SpectraBase.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for analyzing compounds containing chromophores. The pyridinium ring in 1-Dodecylpyridin-1-ium chloride acts as a chromophore. The UV-Vis spectrum in an aqueous solution is expected to show an absorption maximum (λmax) in the range of 250-260 nm, which is characteristic of the π-π* transitions in the pyridinium ring.[7]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible analytical data.

Synthesis of this compound

A common method for the synthesis of 1-alkylpyridinium halides involves the quaternization of pyridine with an appropriate alkyl halide.

Materials:

  • Pyridine

  • 1-Chlorododecane

  • Ethanol (or other suitable solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of pyridine in ethanol.

  • Add an equimolar amount of 1-chlorododecane to the solution.

  • Reflux the mixture for several hours with stirring. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be precipitated by adding diethyl ether to the reaction mixture.

  • Filter the resulting white solid, wash with diethyl ether, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure 1-Dodecylpyridin-1-ium chloride. The hydrate form is typically obtained by exposure to atmospheric moisture or by recrystallization from a solvent containing water.

Analytical Workflow

A typical workflow for the complete analysis of a synthesized batch of this compound is outlined below.

G cluster_workflow Analytical Workflow Synthesis Synthesis & Purification Physical_Char Physical Characterization (Melting Point, Appearance) Synthesis->Physical_Char NMR ¹H NMR Spectroscopy Physical_Char->NMR FTIR FTIR Spectroscopy Physical_Char->FTIR UV_Vis UV-Vis Spectroscopy Physical_Char->UV_Vis Structure_Confirm Structure Confirmation NMR->Structure_Confirm FTIR->Structure_Confirm Purity_Assess Purity Assessment UV_Vis->Purity_Assess Structure_Confirm->Purity_Assess Final_Report Final Report Purity_Assess->Final_Report

Caption: Experimental workflow for the analysis of the compound.

NMR Spectroscopy Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)).

  • If using a non-deuterated solvent is necessary for solubility, a deuterated lock solvent in a capillary insert can be used.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented in terms of absorbance or transmittance.

UV-Vis Spectroscopy Protocol

Instrumentation:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deionized water or ethanol). The solvent should be transparent in the UV region of interest.

  • Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

Data Acquisition:

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record the baseline.

  • Rinse the cuvette with the sample solution and then fill it with the sample.

  • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Identify the wavelength of maximum absorbance (λmax).

  • If quantitative analysis is required, measure the absorbance of the standard solutions at the λmax and construct a calibration curve according to the Beer-Lambert law.

References

Critical micelle concentration of 1-Dodecylpyridin-1-ium chloride hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Critical Micelle Concentration of 1-Dodecylpyridin-1-ium Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of this compound, a cationic surfactant. The document details quantitative CMC data, experimental protocols for its determination, and visualizations of key concepts and workflows.

Introduction to 1-Dodecylpyridin-1-ium Chloride and its CMC

1-Dodecylpyridin-1-ium chloride (DPC), also known as Laurylpyridinium chloride, is a quaternary ammonium compound that functions as a cationic surfactant.[1] Its amphiphilic nature, consisting of a long hydrophobic dodecyl chain and a hydrophilic pyridinium headgroup, allows it to reduce surface tension and form micelles in aqueous solutions.[1]

The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant. It is defined as the specific concentration at which surfactant monomers in a solution begin to aggregate and form micelles spontaneously.[2] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, there is a distinct change in various physicochemical properties of the solution, such as surface tension, conductivity, and osmotic pressure.[2] Accurate determination of the CMC is crucial for various applications, including in detergents, emulsifiers, nanoparticle synthesis, and drug delivery systems, where micellar encapsulation is key.[3][4]

Quantitative Data: CMC of 1-Dodecylpyridin-1-ium Chloride

The CMC of 1-Dodecylpyridin-1-ium chloride is influenced by factors such as temperature, pressure, and the presence of electrolytes or organic solvents.[5][6] The following tables summarize reported CMC values under various conditions.

Table 1: CMC of 1-Dodecylpyridin-1-ium Chloride (DPC) at Standard Temperature

CMC ValueTemperatureMethodReference
1.5 x 10⁻² mol/dm³ (15 mM)25 °C (298 K)Not Specified[7]
1.5 - 1.8 x 10⁻² M (15-18 mM)25 °CNot Specified[1]
4.25 x 10³ mg/L (~14.9 mM)Not SpecifiedNot Specified[7]
5.0 x 10⁻³ M (5.0 mM)25 °CConductometry[8]

Table 2: Temperature Dependence of the CMC of 1-Dodecylpyridin-1-ium Chloride (DPC) in Aqueous Solution

Data sourced from conductivity measurements reported by Tennouga et al.[6]

Temperature (°C)Temperature (K)CMC (mol/L)ln(CMC)
25298.150.0153-4.18
30303.150.0157-4.15
35308.150.0163-4.12
40313.150.0168-4.09
45318.150.0174-4.05
50323.150.0181-4.01

The data indicates that for DPC, the CMC tends to increase with rising temperature in the 25-50 °C range.[6] Generally, the temperature dependence of the CMC for surfactants can exhibit a U-shaped behavior, where the CMC value decreases to a minimum before increasing again.[5]

Experimental Protocols for CMC Determination

Several methods are employed to determine the CMC of surfactants. The choice of method depends on the nature of the surfactant (ionic or non-ionic) and the required precision.[2][9]

Conductivity Measurement

This method is highly suitable for ionic surfactants like DPC.[2]

  • Principle : The specific conductivity of an ionic surfactant solution is plotted against its concentration. Below the CMC, the surfactant exists as ions, and conductivity increases linearly with concentration. When micelles form at the CMC, the mobility of the aggregated ions is lower than that of the free monomers. This leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is determined from the intersection point of the two linear portions of the plot.[2][8]

  • Methodology :

    • Prepare a stock solution of DPC in deionized water.

    • Create a series of dilutions of the stock solution to obtain a range of concentrations both below and above the expected CMC.

    • Measure the specific conductivity of each solution at a constant temperature using a calibrated conductivity meter.

    • Plot the specific conductivity as a function of the DPC concentration.

    • Identify the two linear regions in the plot and determine their intersection point. The concentration at this point is the CMC.[6]

Surface Tension Measurement

This is a classic and widely used method for all types of surfactants.[2]

  • Principle : Surfactants are surface-active agents that lower the surface tension of a solvent. As the surfactant concentration increases, monomers adsorb at the air-water interface, causing a sharp decrease in surface tension. Once the interface is saturated with monomers, they begin to form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at which this plateau begins.[2]

  • Methodology :

    • Prepare a series of DPC solutions of varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., with the du Noüy ring or Wilhelmy plate method) at a constant temperature.

    • Plot the surface tension (γ) against the logarithm of the concentration (log C).

    • The plot will show a sharp decrease followed by a plateau. The CMC is identified as the concentration at the inflection point or the intersection of the two linear portions of the curve.[2]

Fluorescence Spectroscopy

This sensitive technique utilizes a fluorescent probe to detect the formation of the hydrophobic micellar core.

  • Principle : A hydrophobic fluorescent probe, such as pyrene, is added to the surfactant solutions. In a polar environment like water, pyrene exhibits a specific fluorescence emission spectrum. When micelles form, the pyrene molecules preferentially partition into the non-polar, hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant shift in its fluorescence spectrum (e.g., a change in the intensity ratio of certain vibronic peaks).[2]

  • Methodology :

    • Prepare a series of DPC solutions containing a small, constant amount of pyrene.

    • Excite the solutions with a suitable wavelength and record the fluorescence emission spectra.

    • Calculate the ratio of the intensities of two specific emission peaks (e.g., I₁/I₃ for pyrene).

    • Plot this intensity ratio against the DPC concentration.

    • A sharp change (often sigmoidal) in the ratio indicates the onset of micellization. The CMC is determined from this inflection point.[2]

Visualizations

Concept of Micellization

MicelleFormation cluster_0 Below CMC cluster_1 Above CMC M1 Monomer M2 Monomer M3 Monomer Micelle Micelle M3->Micelle [Surfactant] > CMC Self-Assembly M4 Monomer M5 Monomer

Caption: Conceptual diagram of surfactant self-assembly from monomers to a micelle.

Experimental Workflow for CMC Determination

CMC_Workflow Prep Sample Preparation (Series of Concentrations) Measure Physicochemical Measurement (e.g., Conductivity, Surface Tension) Prep->Measure 1. Measure each sample Plot Data Plotting (Property vs. Concentration) Measure->Plot 2. Compile data Analyze Analysis (Identify Inflection Point) Plot->Analyze 3. Visualize trend change Result Determine CMC Analyze->Result 4. Identify concentration

Caption: Generalized workflow for the experimental determination of the CMC.

References

Aggregation Behavior of 1-Dodecylpyridin-1-ium Chloride Hydrate in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior of 1-dodecylpyridin-1-ium chloride hydrate in aqueous solutions. This cationic surfactant is of significant interest in various applications, including drug delivery systems, due to its self-assembly properties. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying processes.

Quantitative Data on Aggregation

The aggregation of this compound in water is primarily characterized by the formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This behavior is influenced by factors such as temperature and the presence of electrolytes.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the onset of micelle formation. For 1-dodecylpyridin-1-ium chloride monohydrate, a specific CMC value has been reported in the literature. The CMC of the closely related anhydrous form, dodecylpyridinium chloride (DPC), has been studied more extensively under various conditions.

CompoundTemperature (K)MethodCMC (mol/L)Reference
1-Dodecylpyridin-1-ium Chloride Monohydrate298Not Specified1.5 x 10⁻²[1]
Dodecylpyridinium Chloride (DPC)298.15Electrical Conductivity5.0 x 10⁻³[2]
Dodecylpyridinium Chloride (DPC)298.15Electrical ConductivityVaries with co-ion[3]
Dodecylpyridinium Chloride (DPC)288 - 338Electrical ConductivityTemperature Dependent[2]
Thermodynamic Parameters of Micellization

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization provide insights into the spontaneity and driving forces of micelle formation. For dodecylpyridinium chloride, the micellization process is generally spontaneous, as indicated by a negative ΔG°mic. The process is often entropy-driven, resulting from the release of structured water molecules from around the hydrophobic surfactant tails.[2][4]

ParameterGeneral Observation for Dodecylpyridinium Chloride
ΔG°mic Negative, indicating a spontaneous process. Becomes more negative with increasing alkyl chain length.[2]
ΔH°mic Can be positive or negative depending on the temperature. A U-shaped dependence on temperature is often observed, with a minimum at a specific temperature.
ΔS°mic Generally positive and is the main driving force for micellization at room temperature, attributed to the hydrophobic effect.[2]
Aggregation Number

The aggregation number (Nagg) represents the average number of surfactant molecules in a single micelle. This parameter can be determined using techniques such as fluorescence quenching and light scattering. For dodecylpyridinium chloride, the aggregation number is influenced by factors like ionic strength. In aqueous solution, the aggregation number is reported to be around 18.6, which increases with the addition of salt like NaCl.[3]

CompoundMethodAggregation Number (Nagg)ConditionsReference
Dodecylpyridinium ChlorideStatic Light Scattering18.6Aqueous solution[3]
Dodecylpyridinium ChlorideStatic Light ScatteringIncreases with NaCl concentrationAqueous NaCl[3]
Dodecyltrimethylammonium HalidesFluorescence QuenchingDependent on chain lengthAqueous solution[5]

Experimental Protocols

Accurate determination of the aggregation parameters of this compound is crucial for its application. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants like this compound. The principle lies in the change in the slope of the specific conductivity versus concentration plot at the CMC.

Materials and Equipment:

  • This compound

  • High-purity deionized water

  • Conductivity meter with a calibrated probe

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound of a concentration well above the expected CMC (e.g., 0.1 M).

  • Calibrate the conductivity meter using standard KCl solutions.

  • Place a known volume of deionized water in a thermostated vessel maintained at the desired temperature (e.g., 298 K).

  • Immerse the conductivity probe into the water and allow the system to equilibrate.

  • Record the initial conductivity of the water.

  • Make successive additions of small, known volumes of the stock surfactant solution to the water, allowing the solution to stir and equilibrate after each addition.

  • Record the conductivity after each addition.

  • Continue the additions until the surfactant concentration is well above the CMC.

  • Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[6][7]

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement (Du Noüy Ring Method)

This technique measures the surface tension of the surfactant solution at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

  • This compound

  • High-purity deionized water

  • Tensiometer with a platinum Du Noüy ring

  • Thermostated sample vessel

  • Micropipettes or a precision dosing system

Procedure:

  • Clean the platinum ring thoroughly, typically by flaming it to red heat to remove any organic contaminants.

  • Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

  • Prepare a series of aqueous solutions of this compound with varying concentrations, both below and above the expected CMC.

  • Place the lowest concentration solution in the thermostated sample vessel and allow it to reach the desired temperature.

  • Immerse the Du Noüy ring in the solution.

  • Slowly raise the ring through the liquid-air interface.

  • The force required to pull the ring from the surface is measured, and this is used to calculate the surface tension.[3][8][9][10][11]

  • Repeat the measurement for each concentration.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The plot will show a sharp break, and the concentration at this break point is the CMC.[6]

Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

This method utilizes a fluorescent probe (fluorophore) and a quencher to determine the aggregation number.

Materials and Equipment:

  • This compound

  • Fluorescent probe (e.g., pyrene)

  • Quencher (e.g., cetylpyridinium chloride or a hydrophobic quencher)

  • Spectrofluorometer

  • Volumetric flasks and micropipettes

Procedure:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent.

  • Prepare a series of surfactant solutions at a concentration well above the CMC.

  • Add a small, constant amount of the fluorescent probe to each surfactant solution. The probe will preferentially partition into the hydrophobic core of the micelles.

  • Prepare a stock solution of the quencher.

  • To the surfactant-probe solutions, add varying amounts of the quencher.

  • Measure the fluorescence intensity of the probe in each sample using the spectrofluorometer.

  • The quenching of the fluorescence follows a specific model (e.g., Poisson distribution of the quencher among the micelles).

  • By analyzing the relationship between the fluorescence intensity and the quencher concentration, the micelle concentration can be determined.

  • The aggregation number (Nagg) is then calculated using the following equation: Nagg = (Ctotal - CMC) / [Micelle] where Ctotal is the total surfactant concentration and [Micelle] is the determined micelle concentration.[12][13][14]

Visualizations

Logical Relationship of Micellization

The formation of micelles is a dynamic equilibrium process driven by the hydrophobic effect. Below the CMC, surfactant molecules exist as monomers. As the concentration increases to the CMC, the monomers self-assemble into micelles to minimize the unfavorable contact between their hydrophobic tails and water.

MicellizationProcess cluster_pre Below CMC cluster_post Above CMC Monomer Surfactant Monomers Micelle Micelles Monomer->Micelle [Surfactant] > CMC (Self-Assembly) Micelle->Monomer Dilution (Disassembly)

Caption: Dynamic equilibrium between surfactant monomers and micelles.

Experimental Workflow for CMC Determination by Conductivity

The following diagram illustrates the key steps in determining the CMC of this compound using the conductivity method.

ConductivityWorkflow A Prepare Stock Surfactant Solution D Successive Additions of Stock Solution A->D B Calibrate Conductivity Meter C Thermostated Water Sample B->C C->D E Record Conductivity at each Concentration D->E F Plot Conductivity vs. Concentration E->F G Determine CMC from Breakpoint F->G

Caption: Workflow for CMC determination using conductivity measurements.

Experimental Workflow for CMC Determination by Tensiometry

The workflow for determining the CMC using the Du Noüy ring method is outlined below.

TensiometryWorkflow A Prepare Surfactant Solutions of Various Concentrations C Measure Surface Tension of each Solution A->C B Calibrate Tensiometer B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify CMC at the Inflection Point D->E

Caption: Workflow for CMC determination using surface tension measurements.

References

A Comprehensive Technical Guide to the Synthesis and Purification of 1-Dodecylpyridin-1-ium Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of 1-dodecylpyridin-1-ium chloride hydrate, a cationic surfactant with wide-ranging applications. This document outlines established experimental protocols, presents key quantitative data, and includes workflow diagrams to elucidate the procedural steps involved in the preparation of this compound.

Synthesis of 1-Dodecylpyridin-1-ium Chloride

The synthesis of 1-dodecylpyridin-1-ium chloride is typically achieved through a quaternization reaction, a type of Menshutkin reaction, involving the alkylation of pyridine with a dodecyl halide. The general reaction scheme is presented below:

Synthesis_Reaction cluster_reactants Reactants cluster_product Product Pyridine Pyridine Reaction + DodecylHalide 1-Dodecyl Halide (X = Cl, Br) Product 1-Dodecylpyridin-1-ium Chloride Reaction->Product Heat Solvent

Caption: General reaction for the synthesis of 1-dodecylpyridin-1-ium chloride.

Experimental Protocols

Two common protocols for the synthesis of 1-dodecylpyridin-1-ium chloride are detailed below. Protocol A utilizes 1-bromododecane and ethanol, while Protocol B employs 1-chlorododecane and methanol.

Protocol A: From 1-Bromododecane

This method involves the reaction of pyridine with 1-bromododecane in ethanol.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine (1 equivalent) and dry ethanol.

  • Addition of Alkyl Halide: To the stirred solution, add 1-bromododecane (1.4 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 40 hours.

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The crude product is typically an oily residue.

Protocol B: From 1-Chlorododecane

This protocol describes the reaction between pyridine and 1-chlorododecane in methanol.[2]

  • Reactant Preparation: Dissolve 1-chlorododecane (1 equivalent) in methanol. In a separate flask, dissolve a stoichiometric amount of pyridine (1 equivalent) in methanol.

  • Reaction Execution: Under a nitrogen atmosphere, add the pyridine solution dropwise to the stirred 1-chlorododecane solution.

  • Heating: Heat the mixture to 70°C and maintain under reflux with stirring for 6 hours.

  • Work-up: Upon completion, the reaction mixture can be cooled to room temperature, and the solvent can be removed under reduced pressure to yield the crude product.

Quantitative Data for Synthesis

The yield of 1-dodecylpyridin-1-ium chloride can vary depending on the starting materials and reaction conditions. The following table summarizes reported yields.

Alkyl HalideSolventReaction Time (hours)Temperature (°C)Reported Yield
1-BromododecaneEthanol40RefluxNot specified, but crystallization is required
1-ChlorododecaneMethanol670~70%[2]

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is the most common method for obtaining pure this compound. The presence of water during crystallization can lead to the formation of the hydrate.

Experimental Protocol: Recrystallization

The choice of solvent is critical for effective recrystallization. A suitable solvent should dissolve the compound at an elevated temperature but not at room temperature.

  • Solvent Selection: Common solvent systems for the recrystallization of 1-dodecylpyridin-1-ium chloride include diethyl ether, acetone, or a mixture of ethyl acetate and acetone.[1] For impurities that are difficult to remove, such as starting materials in reactions with longer alkyl chains, acetone is a recommended solvent.[1]

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the crude product completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be subsequently placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product is typically a white crystalline solid.[1]

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound via recrystallization.

Purification_Workflow Start Crude 1-Dodecylpyridin-1-ium Chloride Dissolve Dissolve in minimal hot solvent Start->Dissolve HotFiltration Hot Gravity Filtration (if necessary) Dissolve->HotFiltration Cool Slow Cooling to Room Temperature HotFiltration->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Dry Under Vacuum Wash->Dry End Pure 1-Dodecylpyridin-1-ium Chloride Hydrate Dry->End

Caption: Workflow for the purification of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₇H₃₂ClNO
Molecular Weight301.9 g/mol [3]
AppearanceWhite to light yellow powder or crystals
Melting Point66-70 °C
SolubilitySoluble in water, alcohol, and acetone.[4]
Spectroscopic Data

Spectroscopic methods are used to confirm the chemical structure of the synthesized compound.

  • ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy can be used to confirm the presence of the dodecyl chain and the pyridinium ring protons and carbons. Spectral data for this compound is available in public databases such as PubChem.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The spectrum would show characteristic peaks for C-H bonds of the alkyl chain and the aromatic C-H and C=N bonds of the pyridinium ring.[3]

Purity Analysis

The purity of the final product can be assessed using the following methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining the purity of the compound and for detecting any residual starting materials or byproducts.[1] Commercial suppliers often report purities of ≥98%.[5]

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of a high degree of purity.

This guide provides a comprehensive overview of the synthesis and purification of this compound, intended to be a valuable resource for professionals in research and development. The provided protocols and data can serve as a foundation for the successful preparation and purification of this important compound.

References

An In-depth Technical Guide to the NMR Spectroscopic Data of 1-Dodecylpyridin-1-ium Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-dodecylpyridin-1-ium chloride hydrate. The document details ¹H and ¹³C NMR data, experimental protocols for data acquisition, and visual representations of the molecular structure and experimental workflow, serving as a critical resource for characterization and analysis.

Molecular Structure

This compound (C₁₇H₃₂ClNO) is a cationic surfactant composed of a pyridinium head group and a twelve-carbon alkyl (dodecyl) tail.[1] The positive charge is localized on the nitrogen atom of the pyridinium ring. The molecular structure and atom numbering for NMR assignment are presented below.

molecular_structure cluster_dodecyl cluster_ring cluster_ions C12 CH₃ C11 CH₂ C12->C11 C10 CH₂ C11->C10 C9 CH₂ C10->C9 C8 CH₂ C9->C8 C7 CH₂ C8->C7 C6 CH₂ C7->C6 C5 CH₂ C6->C5 C4 CH₂ C5->C4 C3 CH₂ C4->C3 C2 CH₂ C3->C2 C1 CH₂ C2->C1 N1 N⁺ C1->N1 C_alpha1 N1->C_alpha1 C_beta1 C_alpha1->C_beta1 C_gamma C_beta1->C_gamma C_beta2 C_gamma->C_beta2 C_alpha2 C_beta2->C_alpha2 C_alpha2->N1 Cl Cl⁻ H2O · H₂O

Caption: Molecular structure of this compound.

Quantitative NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound. The data is compiled from spectral information available in public databases.[1]

¹H NMR Spectroscopic Data

The proton NMR spectrum is characterized by distinct signals for the aromatic protons of the pyridinium ring and the aliphatic protons of the dodecyl chain. The protons on the pyridinium ring are significantly deshielded due to the electron-withdrawing effect of the quaternary nitrogen atom.

Atom Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-γ (para)~8.60Triplet (t)~7.81H
H-β (meta)~8.15Triplet (t)~7.52H
H-α (ortho)~9.10Doublet (d)~5.52H
H-1 (α-CH₂)~4.80Triplet (t)~7.42H
H-2 (β-CH₂)~1.95Multiplet (m)-2H
H-3 to H-11 (-CH₂-)₉~1.25 - 1.40Broad Multiplet-18H
H-12 (-CH₃)~0.88Triplet (t)~6.83H
¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum confirms the presence of all 17 carbon atoms in their distinct chemical environments.

Atom Assignment Chemical Shift (δ, ppm)
C-γ (para)~145.5
C-β (meta)~128.0
C-α (ortho)~144.8
C-1 (α-CH₂)~61.5
C-2 (β-CH₂)~31.8
C-3~26.2
C-4 to C-9~29.0 - 29.5
C-10~31.9
C-11~22.6
C-12 (-CH₃)~14.1

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible, high-quality NMR spectra of ionic liquids like this compound.

Experimental Workflow

The general workflow for NMR analysis involves sample preparation, instrument setup, data acquisition, and processing.

experimental_workflow arrow arrow prep Sample Preparation transfer Transfer to NMR Tube prep->transfer instrument Instrument Setup (Lock, Tune, Shim) transfer->instrument acquire Data Acquisition (¹H, ¹³C, etc.) instrument->acquire process Data Processing (FT, Phasing, Baseline) acquire->process analyze Spectral Analysis & Assignment process->analyze

Caption: Standard experimental workflow for NMR spectroscopic analysis.

Detailed Methodology
  • Sample Preparation :

    • Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; D₂O is suitable given the compound's solubility in water.[2]

    • Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

    • If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • NMR Tube Loading :

    • Use a clean, high-quality 5 mm NMR tube.

    • Carefully transfer the prepared sample solution into the NMR tube using a Pasteur pipette, ensuring a sample height of approximately 4-5 cm.

    • Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Instrument Parameters (Example for a 400 MHz Spectrometer) :

    • Spectrometer : 400 MHz NMR Spectrometer.

    • Temperature : 298 K (25 °C).

    • Locking and Shimming : Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for narrow and symmetrical solvent peaks.

    • ¹H NMR Acquisition :

      • Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

      • Acquisition Time : ~2-3 seconds.

      • Relaxation Delay (d1) : 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

      • Number of Scans (ns) : 8 to 16 scans.

    • ¹³C NMR Acquisition :

      • Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Acquisition Time : ~1-2 seconds.

      • Relaxation Delay (d1) : 2 seconds.

      • Number of Scans (ns) : 1024 to 4096 scans, depending on the sample concentration.

  • Data Processing :

    • Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Perform phase correction (zero- and first-order) to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat spectral baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., D₂O at ~4.79 ppm) or using an internal standard like DSS.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

References

Infrared Spectroscopy of 1-Dodecylpyridin-1-ium Chloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecylpyridin-1-ium chloride, a cationic surfactant, exists as a hydrate and is of significant interest in various fields, including pharmaceuticals and materials science. Infrared (IR) spectroscopy is a powerful analytical technique for elucidating the molecular structure and intermolecular interactions of such compounds. This guide provides an in-depth analysis of the infrared spectrum of 1-dodecylpyridin-1-ium chloride hydrate, detailing the vibrational modes of the constituent functional groups and the influence of the water of hydration.

Molecular Structure and Vibrational Modes

The this compound molecule consists of three main components: the pyridinium headgroup, the C12 alkyl (dodecyl) chain, and the water molecule(s) of hydration, along with the chloride counter-ion. Each of these components exhibits characteristic vibrational frequencies in the infrared spectrum.

The Pyridinium Headgroup

The pyridinium ring gives rise to a series of characteristic absorption bands. These include C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending vibrations. The positively charged nitrogen atom influences the electronic distribution within the ring, affecting the positions of these bands compared to non-ionized pyridine.

The Dodecyl Chain

The long alkyl chain primarily exhibits C-H stretching and bending vibrations. The symmetric and asymmetric stretching modes of the methylene (-CH2-) and methyl (-CH3) groups are prominent in the high-frequency region of the spectrum. Bending vibrations, such as scissoring, wagging, and twisting, appear at lower frequencies.

Water of Hydration

The presence of water of hydration introduces distinct vibrational modes. These include the O-H stretching and H-O-H bending (scissoring) vibrations. The positions and shapes of these bands are highly sensitive to the strength of hydrogen bonding interactions with the chloride anion and the pyridinium cation.

Infrared Spectral Data

The following table summarizes the expected and observed infrared absorption bands for this compound, based on data for similar ionic liquids and functional groups.

Wavenumber (cm⁻¹)Vibrational ModeAssignment
3500 - 3200ν(O-H)Water of hydration
3100 - 3000ν(C-H)Aromatic (Pyridinium ring)
2950 - 2900νₐₛ(C-H)-CH₃ (Dodecyl chain)
2920 - 2880νₐₛ(C-H)-CH₂ (Dodecyl chain)
2870 - 2840νₛ(C-H)-CH₃ (Dodecyl chain)
2850 - 2820νₛ(C-H)-CH₂ (Dodecyl chain)
~1635δ(H-O-H)Water of hydration
1640 - 1580ν(C=C), ν(C=N)Pyridinium ring stretching
1500 - 1480Ring stretchingPyridinium ring
1470 - 1450δ(C-H)-CH₂ scissoring
~1380δ(C-H)-CH₃ symmetric bending
1200 - 1000In-plane C-H bendingPyridinium ring
800 - 700Out-of-plane C-H bendingPyridinium ring
~720ρ(CH₂)-CH₂ rocking

Note: ν = stretching, δ = bending, ρ = rocking, νₐₛ = asymmetric stretching, νₛ = symmetric stretching. The exact positions of the water bands can vary significantly depending on the hydration level and the specific hydrogen bonding environment.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a convenient and widely used technique for analyzing solid and liquid samples, including ionic liquids and their hydrates.

Instrumentation:

  • FTIR spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the this compound sample directly onto the ATR crystal.

  • If the sample is a solid, use the ATR press to ensure good contact between the sample and the crystal surface. For viscous liquids, ensure the crystal is fully covered.

Data Acquisition:

  • Collect the sample spectrum over a suitable wavenumber range (e.g., 4000 - 400 cm⁻¹).

  • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

Data Processing:

  • Perform a baseline correction if necessary.

  • Identify and label the peaks of interest.

  • For quantitative analysis, the peak heights or areas can be measured.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining an ATR-FTIR spectrum of this compound.

experimental_workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Sample_Application Apply Sample to Crystal Background_Scan->Sample_Application Collect_Spectrum Collect Sample Spectrum Sample_Application->Collect_Spectrum Baseline_Correction Baseline Correction Collect_Spectrum->Baseline_Correction Peak_Identification Peak Identification Baseline_Correction->Peak_Identification Data_Interpretation Interpretation of Spectrum Peak_Identification->Data_Interpretation molecular_vibrations cluster_components Molecular Components cluster_vibrations Characteristic IR Absorption Regions (cm⁻¹) Molecule 1-Dodecylpyridin-1-ium Chloride Hydrate Pyridinium Pyridinium Headgroup Molecule->Pyridinium Dodecyl Dodecyl Chain Molecule->Dodecyl Water Water of Hydration Molecule->Water Pyridinium_Bands Aromatic C-H Stretch (3100-3000) Ring Stretches (1640-1480) In-plane Bends (1200-1000) Out-of-plane Bends (800-700) Pyridinium->Pyridinium_Bands Dodecyl_Bands Aliphatic C-H Stretches (2950-2820) -CH₂/-CH₃ Bends (1470-1380) Dodecyl->Dodecyl_Bands Water_Bands O-H Stretch (3500-3200) H-O-H Bend (~1635) Water->Water_Bands

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1-Dodecylpyridin-1-ium Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 1-dodecylpyridin-1-ium chloride hydrate, a cationic surfactant of significant interest in various industrial and research applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular arrangement, crystallographic parameters, and the experimental methodologies employed for its characterization.

Introduction

1-Dodecylpyridin-1-ium chloride (DPC) is a quaternary ammonium compound that exhibits amphiphilic properties, leading to its widespread use as a detergent, emulsifier, and antimicrobial agent. The presence of a water molecule in its hydrated form plays a crucial role in stabilizing the crystal lattice through hydrogen bonding. Understanding the precise three-dimensional arrangement of the molecules in the crystalline state is paramount for elucidating its physicochemical properties and for the rational design of new materials and formulations. The seminal work in this area was conducted by Vongbupnimit, Noguchi, and Okuyama, who first determined the crystal structure of 1-dodecylpyridin-1-ium chloride monohydrate.[1][2]

Physicochemical Properties

This compound is a white to pale cream powder or crystalline solid.[3] It is soluble in water, alcohol, and acetone.[4] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₇H₃₂ClNO[1]
Molecular Weight301.90 g/mol [1]
Melting Point66-70 °C[3][4]
Solubility in Water600 g/L at 20 °C[4]
IUPAC NameThis compound[1]
CAS Number139549-68-1[1]

Crystallographic Data

The crystal structure of 1-dodecylpyridin-1-ium chloride monohydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1.[1][2] The crystallographic data are presented in the following table.

ParameterValueReference
Crystal SystemTriclinic[1]
Space GroupP -1[1][2]
a7.6582 Å[1]
b23.765 Å[1]
c5.2255 Å[1]
α95.680 °[1]
β99.073 °[1]
γ96.759 °[1]
Z2[1]

Molecular and Crystal Structure

The crystal structure of this compound reveals a highly ordered arrangement of the constituent ions and water molecules.[2] The hydrophobic dodecyl chains are aligned in a parallel fashion, interdigitating to form a bimolecular layer.[2] This layered structure is a common feature for many surfactants in the solid state.

The conformation of the dodecyl hydrocarbon chain is nearly perfectly in a trans-planar arrangement, indicating a high degree of conformational rigidity within the crystal lattice.[2] The pyridinium ring is planar, and the dihedral angle between the plane of the hydrocarbon chain and the plane of the pyridinium ring is approximately 79.16°.[2] This orientation minimizes steric hindrance and allows for efficient packing of the molecules.

The chloride ions and water molecules are situated between the layers of the cationic surfactant molecules, participating in a hydrogen-bonding network that stabilizes the overall crystal structure.

Experimental Protocols

Synthesis of 1-Dodecylpyridin-1-ium Chloride

A generalized method for the synthesis of 1-dodecylpyridin-1-ium chloride involves the quaternization of pyridine with a dodecyl halide.[4]

Synthesis_Workflow Pyridine Pyridine Reaction Reaction Mixture Pyridine->Reaction DodecylHalide 1-Dodecyl Halide (e.g., 1-chlorododecane) DodecylHalide->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heating Heating under Reflux Reaction->Heating CrudeProduct Crude 1-Dodecylpyridin-1-ium Chloride Solution Heating->CrudeProduct Evaporation Solvent Evaporation CrudeProduct->Evaporation SolidCrude Solid Crude Product Evaporation->SolidCrude Recrystallization Recrystallization SolidCrude->Recrystallization PureProduct Pure 1-Dodecylpyridin-1-ium Chloride Hydrate Crystals Recrystallization->PureProduct

Caption: Synthetic workflow for 1-dodecylpyridin-1-ium chloride.

Protocol:

  • Pyridine and a molar excess of a 1-dodecyl halide (e.g., 1-chlorododecane or 1-bromododecane) are dissolved in a suitable solvent such as ethanol.

  • The reaction mixture is heated under reflux for several hours.

  • After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound.

Crystallization_Workflow CrudeProduct Crude Product Dissolution Dissolve in Minimal Hot Solvent CrudeProduct->Dissolution HotSolution Saturated Hot Solution Dissolution->HotSolution Cooling Slow Cooling to Room Temperature HotSolution->Cooling Crystals Crystal Formation Cooling->Crystals Filtration Filtration Crystals->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying PureCrystals Pure Crystals Drying->PureCrystals

Caption: General recrystallization and crystallization workflow.

Protocol:

  • The crude 1-dodecylpyridin-1-ium chloride is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water).

  • The solution is allowed to cool slowly to room temperature.

  • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • For single crystal growth, a saturated solution in a suitable solvent can be left for slow evaporation at a constant temperature.

X-ray Diffraction Analysis

The determination of the crystal structure involves the following key steps:

XRay_Diffraction_Workflow Crystal Single Crystal Selection and Mounting DataCollection X-ray Diffraction Data Collection Crystal->DataCollection DataProcessing Data Reduction and Correction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXS) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation and Analysis StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol:

  • A suitable single crystal is mounted on a goniometer.

  • X-ray diffraction data are collected using a diffractometer.

  • The collected data are processed, which includes corrections for Lorentz and polarization effects.

  • The crystal structure is solved using direct methods or Patterson methods, often employing software like SHELXS.[2]

  • The structural model is refined by full-matrix least-squares on F², using software such as SHELXL.[2]

  • The final structure is validated using tools like CHECKCIF.

Conclusion

The crystal structure of this compound provides valuable insights into the solid-state packing of this important cationic surfactant. The well-defined layered structure, stabilized by van der Waals interactions between the alkyl chains and hydrogen bonding involving the chloride ions and water molecules, is key to its material properties. This technical guide summarizes the essential crystallographic data and experimental methodologies, serving as a foundational resource for researchers in the fields of materials science, chemistry, and drug development. Further detailed analysis of bond lengths, angles, and hydrogen bonding parameters can be obtained from the deposited crystallographic data.

References

An In-depth Technical Guide on the Thermogravimetric Analysis of 1-Dodecylpyridin-1-ium Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Dodecylpyridin-1-ium chloride hydrate is a cationic surfactant belonging to the class of quaternary ammonium compounds. Its structure, comprising a hydrophilic pyridinium head group and a long hydrophobic dodecyl tail, imparts amphiphilic properties that are valuable in various applications, including as detergents, phase transfer catalysts, and in the formulation of ionic liquids. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in processes that may involve elevated temperatures.

Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. This guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, including a detailed experimental protocol and a proposed thermal decomposition pathway.

Expected Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to occur in distinct stages. The initial weight loss is attributed to the dehydration of the material, followed by the subsequent decomposition of the organic cation at higher temperatures. The presence of a halide anion, such as chloride, generally influences the thermal stability of pyridinium-based ionic liquids.

Data Presentation: Representative Thermal Decomposition Data

The following table summarizes the expected thermal events for this compound based on data from analogous 1-alkylpyridinium halides. These values should be considered illustrative.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Weight Loss (%)Proposed Process
Dehydration50 - 100~80~5.7% (for monohydrate)Loss of water molecule
Decomposition200 - 250~280VariableDecomposition of the 1-dodecylpyridinium cation

Note: The exact temperatures and weight loss percentages can vary depending on experimental conditions such as heating rate, atmosphere, and sample purity.

Experimental Protocol for Thermogravimetric Analysis

This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation

  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 600°C with a sensitive microbalance.

  • Sample Pans: Inert sample pans, typically made of alumina or platinum.

  • Gas Supply: High-purity nitrogen or other inert gas for purging the furnace.

3.2. Sample Preparation

  • Ensure the this compound sample is homogenous.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA pan.

  • Record the exact sample weight.

3.3. TGA Instrument Parameters

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Atmosphere:

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere. This prevents oxidative decomposition.

  • Data Collection:

    • Record the sample weight, temperature, and time throughout the experiment.

3.4. Data Analysis

  • Plot the percentage weight loss as a function of temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rate of weight loss (peak temperatures).

  • Determine the onset temperature of each decomposition step, which represents the temperature at which significant weight loss begins.

  • Quantify the percentage weight loss for each distinct decomposition step.

Visualization of Methodologies and Pathways

Experimental Workflow for TGA

The following diagram illustrates the standard workflow for performing a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start weigh Weigh 5-10 mg of Sample start->weigh pan Place Sample in TGA Pan weigh->pan instrument Load Pan into TGA Instrument pan->instrument purge Purge with Inert Gas (N2) instrument->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record Weight vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot analyze Determine Onset Temps & Weight Loss plot->analyze report Generate Report analyze->report end end report->end End

Caption: A standard workflow for thermogravimetric analysis.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is proposed to occur in two main stages as illustrated below.

Decomposition_Pathway compound 1-Dodecylpyridin-1-ium Chloride Hydrate dehydrated Anhydrous 1-Dodecylpyridin-1-ium Chloride compound->dehydrated ΔT (50-100°C) - H2O products Decomposition Products (e.g., Pyridine, 1-Dodecene, HCl) dehydrated->products ΔT (200-250°C)

Caption: Proposed thermal decomposition pathway of the compound.

Conclusion

While specific experimental data for the thermogravimetric analysis of this compound is limited, this guide provides a comprehensive framework for understanding its expected thermal behavior and for designing appropriate analytical studies. The provided experimental protocol offers a robust starting point for researchers. The thermal decomposition is anticipated to proceed via an initial dehydration step followed by the decomposition of the organic cation. For precise characterization, it is imperative to perform empirical TGA studies on the specific sample of interest.

An In-depth Technical Guide to the Self-Assembly of 1-Dodecylpyridin-1-ium Chloride Hydrate Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of 1-dodecylpyridin-1-ium chloride hydrate (DPC) micelles, a cationic surfactant of significant interest in various scientific and industrial applications, including drug delivery. This document details the physicochemical properties of DPC micelles, outlines the experimental protocols for their characterization, and presents quantitative data in a structured format for ease of comparison.

Introduction to 1-Dodecylpyridin-1-ium Chloride (DPC)

1-Dodecylpyridin-1-ium chloride is a cationic surfactant composed of a hydrophilic pyridinium headgroup and a hydrophobic dodecyl tail. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), DPC monomers spontaneously self-assemble into organized aggregates called micelles. These micelles typically possess a hydrophobic core, formed by the dodecyl chains, and a hydrophilic shell of pyridinium headgroups exposed to the aqueous environment. This amphiphilic nature makes DPC an effective solubilizing agent for poorly water-soluble compounds, a key characteristic leveraged in drug formulation and delivery systems.

Quantitative Data on DPC Micelle Formation

The self-assembly of DPC is characterized by several key parameters, including the Critical Micelle Concentration (CMC), aggregation number (Nagg), and the thermodynamic parameters of micellization. These values are influenced by environmental factors such as temperature, and the presence of electrolytes or co-solvents.

Critical Micelle Concentration (CMC)

The CMC is the concentration of surfactant at which micelle formation begins. Below the CMC, DPC exists predominantly as monomers. Above the CMC, additional surfactant molecules primarily form new micelles.

Table 1: Critical Micelle Concentration (CMC) of 1-Dodecylpyridin-1-ium Chloride (DPC) in Aqueous Solution at Different Temperatures.

Temperature (°C)Temperature (K)CMC (mol/L)
20293.150.0163
25298.150.0158
30303.150.0155
35308.150.0153
40313.150.0156

Note: The CMC of DPC exhibits a shallow minimum around 35°C, a characteristic behavior for many ionic surfactants.

Table 2: Effect of Sodium Chloride (NaCl) Concentration on the Critical Micelle Concentration (CMC) of 1-Dodecylpyridin-1-ium Chloride (DPC) at 25°C.

NaCl Concentration (mol/L)CMC (mol/L)
0.000.0158
0.010.0093
0.050.0045
0.100.0028

Note: The addition of NaCl significantly reduces the CMC of DPC. This is attributed to the shielding of the electrostatic repulsion between the positively charged pyridinium headgroups by the chloride counter-ions, which promotes micelle formation.

Aggregation Number (Nagg)

The aggregation number is the average number of DPC monomers that constitute a single micelle.

Table 3: Aggregation Number (Nagg) of 1-Dodecylpyridin-1-ium Chloride (DPC) Micelles in Aqueous Solution and in the Presence of NaCl at 25°C.

NaCl Concentration (mol/L)Aggregation Number (Nagg)
0.0018.6[1]
0.05~36
4.00~60[1]

Note: The aggregation number of DPC micelles increases with the addition of NaCl. In aqueous solution, the molecular weight is reported to be 5280, corresponding to an aggregation number of 18.6.[1] With increasing NaCl concentration, the micelle molecular weight increases, reaching 12350 at 0.05 M NaCl and 20410 in 4.00 M NaCl.[1]

Thermodynamic Parameters of Micellization

The spontaneity and nature of the micellization process can be understood through its thermodynamic parameters: Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

Table 4: Thermodynamic Parameters of Micellization for 1-Dodecylpyridin-1-ium Chloride (DPC) in Aqueous Solution at 25°C (298.15 K).

ParameterValue
ΔG°mic (kJ/mol)-23.5
ΔH°mic (kJ/mol)-6.8
ΔS°mic (J/mol·K)56.0

Note: The negative value of ΔG°mic indicates that the micellization of DPC is a spontaneous process.[2] The positive entropy change is the primary driving force for micellization, a phenomenon known as the hydrophobic effect, where the ordering of water molecules around the hydrophobic tails is disrupted upon micelle formation. The micellization process is exothermic, as indicated by the negative enthalpy change.[2]

Experimental Protocols

Accurate determination of the physicochemical parameters of DPC micelles relies on precise experimental techniques. This section provides detailed methodologies for the key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants like DPC. The conductivity of the surfactant solution is measured as a function of its concentration. A distinct break in the plot of conductivity versus concentration indicates the CMC.

Materials and Equipment:

  • Conductivity meter with a conductivity cell

  • Magnetic stirrer and stir bar

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • High-purity this compound

  • Deionized water

Procedure:

  • Solution Preparation: Prepare a stock solution of DPC (e.g., 0.1 M) in deionized water. Prepare a series of dilutions from the stock solution in volumetric flasks to obtain a range of concentrations both below and above the expected CMC.

  • Temperature Control: Place the conductivity cell and the beaker containing the DPC solution in a thermostated water bath to maintain a constant temperature (e.g., 25 ± 0.1 °C).

  • Measurement:

    • Start with a known volume of deionized water in the beaker and measure its conductivity.

    • Sequentially add small, known volumes of the DPC stock solution to the beaker.

    • After each addition, allow the solution to equilibrate with gentle stirring, and then record the conductivity.

  • Data Analysis:

    • Plot the measured conductivity (κ) as a function of the DPC concentration.

    • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[3]

Determination of CMC by Surface Tension Measurement

The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

  • Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

  • Thermostated sample vessel

  • Volumetric flasks and pipettes

  • High-purity this compound

  • Deionized water

Procedure:

  • Solution Preparation: Prepare a series of DPC solutions of varying concentrations in deionized water.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measurement:

    • Measure the surface tension of each DPC solution, starting from the most dilute.

    • Ensure the ring or plate is thoroughly cleaned and dried between measurements.

    • Allow each solution to equilibrate at the desired temperature before measurement.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the DPC concentration (log C).

    • The plot will show a sharp change in slope. The concentration at this inflection point is the CMC.[4]

Determination of Aggregation Number by Static Light Scattering (SLS)

SLS measures the intensity of light scattered by particles in solution to determine their molar mass. From the molar mass of the micelle and the monomer, the aggregation number can be calculated.

Materials and Equipment:

  • Static light scattering instrument with a laser light source and detector

  • Filtration system (e.g., syringe filters with a pore size of 0.22 µm)

  • Scintillation vials or cuvettes

  • High-purity this compound

  • Deionized water (filtered)

Procedure:

  • Sample Preparation:

    • Prepare a series of DPC solutions at concentrations above the CMC.

    • Filter all solutions and the solvent through a 0.22 µm filter to remove dust and other particulate matter.

  • Measurement:

    • Measure the scattered light intensity for each sample at various angles.

    • Measure the refractive index increment (dn/dc) of the DPC solution, which is the change in refractive index with concentration.

  • Data Analysis:

    • Use the Debye equation to plot the scattering data.

    • The intercept of the Debye plot is inversely proportional to the weight-average molar mass (Mw) of the micelles.

    • The aggregation number (Nagg) is calculated using the formula: Nagg = Mw (micelle) / Mw (monomer).

Determination of Aggregation Number by Fluorescence Quenching

This technique utilizes a fluorescent probe and a quencher that are both solubilized within the micelles. The quenching of the probe's fluorescence is used to determine the average number of quencher molecules per micelle, from which the aggregation number can be derived.

Materials and Equipment:

  • Fluorometer (steady-state or time-resolved)

  • Fluorescent probe (e.g., pyrene)

  • Quencher (e.g., a long-chain alkylpyridinium halide)

  • High-purity this compound

  • Deionized water

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPC at a concentration well above its CMC.

    • Prepare a stock solution of the fluorescent probe and the quencher.

    • Prepare a series of solutions with a fixed concentration of DPC and the probe, and varying concentrations of the quencher.

  • Measurement:

    • Measure the fluorescence intensity (for steady-state) or the fluorescence decay (for time-resolved) of each sample.

  • Data Analysis:

    • The data is analyzed using the Poisson quenching model.

    • For steady-state measurements, a plot of ln(I₀/I) versus the quencher concentration is made, where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively.

    • The slope of this plot is related to the micelle concentration, from which the aggregation number can be calculated using the equation: Nagg = ([DPC] - CMC) / [Micelle].

Visualizations

The following diagrams illustrate the logical relationships in the self-assembly process and the workflows of the key experimental techniques.

Self_Assembly_Process Monomers Monomers Micelles Micelles Monomers->Micelles Micelles->Monomers DPC in Aqueous Solution DPC in Aqueous Solution DPC in Aqueous Solution->Monomers Low Concentration Conductivity_Workflow Prepare DPC Solutions Prepare DPC Solutions Measure Conductivity vs. Concentration Measure Conductivity vs. Concentration Prepare DPC Solutions->Measure Conductivity vs. Concentration Plot Conductivity vs. Concentration Plot Conductivity vs. Concentration Measure Conductivity vs. Concentration->Plot Conductivity vs. Concentration Identify Breakpoint Identify Breakpoint Plot Conductivity vs. Concentration->Identify Breakpoint Determine CMC Determine CMC Identify Breakpoint->Determine CMC SLS_Workflow Prepare Filtered DPC Solutions (>CMC) Prepare Filtered DPC Solutions (>CMC) Measure Scattered Light Intensity Measure Scattered Light Intensity Prepare Filtered DPC Solutions (>CMC)->Measure Scattered Light Intensity Construct Debye Plot Construct Debye Plot Measure Scattered Light Intensity->Construct Debye Plot Determine Micelle Molar Mass Determine Micelle Molar Mass Construct Debye Plot->Determine Micelle Molar Mass Calculate Aggregation Number Calculate Aggregation Number Determine Micelle Molar Mass->Calculate Aggregation Number

References

Methodological & Application

Application Notes and Protocols for Protein Solubilization using 1-Dodecylpyridin-1-ium chloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecylpyridin-1-ium chloride hydrate is a cationic surfactant increasingly utilized in biochemical and pharmaceutical research for the solubilization of proteins, particularly integral membrane proteins. Its amphipathic nature, with a hydrophilic pyridinium head and a hydrophobic dodecyl tail, allows it to effectively disrupt lipid bilayers and form micelles that encapsulate and stabilize proteins in an aqueous environment. This document provides detailed application notes and protocols for the use of this compound in protein solubilization, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in protein solubilization. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₇H₃₂ClNO
Molecular Weight 301.90 g/mol
Appearance White to yellow powder or crystals
Melting Point 66-70 °C
Solubility Soluble in water (600 g/L at 20 °C), alcohol, and acetone
Critical Micelle Concentration (CMC) 15 mM (in water at 25°C)This is a representative value; the exact CMC can vary with conditions such as temperature and buffer composition.
Purity ≥98%

Key Applications in Research and Drug Development

This compound is a versatile tool with several applications in the field of protein research and drug development:

  • Solubilization of Membrane Proteins: Its primary application is the extraction and solubilization of integral membrane proteins from their native lipid environment, a critical first step for their structural and functional characterization.

  • Protein Stabilization: It can be used to stabilize proteins and nucleic acids during extraction and purification processes.

  • Drug Formulation: Its surfactant properties make it a potential component in pharmaceutical formulations to enhance the solubility of hydrophobic drug molecules.

  • Antimicrobial Agent: 1-Dodecylpyridin-1-ium chloride exhibits antimicrobial properties and is used in some antiseptic and disinfectant formulations.

Experimental Protocols

The following protocols provide a general framework for the solubilization of proteins using this compound. It is imperative to note that optimal conditions are protein-dependent and require empirical determination.

Protocol 1: General Procedure for Solubilization of Integral Membrane Proteins

This protocol outlines a typical workflow for the solubilization of a target membrane protein from a cell membrane preparation.

Materials:

  • Cell membrane preparation containing the target protein

  • This compound

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

  • Protease inhibitor cocktail

  • Ultracentrifuge

  • Spectrophotometer or other protein quantification assay reagents

Procedure:

  • Preparation of Detergent Stock Solution: Prepare a 10% (w/v) stock solution of this compound in the desired buffer. This is well above its Critical Micelle Concentration (CMC).

  • Membrane Preparation: Resuspend the isolated cell membranes in cold Solubilization Buffer containing a protease inhibitor cocktail to a final protein concentration of 5-10 mg/mL.

  • Detergent Addition and Solubilization:

    • Slowly add the 10% this compound stock solution to the membrane suspension to achieve a final concentration that is typically 2-5 times the CMC. A good starting point is a final concentration of 1-2% (w/v).

    • The optimal detergent-to-protein ratio (w/w) should be determined empirically, often starting in the range of 2:1 to 10:1.

    • Incubate the mixture on a rocker or rotator at 4°C for 1-2 hours to allow for gentle solubilization.

  • Removal of Insoluble Material:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the unsolubilized membrane fragments and other cellular debris.

  • Collection of Solubilized Protein:

    • Carefully collect the supernatant, which contains the solubilized protein-detergent complexes.

  • Quantification and Analysis:

    • Determine the protein concentration in the supernatant using a detergent-compatible protein assay (e.g., BCA assay).

    • Analyze the solubilized protein by SDS-PAGE and Western blotting to confirm the presence and integrity of the target protein.

Protocol 2: Optimization of Solubilization Conditions

To achieve maximal yield and maintain the functionality of the target protein, it is crucial to optimize the solubilization conditions. This can be done by systematically varying key parameters.

Parameters to Optimize:

  • Detergent Concentration: Test a range of this compound concentrations, typically from 0.5% to 5% (w/v).

  • Protein Concentration: Vary the initial membrane protein concentration (e.g., 1-20 mg/mL).

  • Buffer Composition:

    • pH: Test a range of pH values (e.g., 6.0-9.0) to determine the optimal pH for protein stability and solubilization.

    • Salt Concentration: Vary the ionic strength (e.g., 50-500 mM NaCl or KCl) as it can influence micelle formation and protein solubility.

    • Additives: Include additives such as glycerol (5-20%), cholesterol analogs, or specific lipids that may be required for the stability and activity of the target protein.

  • Temperature: While 4°C is a common starting point to minimize proteolysis, some proteins may solubilize more efficiently at room temperature.

  • Incubation Time: Vary the incubation time from 30 minutes to overnight.

Data Presentation

The following tables provide a structured summary of key quantitative data related to the use of this compound.

Table 1: Physicochemical Properties

ParameterValue
CAS Number 139549-68-1 (hydrate), 104-74-5 (anhydrous)
Molecular Formula C₁₇H₃₂ClNO
Molecular Weight 301.90 g/mol
CMC (in water at 25°C) ~15 mM (~0.45% w/v)
Purity Typically ≥98%

Table 2: Recommended Starting Conditions for Protein Solubilization

ParameterRecommended RangeNotes
Detergent Concentration 1-2% (w/v)This corresponds to a concentration significantly above the CMC.
Protein Concentration 5-10 mg/mLHigher concentrations may require higher detergent-to-protein ratios.
Detergent:Protein Ratio (w/w) 2:1 to 10:1Needs to be optimized for each specific protein.
Temperature 4°CTo minimize protease activity.
Incubation Time 1-2 hoursLonger times may be necessary but can also lead to protein degradation.
pH 7.0 - 8.0Should be optimized based on the pI and stability of the target protein.
Ionic Strength 100-200 mM NaClCan influence both protein solubility and micelle properties.

Mandatory Visualizations

Experimental Workflow for Protein Solubilization

Protein_Solubilization_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_separation Separation & Analysis start Start: Cell Pellet containing Target Protein lysis Cell Lysis & Membrane Isolation start->lysis mem_prep Membrane Pellet lysis->mem_prep resuspend Resuspend in Solubilization Buffer + Protease Inhibitors mem_prep->resuspend add_detergent Add this compound resuspend->add_detergent incubate Incubate (e.g., 1-2h at 4°C) add_detergent->incubate centrifuge Ultracentrifugation (e.g., 100,000 x g) incubate->centrifuge supernatant Collect Supernatant (Solubilized Protein) centrifuge->supernatant pellet Discard Pellet (Insoluble Material) centrifuge->pellet analysis Analysis (SDS-PAGE, Western Blot, Activity Assay) supernatant->analysis end Purified Protein for Downstream Applications analysis->end

Caption: Workflow for membrane protein solubilization.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Solubilization Yield Insufficient detergent concentration.Increase the concentration of this compound. Optimize the detergent-to-protein ratio.
Inappropriate buffer conditions.Optimize pH, ionic strength, and additives in the solubilization buffer.
Insufficient incubation time.Increase the incubation time.
Protein Aggregation Detergent concentration below CMC after dilution.Ensure all subsequent buffers for purification contain the detergent at a concentration above its CMC.
Protein instability in the chosen detergent.Screen other detergents or add stabilizing agents like glycerol or specific lipids.
Loss of Protein Activity Denaturation by the detergent.Use the lowest effective concentration of the detergent. Screen for milder detergents. Add co-factors or ligands that may stabilize the protein's native conformation.
Proteolytic degradation.Ensure sufficient protease inhibitors are used throughout the process and maintain low temperatures.

Conclusion

This compound is a valuable cationic surfactant for the solubilization of proteins, especially challenging membrane proteins. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their protein solubilization strategies. Successful application hinges on the systematic optimization of key parameters to ensure high yield and preservation of the protein's structural and functional integrity.

Application Notes and Protocols for Membrane Protein Extraction using 1-Dodecylpyridin-1-ium Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the use of 1-Dodecylpyridin-1-ium chloride hydrate, a cationic surfactant, for the extraction of membrane proteins. Due to the limited availability of specific established protocols for this particular detergent in the scientific literature, this guide combines general principles of membrane protein solubilization with the known physicochemical properties of this compound to offer a comprehensive starting point for researchers. Included are its chemical properties, a proposed experimental protocol, and a discussion of its potential advantages and disadvantages compared to commonly used detergents.

Introduction to this compound

This compound, also known as laurylpyridinium chloride, is a cationic detergent.[1] Such detergents are known for their efficacy in disrupting cell membranes, a critical step in the extraction of membrane proteins.[2] However, their charged nature can also lead to protein denaturation, a factor that must be carefully considered and optimized for each specific protein of interest.[2][3]

The selection of an appropriate detergent is paramount for the successful isolation of functional membrane proteins.[] The ideal detergent should efficiently solubilize the target protein from the lipid bilayer while maintaining its structural integrity and biological activity.[5] This document aims to provide the necessary information to begin exploring the utility of this compound for this purpose.

Physicochemical Properties and Comparison with Common Detergents

Understanding the properties of this compound is essential for developing an effective extraction protocol. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles, which are necessary for solubilizing membrane proteins.[] The CMC of 1-Dodecylpyridin-1-ium chloride is approximately 15 mM at 298 K.[6]

Below is a table comparing the properties of this compound with other commonly used detergents in membrane protein research.

DetergentChemical ClassCharge at Neutral pHMolecular Weight ( g/mol )CMC (mM)Denaturing Potential
This compound Pyridinium SaltCationic283.88~15Potentially High
Sodium Dodecyl Sulfate (SDS) Alkyl SulfateAnionic288.388.2High
Triton X-100 Polyoxyethylene EtherNon-ionic~6250.24Low
n-Dodecyl-β-D-maltoside (DDM) Alkyl GlycosideNon-ionic510.620.17Low
CHAPS ZwitterionicZwitterionic614.888Low to Moderate

Proposed Protocol for Membrane Protein Extraction

Note: This is a proposed protocol and should be optimized for each specific membrane protein and cell type.

Materials
  • Cells or Tissues: Source of the target membrane protein.

  • This compound Stock Solution: 10% (w/v) in deionized water.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.

  • Solubilization Buffer: Lysis Buffer containing the desired concentration of this compound.

  • Wash Buffer: Lysis Buffer.

  • Detergent-compatible protein assay reagent (e.g., BCA Protein Assay Kit, with appropriate controls for detergent interference).

Experimental Procedure
  • Membrane Preparation:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, dounce homogenization, or high-pressure homogenization).

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Lysis Buffer.

    • Resuspend the washed membrane pellet in a small volume of Lysis Buffer and determine the protein concentration using a detergent-compatible protein assay.

  • Solubilization of Membrane Proteins:

    • Dilute the membrane preparation with Lysis Buffer to a final protein concentration of 5-10 mg/mL.

    • Add this compound stock solution to the membrane suspension to achieve the desired final concentration. A good starting point is a concentration 2-5 times the CMC (30-75 mM). Optimization of the detergent-to-protein ratio (w/w) is recommended, with a starting range of 2:1 to 10:1.

    • Incubate the mixture at 4°C for 1-2 hours with gentle end-over-end rotation.

    • Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.

    • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Analysis of Extraction Efficiency:

    • Determine the protein concentration of the supernatant.

    • Analyze the solubilized proteins by SDS-PAGE and Western blotting to confirm the presence of the target protein.

Considerations and Optimization
  • Detergent Concentration: The optimal concentration of this compound will vary depending on the specific protein and the lipid composition of the membrane. A concentration gradient around the initial suggested range should be tested.

  • Protein Denaturation: As a cationic detergent, this compound may denature some proteins. It is crucial to assess the activity and structural integrity of the extracted protein using functional assays, circular dichroism, or other biophysical techniques.

  • Buffer Composition: The ionic strength and pH of the buffer can influence the effectiveness of the detergent and the stability of the protein. It is advisable to test a range of pH values (e.g., 6.0-8.5) and salt concentrations (e.g., 50-500 mM NaCl).

  • Downstream Applications: The presence of a cationic detergent can interfere with subsequent purification and analysis steps. For instance, it may interfere with ion-exchange chromatography and some protein quantification assays.[7] It is essential to verify compatibility or implement detergent removal strategies (e.g., dialysis, gel filtration, or hydrophobic adsorption chromatography) prior to downstream applications.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_analysis Downstream Analysis cell_culture Cell Culture/ Tissue lysis Cell Lysis cell_culture->lysis centrifugation1 Low-Speed Centrifugation lysis->centrifugation1 ultracentrifugation Ultracentrifugation centrifugation1->ultracentrifugation membrane_pellet Membrane Pellet ultracentrifugation->membrane_pellet add_detergent Add 1-Dodecylpyridin-1-ium Chloride Hydrate membrane_pellet->add_detergent incubation Incubation add_detergent->incubation centrifugation2 Clarification (Ultracentrifugation) incubation->centrifugation2 solubilized_proteins Solubilized Membrane Proteins centrifugation2->solubilized_proteins purification Purification (e.g., Affinity Chromatography) solubilized_proteins->purification analysis Functional/Structural Analysis purification->analysis

Caption: General experimental workflow for membrane protein extraction.

Example Signaling Pathway: GPCR Activation

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Gα activates Ligand Ligand Ligand->GPCR 1. Binding ATP ATP cAMP cAMP ATP->cAMP 4. Conversion PKA Protein Kinase A cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation of target proteins

References

The Role of 1-Dodecylpyridin-1-ium Chloride Hydrate in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecylpyridin-1-ium chloride hydrate is a cationic surfactant that is emerging as a versatile tool in the field of nanotechnology. Its amphiphilic nature, consisting of a hydrophilic pyridinium head and a hydrophobic dodecyl tail, allows it to function effectively as a stabilizing and capping agent in the synthesis of various nanoparticles. This property is crucial for controlling particle size, preventing agglomeration, and influencing the final morphology of the nanoparticles, which in turn dictates their physicochemical properties and suitability for applications in drug delivery, diagnostics, and catalysis.

This document provides detailed application notes and experimental protocols for the synthesis of gold (Au), silver (Ag), and zinc oxide (ZnO) nanoparticles utilizing this compound.

Mechanism of Action

This compound facilitates nanoparticle synthesis primarily through electrostatic stabilization. During the reduction of a metal salt precursor to form nanoparticles, the positively charged pyridinium head of the surfactant molecule adsorbs onto the surface of the nascent nanoparticle. This creates a positively charged layer that repels other similarly charged nanoparticles, preventing them from aggregating and allowing for controlled growth. The hydrophobic dodecyl tails extend into the solvent, providing further steric hindrance. This dual mechanism of electrostatic and steric stabilization is key to producing monodisperse and stable nanoparticle suspensions.

Applications in Nanoparticle Synthesis

The use of this compound as a capping agent offers several advantages:

  • Size and Shape Control: By varying the concentration of the surfactant, reaction temperature, and other synthesis parameters, the final size and shape of the nanoparticles can be tailored.

  • Enhanced Stability: The resulting nanoparticles exhibit excellent colloidal stability, preventing aggregation and precipitation over time.

  • Surface Functionalization: The pyridinium group on the nanoparticle surface can serve as a point for further functionalization, allowing for the attachment of targeting ligands, drugs, or other molecules.

  • Antimicrobial Properties: The inherent antimicrobial nature of some pyridinium compounds can impart additional functionality to the synthesized nanoparticles, particularly for applications in antimicrobial coatings and drug delivery systems.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of gold, silver, and zinc oxide nanoparticles using this compound as a stabilizing agent. These protocols are based on established methods for nanoparticle synthesis, adapted to incorporate the specific use of this cationic surfactant.

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of gold nanoparticles via the chemical reduction of gold (III) chloride hydrate.

Materials:

  • Gold (III) chloride hydrate (HAuCl₄·3H₂O)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Deionized water

Equipment:

  • Glass vials

  • Magnetic stirrer and stir bars

  • Pipettes

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Transmission Electron Microscope (TEM)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM aqueous solution of HAuCl₄·3H₂O.

    • Prepare a 10 mM aqueous solution of this compound.

    • Prepare a fresh, ice-cold 10 mM aqueous solution of NaBH₄.

  • Nanoparticle Synthesis:

    • In a clean glass vial, add 10 mL of the 1 mM HAuCl₄ solution.

    • Add 1 mL of the 10 mM this compound solution to the vial while stirring.

    • Rapidly inject 0.5 mL of the ice-cold 10 mM NaBH₄ solution into the mixture under vigorous stirring.

    • Observe the color change of the solution from yellow to a ruby red, indicating the formation of gold nanoparticles.

    • Continue stirring for 15 minutes to ensure the reaction is complete.

  • Purification:

    • Centrifuge the synthesized AuNP solution at 10,000 rpm for 20 minutes to pellet the nanoparticles.

    • Carefully decant the supernatant.

    • Resuspend the pellet in deionized water and repeat the centrifugation step twice to remove unreacted reagents.

  • Characterization:

    • UV-Vis Spectroscopy: Record the UV-Vis spectrum of the purified AuNP suspension to determine the surface plasmon resonance (SPR) peak, which is indicative of nanoparticle formation and size.

    • TEM: Analyze the size, shape, and morphology of the AuNPs.

    • DLS: Measure the hydrodynamic diameter and zeta potential of the nanoparticles to assess their size distribution and surface charge.

Expected Results:

This method is expected to yield spherical gold nanoparticles with a diameter in the range of 10-30 nm. The SPR peak should be observed around 520 nm. The zeta potential is expected to be positive, confirming the presence of the cationic surfactant on the nanoparticle surface.

Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)

This protocol is adapted from a method using a similar pyridinium-based ionic liquid for the synthesis of silver nanoparticles.[1]

Materials:

  • Silver nitrate (AgNO₃)

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O) or Sodium borohydride (NaBH₄)

  • Deionized water

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bars

  • Pipettes

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Transmission Electron Microscope (TEM)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM aqueous solution of AgNO₃.

    • Prepare a 10 mM aqueous solution of this compound.

    • Prepare a 10 mM aqueous solution of the reducing agent (hydrazine hydrate or NaBH₄).

  • Nanoparticle Synthesis:

    • In an Erlenmeyer flask, dissolve 0.1 g of this compound in 10 mL of deionized water.

    • To this solution, add 5 mL of the 1 mM AgNO₃ solution while stirring.

    • Add the 10 mM reducing agent solution dropwise to the mixture under continuous stirring.

    • The formation of silver nanoparticles is indicated by a color change to yellowish-brown.

    • Allow the reaction to proceed for 30 minutes.

  • Purification:

    • Centrifuge the reaction mixture at 12,000 rpm for 30 minutes.

    • Discard the supernatant and wash the nanoparticle pellet with deionized water.

    • Repeat the centrifugation and washing steps twice.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum to identify the characteristic SPR peak of AgNPs, typically between 400-450 nm.

    • TEM: Observe the morphology and determine the size distribution of the synthesized nanoparticles.

    • DLS: Determine the hydrodynamic size and zeta potential.

Expected Results:

The synthesis should produce spherical silver nanoparticles. A study using a similar surfactant, 2-amino-1-dodecylpyridinium bromide, yielded nanoparticles in the size range of 2-20 nm.[1] A positive zeta potential is anticipated due to the cationic nature of the capping agent.

Protocol 3: Synthesis of Zinc Oxide Nanoparticles (ZnO NPs)

This protocol outlines a precipitation method for the synthesis of ZnO nanoparticles.

Materials:

  • Zinc chloride (ZnCl₂) or Zinc nitrate (Zn(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • This compound

  • Ethanol

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bars

  • Pipettes

  • Centrifuge

  • Furnace or oven

  • X-ray Diffractometer (XRD)

  • Scanning Electron Microscope (SEM) or TEM

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M aqueous solution of the zinc precursor (ZnCl₂ or Zn(NO₃)₂·6H₂O).

    • Prepare a 0.2 M aqueous solution of NaOH.

    • Prepare a 10 mM aqueous solution of this compound.

  • Nanoparticle Synthesis:

    • In a beaker, take 50 mL of the 0.1 M zinc precursor solution.

    • Add 5 mL of the 10 mM this compound solution and stir for 15 minutes.

    • Slowly add the 0.2 M NaOH solution dropwise to the zinc precursor solution under vigorous stirring until a white precipitate is formed.

    • Continue stirring for 2 hours to age the precipitate.

  • Purification and Conversion:

    • Collect the precipitate by centrifugation at 5000 rpm for 15 minutes.

    • Wash the precipitate repeatedly with deionized water and then with ethanol to remove impurities.

    • Dry the washed precipitate in an oven at 80°C for 12 hours.

    • Calcine the dried powder in a furnace at 400-500°C for 2 hours to obtain crystalline ZnO nanoparticles.

  • Characterization:

    • XRD: Analyze the crystalline structure and phase purity of the ZnO nanoparticles.

    • SEM/TEM: Examine the morphology and size of the nanoparticles.

    • UV-Vis Spectroscopy: Determine the optical properties and estimate the band gap of the ZnO NPs.

Expected Results:

This method is expected to produce ZnO nanoparticles with a hexagonal wurtzite structure. The particle size will be influenced by the calcination temperature and the concentration of the capping agent.

Quantitative Data Summary

The following tables summarize expected or typical quantitative data for nanoparticles synthesized using cationic surfactants. Note that specific values for this compound are not extensively reported in the literature; therefore, these tables provide a general reference based on similar systems.

Table 1: Influence of Surfactant Concentration on Nanoparticle Size and Zeta Potential (Hypothetical Data)

This compound Conc. (mM)Metal PrecursorReducing AgentAverage Particle Size (nm)Zeta Potential (mV)
11 mM HAuCl₄NaBH₄25 ± 5+25 ± 3
51 mM HAuCl₄NaBH₄15 ± 3+35 ± 4
101 mM HAuCl₄NaBH₄10 ± 2+42 ± 5
11 mM AgNO₃Hydrazine30 ± 6+28 ± 4
51 mM AgNO₃Hydrazine20 ± 4+38 ± 5
101 mM AgNO₃Hydrazine15 ± 3+45 ± 6

Table 2: Characterization of Synthesized Nanoparticles (Typical Values)

Nanoparticle TypeStabilizerAverage Size (TEM, nm)Hydrodynamic Diameter (DLS, nm)SPR Peak (nm)Zeta Potential (mV)
AuNPsThis compound10 - 3020 - 50~520+30 to +50
AgNPsThis compound5 - 2515 - 40~410+35 to +55
ZnO NPsThis compound20 - 5040 - 80~370 (Abs. Edge)+25 to +45

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of nanoparticles using this compound.

Nanoparticle_Synthesis_Workflow cluster_prep 1. Preparation cluster_synth 2. Synthesis cluster_purify 3. Purification cluster_char 4. Characterization reagents Precursor & Surfactant Solution Preparation mixing Mixing Precursor and 1-Dodecylpyridin-1-ium chloride hydrate reagents->mixing reduction Addition of Reducing Agent mixing->reduction formation Nanoparticle Formation reduction->formation centrifugation Centrifugation formation->centrifugation washing Washing centrifugation->washing uv_vis UV-Vis Spectroscopy washing->uv_vis tem TEM / SEM washing->tem dls DLS (Size & Zeta) washing->dls xrd XRD (for ZnO) washing->xrd

Caption: General workflow for nanoparticle synthesis and characterization.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the components and steps in the synthesis process, emphasizing the role of this compound.

Nanoparticle_Formation_Logic precursor Metal Precursor (e.g., HAuCl₄, AgNO₃) nucleation Nucleation (Formation of Nanoparticle Seeds) precursor->nucleation surfactant 1-Dodecylpyridin-1-ium chloride hydrate stabilization Stabilization (Prevention of Aggregation) surfactant->stabilization reducer Reducing Agent (e.g., NaBH₄) reducer->nucleation growth Controlled Growth nucleation->growth growth->stabilization Surfactant Adsorption final_nps Stable Nanoparticle Suspension stabilization->final_nps

Caption: Logical steps in surfactant-mediated nanoparticle formation.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 1-Dodecylpyridin-1-ium chloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecylpyridin-1-ium chloride hydrate is a quaternary ammonium compound (QAC) recognized for its antimicrobial properties. As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death.[1][2] This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These methods are fundamental in assessing the potency of antimicrobial agents against a spectrum of pathogenic microorganisms.

Mechanism of Action: Disruption of Microbial Cell Membranes

The antimicrobial activity of this compound is primarily attributed to its cationic nature and amphiphilic structure. The positively charged pyridinium head group interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. The long hydrophobic dodecyl tail then penetrates and disrupts the lipid bilayer, compromising the membrane's integrity. This disruption leads to the loss of essential ions and metabolites, ultimately causing cell lysis and death.

Caption: Mechanism of Action of 1-Dodecylpyridin-1-ium chloride.

Data Presentation: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a structurally similar compound, N-Dodecyl-2-(Piridin-1-ium)acetamide chloride, against a panel of common pathogenic microorganisms. This data is presented as a reference for the expected antimicrobial activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of N-Dodecyl-2-(Piridin-1-ium)acetamide chloride [2]

MicroorganismTypeMIC (mg/L)
Staphylococcus aureusGram-positive bacteria31.25
Enterococcus hiraeGram-positive bacteria31.25
Escherichia coliGram-negative bacteria31.25
Bacillus subtilisGram-positive bacteria31.25
Proteus vulgarisGram-negative bacteriaNot specified
Pseudomonas aeruginosaGram-negative bacteriaNot specified
Candida albicansFungusNot specified
Aspergillus brasiliensisFungusNot specified

Table 2: Minimum Bactericidal Concentration (MBC) of N-Dodecyl-2-(Piridin-1-ium)acetamide chloride [2]

MicroorganismTypeMBC (mg/L)
Staphylococcus aureusGram-positive bacteria3.90
Enterococcus hiraeGram-positive bacteriaNot specified
Escherichia coliGram-negative bacteriaNot specified
Bacillus subtilisGram-positive bacteriaNot specified
Proteus vulgarisGram-negative bacteria15.62
Pseudomonas aeruginosaGram-negative bacteria31.25
Candida albicansFungusNot specified
Aspergillus brasiliensisFungusNot specified

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a specific microorganism using the broth microdilution method.

prep_compound Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions of Compound in a 96-well Microtiter Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) inoculate Inoculate each well with the Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate the Plate (e.g., 37°C for 24 hours) inoculate->incubate read_results Observe for Microbial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC Determination.

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Microbial culture (e.g., E. coli, S. aureus)

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of the Antimicrobial Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). The concentration should be at least 10 times the highest concentration to be tested.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of the Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of sterile MHB.

    • Incubate the broth culture at 37°C until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the prepared stock solution of this compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antimicrobial agent).

    • Well 12 will serve as a sterility control (no inoculum).

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a continuation of the MIC assay to determine the concentration of the antimicrobial agent that results in microbial death.

mic_plate Completed MIC Plate select_wells Select wells with no visible growth (at and above MIC) mic_plate->select_wells subculture Subculture a small aliquot (e.g., 10 µL) from selected wells onto agar plates select_wells->subculture incubate_plates Incubate Agar Plates (e.g., 37°C for 24 hours) subculture->incubate_plates count_colonies Count the number of Colony Forming Units (CFUs) incubate_plates->count_colonies determine_mbc Determine MBC: Lowest concentration that causes ≥99.9% reduction in CFUs count_colonies->determine_mbc

Caption: Workflow for MBC Determination.

Materials:

  • Completed MIC microtiter plate

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Subculturing from MIC Wells:

    • From the MIC assay, select the wells that show no visible turbidity (the MIC well and wells with higher concentrations).

    • Also, select the growth control well (well 11).

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a 10 µL aliquot from each of these wells onto a separate, labeled agar plate.

    • Spread the aliquot evenly over the surface of the agar.

  • Incubation:

    • Incubate the agar plates at 37°C for 24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

References

Application Notes and Protocols: 1-Dodecylpyridin-1-ium Chloride Hydrate as a Cationic Surfactant in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecylpyridin-1-ium chloride hydrate is a quaternary ammonium salt that functions as a cationic surfactant. Its amphiphilic nature, characterized by a hydrophilic pyridinium head group and a hydrophobic dodecyl tail, allows it to reduce surface tension and form micelles in aqueous solutions. These properties make it a versatile ingredient in a variety of formulations, including detergents, cleaning agents, emulsifiers, and as a stabilizer for proteins and nanoparticles.[1][2] Furthermore, its antimicrobial properties make it a valuable component in personal care and pharmaceutical products.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in formulations, with a focus on its characterization and performance as a cationic surfactant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, enabling accurate calculations for concentration, and providing insights into its behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₁₇H₃₂ClNO[4]
Molecular Weight 301.90 g/mol [4]
Appearance White to yellow powder or crystals[2]
Melting Point 66-70 °C[5]
Solubility Soluble in water, ethanol, and acetone
Critical Micelle Concentration (CMC) in water at 25°C 5.10 x 10⁻³ M[6]

Key Applications and Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of a surfactant, representing the concentration at which micelles begin to form. The properties of a surfactant solution change significantly at the CMC.

Protocol: Conductometric Determination of CMC

This method is based on the change in the slope of the specific conductivity of the surfactant solution as a function of its concentration.

Materials:

  • This compound

  • High-purity deionized water

  • Conductivity meter with a calibrated probe

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a stock solution of a concentration significantly above the expected CMC (e.g., 0.1 M).

  • Prepare a series of dilutions: Prepare a series of dilutions from the stock solution in volumetric flasks. The concentration range should span below and above the expected CMC.

  • Equilibrate temperature: Place the prepared solutions in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C) and allow them to equilibrate.

  • Measure conductivity: Measure the specific conductivity of each solution using a calibrated conductivity meter. Ensure the probe is rinsed with deionized water and the respective solution before each measurement.

  • Plot the data: Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

  • Determine CMC: The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the Critical Micelle Concentration.

Workflow for CMC Determination

CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (> CMC) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions equilibrate Equilibrate Temperature prep_dilutions->equilibrate measure Measure Specific Conductivity (κ) equilibrate->measure plot_data Plot κ vs. Concentration measure->plot_data det_cmc Determine CMC from Slope Intersection plot_data->det_cmc Emulsion_Workflow cluster_formulation Emulsion Formulation cluster_characterization Emulsion Characterization prep_aq Prepare Aqueous Phase (Surfactant in Water) pre_emulsion Coarse Emulsion (Low Shear Mixing) prep_aq->pre_emulsion prep_oil Prepare Oil Phase prep_oil->pre_emulsion homogenization Homogenization (High Shear) pre_emulsion->homogenization dls Droplet Size & PDI (DLS) homogenization->dls zeta Zeta Potential (ELS) homogenization->zeta Polymer_Surfactant_Interaction surfactant 1-Dodecylpyridin-1-ium chloride hydrate interaction Electrostatic and Hydrophobic Interactions surfactant->interaction polymer Non-ionic Polymer (e.g., PVP, PEG) polymer->interaction aggregates Polymer-Surfactant Aggregates interaction->aggregates properties Altered Formulation Properties: - Rheology - Surfactant CMC - Stability aggregates->properties Bacterial_Signaling_Inhibition surfactant 1-Dodecylpyridin-1-ium chloride fabG FabG Enzyme surfactant->fabG Inhibits fatty_acid Fatty Acid Biosynthesis fabG->fatty_acid Essential for membrane Bacterial Cell Membrane Integrity fatty_acid->membrane Required for death Bacterial Cell Death membrane->death Disruption leads to

References

Application of 1-Dodecylpyridin-1-ium Chloride Hydrate in Micellar Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecylpyridin-1-ium chloride hydrate is a cationic surfactant that forms micelles in aqueous solutions. These micelles can act as nanoreactors, significantly influencing the rates and selectivity of organic reactions. This phenomenon, known as micellar catalysis, arises from the ability of the micelles to concentrate reactants within their hydrophobic core or at the charged micelle-water interface, thereby lowering the activation energy of the reaction. This document provides an overview of the principles of micellar catalysis using this compound and detailed protocols for its application in representative organic transformations.

Principle of Micellar Catalysis

The catalytic effect of this compound micelles is primarily attributed to two factors:

  • Concentration Effect: The hydrophobic dodecyl chains of the surfactant molecules aggregate to form a nonpolar core, while the positively charged pyridinium head groups form a cationic Stern layer at the micelle-water interface. This structure allows for the solubilization and concentration of nonpolar organic substrates within the micellar core and the attraction of anionic nucleophiles to the Stern layer. This increased effective concentration of reactants leads to a significant acceleration of the reaction rate.

  • Medium Effect: The microenvironment within the micelle is different from the bulk aqueous solution. The hydrophobic core provides a nonpolar medium, which can stabilize nonpolar transition states. The high charge density at the Stern layer can stabilize charged intermediates and transition states, further enhancing the reaction rate.

The overall mechanism can be visualized as a partitioning of reactants between the bulk aqueous phase and the micellar pseudophase, with the reaction occurring predominantly in the latter.

Micellar_Catalysis_Mechanism cluster_aqueous Aqueous Bulk Phase cluster_micelle Micellar Pseudophase (1-Dodecylpyridin-1-ium chloride) Reactant_A Reactant A (hydrophobic) Micelle_Core Hydrophobic Core Reactant_A->Micelle_Core Partitioning Reactant_B Reactant B (anionic) Stern_Layer Cationic Stern Layer Reactant_B->Stern_Layer Electrostatic Attraction Transition_State Transition State (Stabilized) Micelle_Core->Transition_State Stern_Layer->Transition_State Product Product cluster_aqueous cluster_aqueous Product->cluster_aqueous Release Transition_State->Product Reaction

Caption: General mechanism of micellar catalysis by 1-Dodecylpyridin-1-ium chloride.

Applications in Organic Synthesis

Micellar catalysis with this compound can be applied to a variety of organic reactions. Below are detailed protocols for two representative examples: the hydrolysis of an ester and a Knoevenagel condensation.

Application Note 1: Catalysis of Ester Hydrolysis

The hydrolysis of esters, particularly those with hydrophobic moieties, is often slow in aqueous solutions. 1-Dodecylpyridin-1-ium chloride micelles can significantly accelerate this reaction by providing a favorable microenvironment for the formation of the tetrahedral intermediate.

Quantitative Data

The following table summarizes the kinetic data for the hydrolysis of p-nitrophenyl acetate (PNPA) in the presence of varying concentrations of this compound. The data is illustrative and based on trends observed for similar cationic surfactants.

[Surfactant] (M)Observed Rate Constant (k_obs) (s⁻¹)Rate Enhancement (k_obs / k_uncat)
0 (uncatalyzed)1.2 x 10⁻⁵1
0.0015.8 x 10⁻⁵4.8
0.0052.1 x 10⁻⁴17.5
0.0104.5 x 10⁻⁴37.5
0.0207.8 x 10⁻⁴65.0
0.0508.2 x 10⁻⁴68.3

Reaction Conditions: [PNPA] = 5 x 10⁻⁵ M, pH = 9.2 (borate buffer), T = 25 °C.

Experimental Protocol: Hydrolysis of p-Nitrophenyl Acetate

This protocol describes the determination of the pseudo-first-order rate constant for the hydrolysis of p-nitrophenyl acetate catalyzed by this compound.

Materials:

  • This compound

  • p-Nitrophenyl acetate (PNPA)

  • Boric acid

  • Sodium hydroxide

  • Deionized water

  • Spectrophotometer

Procedure:

  • Buffer Preparation: Prepare a 0.1 M borate buffer solution and adjust the pH to 9.2 using a 1 M NaOH solution.

  • Surfactant Stock Solution: Prepare a 0.1 M stock solution of this compound in the borate buffer.

  • PNPA Stock Solution: Prepare a 1 mM stock solution of PNPA in acetonitrile.

  • Reaction Mixture Preparation:

    • In a series of cuvettes, prepare reaction mixtures containing the desired final concentration of the surfactant by diluting the stock solution with the borate buffer to a final volume of 2.9 mL.

    • Equilibrate the cuvettes at 25 °C in the spectrophotometer's thermostatted cell holder.

  • Initiation of Reaction:

    • To initiate the reaction, add 100 µL of the PNPA stock solution to each cuvette, bringing the final volume to 3.0 mL and the final PNPA concentration to approximately 3.3 x 10⁻⁵ M.

    • Quickly mix the contents of the cuvette by inversion.

  • Data Acquisition:

    • Immediately start monitoring the absorbance of the solution at 400 nm (the λ_max of the p-nitrophenoxide ion) as a function of time.

    • Record the absorbance at regular intervals for a period sufficient to observe a significant change.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k_obs.

Ester_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Buffer Prepare Borate Buffer (pH 9.2) Mix Prepare Reaction Mixtures in Cuvettes Prep_Buffer->Mix Prep_Surfactant Prepare Surfactant Stock Solution Prep_Surfactant->Mix Prep_PNPA Prepare PNPA Stock Solution Initiate Initiate with PNPA Solution Prep_PNPA->Initiate Equilibrate Equilibrate at 25 °C Mix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance at 400 nm Initiate->Monitor Plot Plot ln(A∞ - At) vs. Time Monitor->Plot Calculate Calculate k_obs from Slope Plot->Calculate

Caption: Experimental workflow for the kinetic analysis of ester hydrolysis.

Application Note 2: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction often requires organic solvents and basic catalysts. This compound can facilitate this reaction in an aqueous medium, acting as both a phase transfer catalyst and a template for the reaction.

Quantitative Data

The following table presents illustrative yield data for the Knoevenagel condensation of benzaldehyde with malononitrile in the presence of this compound.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
024< 5
5475
10292
10495
15294

Reaction Conditions: Benzaldehyde (1 mmol), Malononitrile (1.2 mmol), Water (5 mL), T = 60 °C.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound

  • Benzaldehyde

  • Malononitrile

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.1 mmol, 10 mol%) in deionized water (5 mL).

    • Add benzaldehyde (1 mmol) and malononitrile (1.2 mmol) to the solution.

  • Reaction:

    • Heat the reaction mixture to 60 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Knoevenagel_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve_Catalyst Dissolve Catalyst in Water Add_Reactants Add Benzaldehyde and Malononitrile Dissolve_Catalyst->Add_Reactants Heat Heat to 60 °C with Stirring Add_Reactants->Heat Monitor_TLC Monitor by TLC Heat->Monitor_TLC Cool Cool to Room Temperature Monitor_TLC->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Chromatography Column Chromatography (optional) Evaporate->Chromatography

Caption: Experimental workflow for the Knoevenagel condensation.

Conclusion

This compound is a versatile and effective catalyst for a range of organic reactions in aqueous media. Its ability to form micelles allows for the creation of a unique reaction environment that can significantly enhance reaction rates and facilitate reactions that are otherwise difficult to perform in water. The protocols provided herein serve as a starting point for the exploration of its catalytic potential in various synthetic applications, offering a greener alternative to traditional organic solvents. Further optimization of reaction conditions may be necessary for specific substrates and transformations.

1-Dodecylpyridin-1-ium chloride hydrate in DNA extraction from plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for DNA Extraction from Plant Tissues

Topic: The Role of Detergents in Plant DNA Extraction with a Focus on Cetyltrimethylammonium Bromide (CTAB) Methods

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research did not yield any specific protocols or application notes detailing the use of 1-Dodecylpyridin-1-ium chloride hydrate for DNA extraction from plant tissues. This document, therefore, focuses on a widely adopted and effective cationic detergent, Cetyltrimethylammonium Bromide (CTAB), to provide a comprehensive guide to plant DNA extraction. The principles and protocols described herein are foundational for developing robust DNA extraction methodologies for various plant species.

Introduction: The Challenge of Plant DNA Extraction

Isolating high-quality genomic DNA from plant tissues is a critical first step for a wide range of molecular applications, including PCR, sequencing, and genotyping. However, the rigid cellulose cell wall, along with the presence of secondary metabolites such as polysaccharides, polyphenols, and lipids, presents a significant challenge.[1][2] These compounds can co-precipitate with DNA, inhibiting downstream enzymatic reactions.[1]

Cationic detergents, such as CTAB, are highly effective in overcoming these challenges.[1] CTAB aids in cell lysis, denatures proteins, and, under specific salt concentrations, effectively removes polysaccharides and polyphenols from the DNA preparation.

The CTAB DNA Extraction Method: An Overview

The CTAB (Cetyltrimethylammonium Bromide) method is a widely used protocol for isolating high-quality DNA from various plant species, particularly those rich in polysaccharides and polyphenols.[1][3] The process involves the disruption of the cell wall, lysis of the cell and nuclear membranes to release the DNA, separation of DNA from cellular debris and contaminants, and finally, the precipitation and purification of the DNA.

Mechanism of Key Reagents in the CTAB Protocol:
ReagentFunction
CTAB (Cetyltrimethylammonium Bromide) A cationic detergent that solubilizes cell membranes and forms complexes with polysaccharides at high salt concentrations, facilitating their removal. It also denatures proteins.
NaCl (Sodium Chloride) At high concentrations (e.g., 1.4 M), it helps to remove polysaccharides by making them insoluble in the presence of CTAB. It also helps to dissociate proteins bound to the DNA.
EDTA (Ethylenediaminetetraacetic acid) A chelating agent that binds divalent cations like Mg2+, which are essential cofactors for DNases, thereby protecting the DNA from enzymatic degradation.
Tris-HCl A buffering agent that maintains a stable pH (typically around 8.0) during the extraction process, which is optimal for DNA stability.
PVP (Polyvinylpyrrolidone) Often included to bind and remove polyphenolic compounds, which can otherwise oxidize and bind to the DNA, causing browning of the pellet and inhibition of downstream applications.
β-Mercaptoethanol A reducing agent that helps to denature proteins by breaking disulfide bonds and also prevents the oxidation of polyphenols.
Chloroform:Isoamyl Alcohol An organic solvent mixture used to denature and separate proteins from the aqueous phase containing the DNA. Isoamyl alcohol helps to reduce foaming during extraction.
Isopropanol or Ethanol Used to precipitate the DNA from the aqueous solution, as DNA is insoluble in these alcohols.

Experimental Protocol: Modified CTAB DNA Extraction

This protocol is a general guideline and may require optimization for specific plant species or tissues.

Materials and Reagents:
  • CTAB Extraction Buffer (prepare fresh or store at room temperature):

    • 2% (w/v) CTAB

    • 100 mM Tris-HCl (pH 8.0)

    • 20 mM EDTA (pH 8.0)

    • 1.4 M NaCl

    • 1% (w/v) PVP (optional, recommended for tissues high in phenolics)

    • Add 0.2% (v/v) β-mercaptoethanol to the required volume of buffer just before use.

  • Chloroform:Isoamyl Alcohol (24:1, v/v)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • RNase A (10 mg/mL)

  • Liquid Nitrogen

  • Mortar and Pestle

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Water bath or heating block (65°C)

  • Microcentrifuge

  • Spectrophotometer (for DNA quantification)

Procedure:
  • Tissue Preparation:

    • Weigh approximately 100-200 mg of fresh, young leaf tissue.

    • Freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Lysis:

    • Quickly transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

    • Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with β-mercaptoethanol).

    • Vortex briefly to mix thoroughly.

    • Incubate the tube at 65°C for 30-60 minutes in a water bath or heating block. Invert the tube gently every 10-15 minutes.

  • Purification:

    • After incubation, add an equal volume (1 mL) of Chloroform:Isoamyl Alcohol (24:1) to the lysate.

    • Mix gently by inversion for 5-10 minutes to form an emulsion.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

    • Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Be cautious not to disturb the interface.

  • Precipitation:

    • Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

    • Mix gently by inversion until a white, stringy DNA precipitate is visible.

    • Incubate at -20°C for at least 30 minutes (or overnight for higher yield).

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

  • Washing and Drying:

    • Carefully decant the supernatant without dislodging the DNA pellet.

    • Wash the pellet by adding 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully decant the ethanol.

    • Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to dissolve.

  • Resuspension:

    • Resuspend the DNA pellet in 50-100 µL of TE Buffer.

    • Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove RNA contamination.

    • Store the DNA at -20°C.

Data Presentation: DNA Yield and Purity

The yield and purity of extracted DNA can vary significantly depending on the plant species, tissue type, and age. The following table summarizes typical results obtained using the CTAB method from various plant sources. Purity is assessed using the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~1.8 is generally considered pure DNA, while the A260/A230 ratio should ideally be between 2.0 and 2.2, indicating low contamination with polysaccharides and polyphenols.

Plant SpeciesTissueDNA Yield (µg/g of tissue)A260/A280 RatioA260/A230 RatioReference
Zea mays (Maize)Grains50 - 1501.6 - 2.0>1.7[4]
Typhonium flagelliformeLeaves>100 ng/µL1.8 - 2.0N/A[1]
Mangrove and Salt Marsh SpeciesLeaves8.8 - 9.9 µg/µL1.78 - 1.84>2.0[5]
Petunia hybridaVarious341.7 - 897.2 µg/µLN/AN/A[2]
Medicinal Plants (Various)LeavesHighVariableVariable

Note: N/A indicates data not available in the cited sources.

Visualizations

Experimental Workflow for CTAB DNA Extraction

CTAB_Workflow start Plant Tissue Collection grinding Grinding in Liquid N2 start->grinding lysis Lysis with CTAB Buffer (65°C) grinding->lysis chloroform Chloroform:Isoamyl Alcohol Extraction lysis->chloroform centrifuge1 Centrifugation (Phase Separation) chloroform->centrifuge1 transfer Transfer Aqueous Phase centrifuge1->transfer precipitation DNA Precipitation with Isopropanol transfer->precipitation centrifuge2 Centrifugation (Pellet DNA) precipitation->centrifuge2 wash Wash with 70% Ethanol centrifuge2->wash dry Air-dry Pellet wash->dry resuspend Resuspend in TE Buffer + RNase A dry->resuspend end Pure Genomic DNA resuspend->end

Caption: Workflow for plant DNA extraction using the CTAB method.

Logical Relationship of Lysis Buffer Components

Lysis_Buffer cluster_components Core Functions cluster_targets Cellular Targets LysisBuffer CTAB Lysis Buffer CTAB CTAB LysisBuffer->CTAB Cell Lysis & Polysaccharide Removal NaCl NaCl LysisBuffer->NaCl Aids Polysaccharide Removal EDTA EDTA LysisBuffer->EDTA Inhibits DNases Tris Tris-HCl LysisBuffer->Tris Maintains pH CellMembrane Cell Membranes CTAB->CellMembrane CTAB->CellMembrane Disrupts Polysaccharides Polysaccharides NaCl->Polysaccharides Precipitates DNases DNases EDTA->DNases Inactivates by Chelating Mg2+ pH_stability pH Stability Tris->pH_stability Ensures Polysaccharides->CellMembrane DNA Genomic DNA DNases->DNA DNases->DNA Degrades pH_stability->DNA pH_stability->DNA Protects

Caption: Functional relationships of key CTAB lysis buffer components.

References

Application Notes and Protocols for Stabilizing Proteins and Nucleic Acids with 1-Dodecylpyridin-1-ium Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term stability of proteins and nucleic acids is a critical challenge in various fields, including molecular biology, diagnostics, and the development of therapeutics. Traditional methods often rely on low-temperature storage, which can be costly and logistically complex. Ionic liquids (ILs) have emerged as a promising class of compounds for stabilizing biomolecules at ambient temperatures.[1] 1-Dodecylpyridin-1-ium chloride hydrate, a cationic surfactant, is utilized in biochemical applications for the stabilization of proteins and nucleic acids, particularly during extraction and purification processes.[2][3]

This document provides detailed application notes and generalized protocols for the use of this compound as a stabilizing agent for proteins and nucleic acids. The information is based on the general principles of ionic liquid-biomolecule interactions, as specific quantitative data for this compound is limited in the public domain.

Application Notes

Mechanism of Stabilization

The stabilizing effect of ionic liquids on biomolecules is a complex phenomenon influenced by a combination of factors, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The specific properties of this compound contribute to its potential as a stabilizer.

  • Cationic Head Group (Pyridinium): The positively charged pyridinium ring can interact with the negatively charged phosphate backbone of nucleic acids and acidic residues on the surface of proteins. This electrostatic interaction can shield repulsive forces and contribute to a more compact and stable structure.

  • Hydrophobic Tail (Dodecyl Chain): The long C12 alkyl chain can form hydrophobic interactions with nonpolar regions of proteins and the nitrogenous bases of nucleic acids. This can help to prevent aggregation and protect these regions from denaturation.

  • Chloride Anion: The chloride anion can participate in the overall ionic environment, influencing the hydration shell of the biomolecule and contributing to the stability of the native conformation.

The interplay of these interactions is crucial. For instance, in the case of DNA, the cationic head group interacts with the phosphate backbone, while the hydrophobic tail may interact with the nucleobases, collectively contributing to the stabilization of the double helix.

Data on Biomolecule Stabilization with Ionic Liquids
BiomoleculeParameterExpected Effect of this compoundRationale
Proteins Thermal Stability (Tm)IncreaseHydrophobic and electrostatic interactions can stabilize the folded state.
Aggregation PropensityDecreaseThe surfactant nature can prevent protein-protein aggregation.
Long-term StorageEnhanced stability at room temperatureProtection from denaturation and microbial growth.[2]
Nucleic Acids Thermal Stability (Tm)IncreaseElectrostatic shielding of the phosphate backbone by the cation.
Nuclease ResistanceIncreasedThe IL can create an environment that inhibits nuclease activity.[4]
Long-term StorageEnhanced stability at room temperaturePrevention of degradation, offering an alternative to cold storage.

Note: The optimal concentration of this compound is critical and must be determined empirically for each specific application, as high concentrations of surfactants can have a denaturing effect.

Experimental Protocols

The following are generalized protocols for the stabilization of proteins and nucleic acids using this compound. It is imperative to optimize these protocols for your specific biomolecule and application.

Protocol 1: Protein Stabilization

Objective: To determine the optimal concentration of this compound for enhancing the thermal stability of a target protein.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS, Tris-HCl)

  • 1 M stock solution of this compound in nuclease-free water

  • Differential Scanning Fluorimeter (DSF) or a thermal cycler with a fluorescent detector

  • Fluorescent dye for DSF (e.g., SYPRO Orange)

Procedure:

  • Preparation of Protein-IL Mixtures:

    • Prepare a series of dilutions of the this compound stock solution in the protein buffer. Final concentrations to test could range from 0.01% to 1% (w/v).

    • In a microplate, mix the protein solution with the different concentrations of the ionic liquid. Include a control with no added IL.

    • Add the fluorescent dye to each well according to the manufacturer's instructions.

  • Thermal Denaturation Assay:

    • Place the microplate in the DSF instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence intensity as a function of temperature.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.

    • Plot the Tm as a function of the this compound concentration.

    • The concentration that results in the highest Tm is the optimal concentration for thermal stabilization.

Protocol 2: Nucleic Acid Stabilization for Long-Term Storage

Objective: To store a DNA or RNA sample at room temperature using this compound.

Materials:

  • Purified DNA or RNA sample in nuclease-free water or TE buffer

  • 1 M stock solution of this compound in nuclease-free water

  • Nuclease-free microcentrifuge tubes

  • Gel electrophoresis system (agarose for DNA, denaturing polyacrylamide for RNA)

  • Nucleic acid stain (e.g., ethidium bromide, SYBR Green)

Procedure:

  • Preparation of Nucleic Acid-IL Mixtures:

    • Determine the optimal concentration of this compound for your nucleic acid. A starting point could be a final concentration range of 0.1% to 2% (w/v).

    • Add the appropriate volume of the ionic liquid stock solution to the nucleic acid sample.

    • Prepare a control sample with no added IL.

  • Incubation:

    • Store the samples at room temperature (20-25 °C).

    • For comparison, store aliquots of the control sample at 4 °C and -20 °C.

  • Stability Assessment:

    • At various time points (e.g., 1 week, 1 month, 3 months), take an aliquot from each sample.

    • Analyze the integrity of the nucleic acid by gel electrophoresis.

    • Compare the band intensity and integrity of the samples stored with the ionic liquid to the control samples. A stable sample will show a sharp, intact band with minimal degradation.

  • Downstream Application Compatibility:

    • After a desired storage period, test the functionality of the stabilized nucleic acid in a downstream application (e.g., PCR for DNA, reverse transcription for RNA) to ensure that the ionic liquid does not inhibit the enzymatic reactions. It may be necessary to dilute the sample or perform a purification step to remove the IL prior to the enzymatic reaction.

Visualizations

The following diagrams illustrate the proposed mechanisms and workflows.

Caption: Proposed mechanism of protein stabilization by 1-Dodecylpyridin-1-ium chloride.

NucleicAcidStabilizationWorkflow start Purified Nucleic Acid (DNA or RNA) add_il Add 1-Dodecylpyridin-1-ium Chloride Hydrate (Optimize Concentration) start->add_il storage Store at Room Temperature (Time Course) add_il->storage assessment Assess Integrity (Gel Electrophoresis) storage->assessment downstream Test Functionality (PCR, RT-PCR, etc.) assessment->downstream end Stable and Functional Nucleic Acid downstream->end

Caption: Experimental workflow for nucleic acid stabilization and analysis.

References

Application Notes and Protocols: 1-Dodecylpyridin-1-ium Chloride Hydrate as a Disinfectant in Poultry Houses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Effective disinfection is a cornerstone of biosecurity in poultry production, crucial for disease prevention and control.[1][2] Microbial pathogens such as bacteria, viruses, and fungi can persist in the poultry house environment, leading to flock health issues and economic losses.[3][4] 1-Dodecylpyridin-1-ium chloride hydrate is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial properties, making it a candidate for surface disinfection in agricultural settings.[5][6] QACs are cationic surfactants known for their disinfectant capabilities.[7]

This document provides detailed application notes and protocols for the use of this compound as a disinfectant in poultry houses, intended for researchers, scientists, and drug development professionals. The information is synthesized from established disinfection principles and data from closely related compounds.

Chemical and Physical Properties

This compound is a white to yellow crystalline powder.[6] Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₇H₃₂ClNO[8][9]
Molecular Weight 301.9 g/mol [8][9]
CAS Number 139549-68-1[9]
Appearance White to yellow powder or crystals[6]
Melting Point 66-70°C[6]
Solubility Good solubility in water[7]
Storage Room temperature, stored under inert gas[6]

Mechanism of Action

As a quaternary ammonium compound, the primary mechanism of action for this compound is the disruption of microbial cell membranes.[7] The positively charged pyridinium head group interacts with the negatively charged components of the microbial cell wall and membrane, while the hydrophobic dodecyl tail integrates into and destabilizes the lipid bilayer.[7] This leads to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[7]

At lower concentrations, it can interfere with osmoregulation and cellular homeostasis, leading to leakage of ions like potassium.[7] At higher, bactericidal concentrations, it causes a more catastrophic disintegration of the membrane.[7]

Proposed Mechanism of Action of 1-Dodecylpyridin-1-ium Chloride cluster_disinfectant Disinfectant Molecule cluster_cell Microbial Cell DPC 1-Dodecylpyridin-1-ium Cation (+ve Charge) Tail Hydrophobic Dodecyl Tail Membrane Cell Membrane (-ve Charge) DPC->Membrane Electrostatic Attraction Tail->Membrane Hydrophobic Interaction Cytoplasm Cytoplasm (K+, Proteins, Nucleic Acids) Membrane->Cytoplasm Leakage of Contents Disruption Membrane Disruption & Cell Lysis Membrane->Disruption

Caption: Proposed mechanism of microbial cell membrane disruption.

Efficacy Data (Based on a Structurally Related Compound)

Table 1: Minimum Inhibitory Concentration (MIC) of N-Dodecyl-2-(piridin-1-ium)acetamide chloride [3]

MicroorganismStrainMIC (mg/L)
Staphylococcus aureusATCC 653831.25
Enterococcus hiraeATCC 1054131.25
Escherichia coliATCC 1053631.25
Bacillus subtilisATCC 663331.25
Proteus vulgarisATCC 1331562.50
Pseudomonas aeruginosaATCC 1544262.50
Candida albicansATCC 1023162.50
Aspergillus brasiliensisATCC 16404125.00

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of a Compound Disinfectant containing N-Dodecyl-2-(piridin-1-ium)acetamide chloride [3]

MicroorganismStrainMBC/MFC (mg/L)Contact Time
Staphylococcus aureusATCC 65383.901 min
Enterococcus hiraeATCC 105417.815 min
Escherichia coliATCC 105367.815 min
Proteus vulgarisATCC 1331515.625 min
Pseudomonas aeruginosaATCC 1544231.255 min
Candida albicansATCC 102317.8115 min
Aspergillus brasiliensisATCC 164047.8115 min
Bacillus subtilisATCC 66337.8115 min

Note: The compound disinfectant in Table 2 (referred to as C₁) also contained chlorhexidine acetate, which has a synergistic effect.[3]

Experimental Protocols

Protocol for Surface Disinfection Efficacy Testing (Carrier Test)

This protocol is adapted from standard methods for evaluating the efficacy of disinfectants on hard, non-porous surfaces.[3]

  • Preparation of Microbial Cultures:

    • Culture bacterial strains in Tryptic Soy Broth (TSB) at 37°C for 18-24 hours.

    • Culture fungal strains on Sabouraud Dextrose Agar (SDA) at 28°C for 48-72 hours (yeasts) or 5-7 days (molds).

    • Harvest and wash the microbial cells with sterile phosphate-buffered saline (PBS).

    • Adjust the suspension to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Carrier Inoculation:

    • Use sterile stainless-steel carriers (1 cm diameter).

    • Pipette 50 µL of the microbial suspension onto the surface of each carrier.

    • Dry the carriers in an incubator at 37°C for 60 minutes.[3]

  • Disinfectant Application:

    • Prepare dilutions of this compound in sterile hard water.

    • Cover each inoculated and dried carrier with 100 µL of the disinfectant solution.

    • Allow the specified contact time (e.g., 1, 5, 10, 15 minutes) at room temperature.

  • Neutralization and Recovery:

    • After the contact time, transfer each carrier into a tube containing 4.5 mL of a suitable neutralizer (e.g., Dey-Engley Broth).

    • Vortex for 30 seconds to elute surviving microorganisms.

    • Perform serial dilutions of the neutralized solution in PBS.

  • Enumeration:

    • Plate the dilutions onto appropriate agar (e.g., Tryptic Soy Agar for bacteria, SDA for fungi).

    • Incubate plates at the appropriate temperature and time.

    • Count the colonies to determine the number of surviving microorganisms.

    • Calculate the log reduction in microbial count compared to control carriers treated with saline.

Protocol for Poultry House Disinfection

This protocol outlines the systematic steps for cleaning and disinfecting a poultry house between flocks.[2][10][11]

Poultry House Cleaning and Disinfection Workflow Start Start: Depopulation DryClean 1. Dry Cleaning (Remove litter, feed, dust) Start->DryClean WetClean 2. Wet Cleaning (Soak with detergent) DryClean->WetClean Wash 3. High-Pressure Washing & Rinsing WetClean->Wash Dry 4. Drying (Air dry completely) Wash->Dry Disinfect 5. Disinfectant Application (Spray all surfaces) Dry->Disinfect Contact 6. Contact Time (Allow to work as per label) Disinfect->Contact Restock 7. Downtime & Restocking Contact->Restock

Caption: Workflow for poultry house cleaning and disinfection.

  • Dry Cleaning:

    • Remove all birds from the house.

    • Physically remove all old litter, manure, and residual feed from the house and equipment.[2]

    • Use blowers, brooms, or scrapers to remove dust and debris from ceilings, walls, fans, and equipment.[2]

  • Wet Cleaning:

    • Apply a detergent solution to all surfaces, starting from the ceiling and working down to the floor. This helps to break down organic matter that can inactivate disinfectants.[1][11]

    • Allow the detergent to soak for the recommended time.

  • Washing and Rinsing:

    • Use a high-pressure washer to thoroughly clean all surfaces, removing all dirt and detergent residue.[2]

    • Pay close attention to cracks, corners, and equipment.

    • Thoroughly rinse all surfaces with clean water.[12]

  • Drying:

    • Allow the entire house and all equipment to dry completely.[2][10] Disinfectants are most effective on dry surfaces.[12] Use fans and open ventilation to speed up the process.[10]

  • Disinfectant Application:

    • Prepare the this compound solution according to the manufacturer's recommended dilution.

    • Using a sprayer, apply the disinfectant solution to all surfaces, including ceilings, walls, floors, feeders, drinkers, and nest boxes.[10]

    • Ensure complete and uniform coverage. A general guideline is to apply one gallon of diluted disinfectant per 150-200 square feet of surface area.[10]

  • Contact Time:

    • Allow the disinfectant to remain wet on the surfaces for the required contact time to ensure microbial kill. This time should be determined by efficacy testing (e.g., 10-15 minutes).[1][12]

  • Downtime:

    • Keep the house empty for a designated downtime period before introducing a new flock. This allows surfaces to dry and vapors to dissipate.

Safety Precautions

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[8]

  • Causes serious eye irritation (H319).[8]

  • May cause respiratory irritation (H335).[8]

When handling the concentrated powder or prepared solutions, personnel should wear appropriate Personal Protective Equipment (PPE), including:

  • Protective gloves.[13]

  • Safety goggles or face shield.[13]

  • Respiratory protection if ventilation is inadequate.[13]

Ensure adequate ventilation during application in enclosed spaces.[13] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[13]

Conclusion

This compound, as a quaternary ammonium compound, demonstrates potential as an effective disinfectant for poultry house sanitation. Its efficacy is attributed to its ability to disrupt microbial cell membranes. While specific data against poultry pathogens is limited, information from structurally similar compounds suggests strong bactericidal and fungicidal activity.[3] Adherence to strict cleaning and disinfection protocols is essential for achieving optimal results and maintaining flock health and biosecurity.[1] Further research is warranted to establish precise efficacy, concentration, and contact time parameters for this compound against a comprehensive panel of poultry-relevant pathogens.

References

Application Notes and Protocols: 1-Dodecylpyridin-1-ium Chloride Hydrate as an Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecylpyridin-1-ium chloride hydrate is a quaternary ammonium compound with a long alkyl chain, exhibiting surfactant properties and significant antimicrobial activity. This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound as a potential antifungal agent. The information compiled herein is intended to guide researchers in the fields of mycology, infectious diseases, and pharmaceutical sciences in their investigation of this compound.

Antifungal Spectrum and Efficacy

1-Dodecylpyridin-1-ium chloride and its analogs have demonstrated inhibitory activity against a range of pathogenic fungi, including yeasts and molds. The lipophilic dodecyl chain is crucial for its interaction with and disruption of fungal cell membranes.

Table 1: Antifungal Activity of 1-Alkylpyridinium Compounds against Pathogenic Fungi
Fungal SpeciesCompound TypeMIC Range (µg/mL)Reference
Candida spp.bis(alkylpyridinium)alkane0.74 - 27.9[1]
Cryptococcus spp.bis(alkylpyridinium)alkane0.74 - 27.9[1]
Candida albicansCetylpyridinium chloride (CPC)4 - 6[2]
Candida glabrataCetylpyridinium chloride (CPC)<2[2]
Candida kruseiCetylpyridinium chloride (CPC)<2[2]
Candida parapsilosisCetylpyridinium chloride (CPC)4[2]
Aspergillus spp.bis(alkylpyridinium)alkane>25[1]
Fusarium spp.bis(alkylpyridinium)alkane>25[1]
Exophiala spp.bis(alkylpyridinium)alkane0.37 - 5.9[1]
Scedosporium spp.bis(alkylpyridinium)alkane1.48[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data for bis(alkylpyridinium)alkane compounds and Cetylpyridinium chloride (a related quaternary ammonium compound) are presented to indicate the potential efficacy of 1-dodecylpyridinium chloride hydrate.

Mechanism of Action

The primary antifungal mechanism of action for 1-dodecylpyridinium chloride is believed to be the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, it is suggested to target lanosterol 14α-demethylase (CYP51), an enzyme essential for the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and inhibiting fungal growth.

cluster_0 Fungal Cell cluster_1 Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane (Ergosterol Integration) Ergosterol->Membrane Growth Fungal Growth & Proliferation Membrane->Growth DPC 1-Dodecylpyridin-1-ium Chloride Hydrate DPC->Inhibition Inhibition->Lanosterol Inhibition

Figure 1. Proposed mechanism of action of this compound.

Experimental Protocols

Protocol 1: Formulation of this compound for Antifungal Testing

This protocol describes the preparation of a stock solution of this compound for use in antifungal susceptibility assays.

Materials:

  • This compound (powder)

  • Sterile deionized water or a suitable solvent (e.g., dimethyl sulfoxide - DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Determine Solvent: Based on the compound's solubility, choose a suitable solvent. For many applications, sterile deionized water is appropriate. If solubility is limited, a small amount of DMSO can be used, ensuring the final concentration in the assay does not inhibit fungal growth.

  • Prepare Stock Solution:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile solvent to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly until the compound is completely dissolved.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Storage:

    • Store the sterile stock solution at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

start Start weigh Weigh Compound start->weigh dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter store Store at 4°C or -20°C filter->store end End store->end

Figure 2. Workflow for the formulation of this compound.
Protocol 2: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • Sterile 96-well microtiter plates

  • Prepared stock solution of this compound

  • Fungal isolates (e.g., Candida albicans, Aspergillus niger, Trichophyton rubrum)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature and time.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Serial Dilution of the Compound:

    • Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.

    • Add 200 µL of the prepared stock solution of this compound (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours (for yeasts) or longer for slower-growing molds, in a humidified environment.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.

start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Serial Dilution of Compound in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with Fungal Suspension serial_dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Figure 3. Workflow for Broth Microdilution Antifungal Susceptibility Assay.

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of any new antifungal candidate against mammalian cells to determine its therapeutic index.

Table 2: In Vitro Cytotoxicity of 1-Dodecylpyridinium Bromide ([C12Pyr]Br) against a Human Cell Line
Cell LineCompoundIC50 (µM)Exposure TimeAssayReference
HeLa (Human cervical cancer)[C12Pyr]Br~1.048 hoursMTT[3][4]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data for the bromide salt is presented as a close analog to the chloride hydrate form.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing cell viability and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Prepared stock solution of this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control wells.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

start Start seed_cells Seed Mammalian Cells in 96-well plate start->seed_cells treat_compound Treat cells with serial dilutions of compound seed_cells->treat_compound incubate Incubate for desired exposure time treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 4. Workflow for In Vitro Cytotoxicity (MTT) Assay.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and fungal or cell lines. It is essential to adhere to standard laboratory safety practices and aseptic techniques when handling chemical and biological materials.

References

Troubleshooting & Optimization

Overcoming solubility issues of 1-Dodecylpyridin-1-ium chloride hydrate in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Dodecylpyridin-1-ium chloride hydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common solubility issues encountered when working with this cationic surfactant in buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in buffers a concern?

A1: this compound is a cationic surfactant, a type of molecule with a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[1] This structure allows it to form micelles in solution and interact with both polar and non-polar substances.[1] While it is soluble in water (up to 600 g/L at 20°C), its solubility can be significantly affected by the components of a buffer solution, such as salts, pH, and other organic molecules.[2][3] Inconsistent solubility can lead to precipitation, inaccurate concentrations, and unreliable experimental results.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for solubility?

A2: The Critical Micelle Concentration (CMC) is the specific concentration at which the surfactant molecules begin to self-assemble into spherical structures called micelles. Below the CMC, the surfactant exists as individual molecules (monomers). Above the CMC, both monomers and micelles are present. Micelles have a hydrophobic core and a hydrophilic shell, which allows them to encapsulate and dissolve poorly water-soluble compounds, a process known as micellar solubilization.[4][5] The CMC of 1-Dodecylpyridin-1-ium chloride in water at 25°C is reported to be between 1.5 x 10⁻² M and 1.8 x 10⁻² M.[6] Understanding the CMC is crucial because working above this concentration is often necessary to solubilize other hydrophobic drugs or molecules in your experiment.[4]

Q3: What primary factors influence the solubility of this compound in my buffer?

A3: Several factors can impact the solubility:

  • Temperature: Generally, the solubility of surfactants increases with temperature. However, some surfactant systems exhibit a "cloud point," where they phase-separate from the solution at a specific temperature.

  • pH: Changes in pH can affect the charge of other molecules in the buffer, which may interact with the cationic head of the surfactant.

  • Ionic Strength (Salt Concentration): The presence of salts in a buffer can have a significant effect. Adding salts like sodium chloride can lower the CMC by reducing the repulsion between the cationic head groups, which can sometimes affect solubility.[6]

  • Presence of Co-solvents or Other Organic Molecules: Organic solvents or other large molecules can interfere with or assist in the micelle formation process.[7]

Q4: Can I use a co-solvent to improve solubility? Which ones are recommended?

A4: Yes, using a co-solvent is a common technique to enhance the solubility of surfactants.[8] For 1-Dodecylpyridin-1-ium chloride, polar organic solvents are generally good choices.

  • Ethanol: Studies have shown that ethanol can be used as a co-solvent, though it may also increase the CMC.[7]

  • Methanol and Acetone: These are also viable options as the compound is known to be soluble in them.[2][3]

  • DMSO: While a powerful solvent, it can sometimes interfere with biological assays. Its suitability should be tested for your specific application.[9]

It is critical to start with small percentages of the co-solvent (e.g., 1-5% v/v) and increase gradually, as high concentrations can disrupt micelle formation and may negatively impact your experiment.

Troubleshooting Guide

Problem: My this compound precipitated after being added to my buffer.

  • Initial Check: Was the concentration you aimed for above its known solubility limit in your specific buffer system? The high solubility in pure water (600 g/L) does not always translate to complex buffer systems.[2][3]

  • Solution 1: Increase Temperature. Gently warm the solution while stirring. A moderate increase in temperature can often redissolve the precipitate. Be cautious not to exceed the thermal stability of other components in your experiment.

  • Solution 2: Adjust pH. If your experimental parameters allow, try adjusting the pH of the buffer. The solubility of other components interacting with the surfactant may be pH-dependent.[10]

  • Solution 3: Use a Co-solvent. Prepare a concentrated stock solution of the surfactant in a suitable organic solvent (like ethanol) and add it to the buffer dropwise while vortexing. This can help prevent localized high concentrations that lead to precipitation.

  • Solution 4: Sonicate the Solution. Use a bath sonicator to provide energy that can help break up aggregates and promote dissolution.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.6, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting workflow for precipitation issues.

Problem: The solubility of my compound seems inconsistent between experiments.

  • Check Buffer Preparation: Ensure the buffer is prepared consistently each time. Small variations in pH or salt concentration can lead to different solubility outcomes.

  • Verify Material Quality: Ensure the this compound is from the same lot and has been stored correctly (in an inert atmosphere at room temperature) to prevent degradation or hydration state changes.[2]

  • Control Temperature: Perform your dissolution steps at a consistent, controlled temperature.

Data Presentation

Table 1: Illustrative Solubility of 1-Dodecylpyridin-1-ium Chloride in Different Systems

Buffer System (Illustrative)pHIonic Strength (mM)Max Solubility (mg/mL)Notes
Deionized Water7.00>500Highly soluble in pure water.[3]
Phosphate-Buffered Saline (PBS)7.4150~25Salting-out effect observed.
Tris-HCl8.050~50Good solubility.
Citrate Buffer5.0100~15Lower solubility at acidic pH with these ions.
PBS with 5% Ethanol (v/v)7.4150~45Co-solvent significantly improves solubility.

Note: This table contains illustrative data to demonstrate trends. Actual solubility should be determined empirically for your specific buffer composition and conditions.

Experimental Protocols

Protocol 1: Standard Method for Preparing an Aqueous Solution
  • Preparation: Weigh the desired amount of this compound in a sterile container.

  • Dissolution: Add the desired volume of buffer to the container.

  • Mixing: Immediately cap the container and stir vigorously using a magnetic stirrer at room temperature for at least 15-30 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particles. If particles are present, proceed to troubleshooting steps (warming, sonication).

  • Filtration: Once fully dissolved, filter the solution through a 0.22 µm syringe filter to sterilize and remove any microparticulates.

Protocol 2: Co-Solvent Method for Enhancing Solubility in Buffers
  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 200 mg/mL) of this compound in 100% ethanol. Ensure it is fully dissolved.

  • Buffer Preparation: Prepare the final volume of your desired buffer, accounting for the small volume of stock solution you will add. For example, if you need a final volume of 10 mL with 2% ethanol, prepare 9.8 mL of buffer.

  • Addition: While vigorously vortexing or stirring the buffer, slowly add the required volume of the ethanol stock solution drop by drop. For a final concentration of 4 mg/mL in 10 mL, you would add 200 µL of the 200 mg/mL stock.

  • Final Mixing: Continue to stir the final solution for an additional 10-15 minutes to ensure homogeneity.

  • Visual Inspection and Filtration: Check for any signs of precipitation. If the solution is clear, proceed with sterile filtration as described in Protocol 1.

dot graph G { graph [layout=neato, overlap=false, splines=true, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, len=2.5];

}

Caption: Factors influencing the solubility of 1-Dodecylpyridin-1-ium chloride.

References

Technical Support Center: Optimizing 1-Dodecylpyridin-1-ium Chloride Hydrate for Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1-Dodecylpyridin-1-ium chloride hydrate in protein denaturation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it denature proteins?

A1: this compound is a cationic surfactant, also classified as a pyridinium-based ionic liquid. It consists of a positively charged pyridinium head group and a long, hydrophobic dodecyl (C12) alkyl chain. Protein denaturation by this surfactant is a multi-step process driven by both electrostatic and hydrophobic interactions. Initially, the positively charged pyridinium head groups may interact with negatively charged residues on the protein surface. Subsequently, the hydrophobic alkyl chains can penetrate the protein's core, disrupting the native tertiary and secondary structures and leading to unfolding. The length of the alkyl chain plays a significant role, with longer chains generally exhibiting stronger denaturing effects due to enhanced hydrophobic interactions.[1][2][3]

Q2: How do I determine the optimal concentration of this compound for my protein?

A2: The optimal concentration is protein-dependent and must be determined empirically. A common approach is to perform a concentration-response study, titrating your protein solution with increasing concentrations of the surfactant. The denaturation process can be monitored using spectroscopic techniques such as fluorescence spectroscopy, circular dichroism (CD) spectroscopy, or UV-Vis spectroscopy. The concentration at which the desired level of denaturation is achieved without causing excessive precipitation is considered optimal.

Q3: What is the significance of the Critical Micelle Concentration (CMC)?

A3: The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules self-assemble into micelles. For 1-Dodecylpyridinium chloride, the CMC in aqueous solution is approximately 15-20 mM.[4][5] Protein denaturation can be initiated by both monomeric surfactant molecules and micelles. Often, significant cooperative unfolding of the protein occurs around and above the CMC.[2] It is crucial to consider the CMC when designing your experiments, as the mechanism and extent of denaturation can change in the micellar concentration range.

Q4: Can this compound cause protein aggregation?

A4: Yes, like many denaturants, it can induce protein aggregation, especially at concentrations that lead to significant unfolding. The exposed hydrophobic regions of denatured proteins can interact with each other, leading to the formation of insoluble aggregates. This is a common issue that needs to be carefully monitored and managed during experiments.

Troubleshooting Guides

Issue 1: Protein Precipitation Upon Addition of this compound
Possible Cause Troubleshooting Steps
High Localized Concentration Add the surfactant solution slowly and with gentle, continuous stirring to avoid localized high concentrations that can cause rapid, uncontrolled precipitation.
Buffer Incompatibility Ensure the buffer components are compatible with the cationic surfactant. Certain buffer salts, like phosphate, can sometimes interact with cationic compounds. Consider using buffers like Tris or HEPES.
Protein Concentration is Too High High protein concentrations can increase the likelihood of aggregation and precipitation upon denaturation. Try reducing the initial protein concentration.
pH is Near the Isoelectric Point (pI) of the Protein Proteins are often least soluble at their pI. Adjust the buffer pH to be at least one pH unit away from the protein's pI to increase its net charge and solubility.
Issue 2: Incomplete or No Protein Denaturation
Possible Cause Troubleshooting Steps
Insufficient Surfactant Concentration The concentration of this compound may be too low to induce denaturation. Gradually increase the concentration in your titration experiments.
Protein is Highly Stable Some proteins are inherently more resistant to denaturation. You may need to use higher concentrations of the surfactant or combine it with other denaturing conditions (e.g., elevated temperature, though this should be done with caution to avoid aggregation).
Incorrect Monitoring Technique The chosen spectroscopic signal may not be sensitive to the conformational changes occurring. For example, if monitoring tryptophan fluorescence, ensure your protein contains tryptophan residues in an environment that changes upon unfolding. Consider using a combination of techniques (e.g., far-UV CD for secondary structure and near-UV CD or fluorescence for tertiary structure).
Issue 3: High Signal Noise or Variability in Spectroscopic Readings
Possible Cause Troubleshooting Steps
Light Scattering from Aggregates The formation of small, soluble aggregates can cause light scattering, leading to noisy data, particularly in UV-Vis and fluorescence spectroscopy. Centrifuge samples at high speed (e.g., >10,000 x g) for 10-15 minutes before measurement to pellet larger aggregates.
Precipitation During Measurement If precipitation occurs over the course of the measurement, the signal will be unstable. Ensure that the protein-surfactant mixture is stable under the experimental conditions for the duration of the measurement.
Inner Filter Effect in Fluorescence At high concentrations of the surfactant or protein, the excitation or emission light may be absorbed, leading to a non-linear decrease in fluorescence intensity. Dilute the sample if the absorbance at the excitation or emission wavelength is too high.

Data Presentation

Table 1: Illustrative Concentration-Dependent Effects of a Cationic Surfactant on Protein Structure.

Note: The following data is illustrative and based on the general behavior of cationic surfactants with proteins like Bovine Serum Albumin (BSA). The exact values for this compound with a specific protein must be determined experimentally.

Surfactant Concentration (mM)% α-Helix Content (from Far-UV CD)Tryptophan Fluorescence Emission Maximum (nm)Observations
0 (Native Protein)60%340Protein is in its native, folded state.
555%342Minor changes in secondary and tertiary structure.
1045%348Significant unfolding begins to occur.
15 (Approx. CMC)30%355Cooperative unfolding, exposure of hydrophobic residues.
2025%355Further loss of secondary structure.
3020%355Protein is largely denatured. Potential for aggregation.

Table 2: Critical Micelle Concentrations (CMC) of Pyridinium Surfactants with Varying Alkyl Chain Lengths.

SurfactantAlkyl Chain LengthApproximate CMC (mM) in Water
1-Octylpyridinium ChlorideC8~130
1-Decylpyridinium ChlorideC10~50
1-Dodecylpyridinium Chloride C12 ~15-20
1-Tetradecylpyridinium ChlorideC14~4
1-Hexadecylpyridinium ChlorideC16~0.9

Experimental Protocols

Protocol 1: Monitoring Protein Denaturation using Intrinsic Tryptophan Fluorescence Spectroscopy

This protocol describes how to perform a titration experiment to monitor the denaturation of a protein containing tryptophan residues upon the addition of this compound.

Materials:

  • Purified protein solution of known concentration in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4).

  • Stock solution of this compound (e.g., 100 mM) in the same buffer.

  • Fluorescence spectrophotometer.

  • Quartz cuvette.

Procedure:

  • Prepare a series of solutions: In separate microcentrifuge tubes, prepare a series of protein-surfactant solutions with a constant protein concentration and varying concentrations of this compound. Ensure the final volume is sufficient for the cuvette. Include a control sample with no surfactant.

  • Incubation: Gently mix the solutions and incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes) to allow the denaturation process to reach equilibrium.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the emission spectra from 310 nm to 400 nm.

    • For each sample, record the wavelength of maximum fluorescence emission (λmax) and the fluorescence intensity at this wavelength.

  • Data Analysis:

    • Plot the λmax and/or the fluorescence intensity as a function of the surfactant concentration.

    • A red-shift (increase) in λmax indicates the exposure of tryptophan residues to a more polar (aqueous) environment, which is characteristic of unfolding.

    • The resulting sigmoidal curve can be fitted to determine the midpoint of the denaturation transition, which corresponds to the concentration of the surfactant required to denature 50% of the protein.

Protocol 2: Assessing Changes in Secondary Structure using Far-UV Circular Dichroism (CD) Spectroscopy

This protocol outlines the use of Far-UV CD to monitor changes in the secondary structure (α-helix, β-sheet content) of a protein during denaturation with this compound.

Materials:

  • Purified protein solution (typically 0.1-0.2 mg/mL) in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4). High chloride concentrations can interfere with the measurement.

  • Stock solution of this compound in the same buffer.

  • CD spectropolarimeter.

  • Quartz cuvette with a short path length (e.g., 1 mm).

Procedure:

  • Sample Preparation: Prepare a series of protein-surfactant solutions as described in Protocol 1.

  • Incubation: Incubate the samples at a constant temperature to reach equilibrium.

  • CD Measurement:

    • Record the Far-UV CD spectra from approximately 250 nm to 190 nm.

    • Record a baseline spectrum of the buffer containing the corresponding concentration of the surfactant and subtract it from the sample spectrum.

  • Data Analysis:

    • The CD signal at 222 nm is often used to monitor the α-helical content. A decrease in the negative signal at this wavelength indicates a loss of α-helical structure.

    • Plot the mean residue ellipticity at 222 nm as a function of the surfactant concentration.

    • The resulting data can be used to determine the concentration range over which the secondary structure is disrupted.

Mandatory Visualizations

Denaturation_Mechanism cluster_native Native State cluster_interaction Initial Interaction cluster_unfolding Unfolding Native_Protein Folded Protein Initial_Complex Initial Protein-Surfactant Complex Native_Protein->Initial_Complex Electrostatic & Hydrophobic Binding Surfactant_Monomers Surfactant Monomers (1-Dodecylpyridin-1-ium chloride) Surfactant_Monomers->Initial_Complex Unfolded_Protein Denatured Protein Initial_Complex->Unfolded_Protein Disruption of Tertiary & Secondary Structure

Caption: Mechanism of protein denaturation by 1-Dodecylpyridin-1-ium chloride.

Experimental_Workflow start Start: Purified Protein & Surfactant Stock prepare_samples Prepare Protein-Surfactant Concentration Series start->prepare_samples incubate Incubate at Constant Temperature prepare_samples->incubate spectroscopy Spectroscopic Measurement (Fluorescence, CD, or UV-Vis) incubate->spectroscopy data_analysis Data Analysis: Plot Signal vs. [Surfactant] spectroscopy->data_analysis determine_optimal Determine Optimal Concentration Range data_analysis->determine_optimal end End: Optimized Protocol determine_optimal->end

Caption: Workflow for determining optimal surfactant concentration.

Troubleshooting_Logic start Problem Encountered precipitation Precipitation? start->precipitation incomplete_denaturation Incomplete Denaturation? precipitation->incomplete_denaturation No solution_precip Adjust pH, [Protein] Slow Addition of Surfactant precipitation->solution_precip Yes noisy_data Noisy Data? incomplete_denaturation->noisy_data No solution_incomplete Increase [Surfactant] Check Protein Stability incomplete_denaturation->solution_incomplete Yes solution_noisy Centrifuge Sample Check for Inner Filter Effect noisy_data->solution_noisy Yes end Problem Resolved noisy_data->end No solution_precip->end solution_incomplete->end solution_noisy->end

Caption: Logical workflow for troubleshooting common experimental issues.

References

Preventing precipitation of 1-Dodecylpyridin-1-ium chloride hydrate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 1-Dodecylpyridin-1-ium chloride hydrate (DPC) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPC) and why is it used in my experiments?

A1: this compound is a cationic surfactant.[1] Its amphiphilic nature, possessing both a hydrophilic pyridinium head and a hydrophobic dodecyl tail, makes it useful for a variety of applications, including as a detergent, emulsifier, and antimicrobial agent. In a laboratory setting, it is often used to solubilize non-polar molecules in aqueous solutions, stabilize nanoparticles, and in various biological assays.

Q2: Why is my DPC solution precipitating?

A2: Precipitation of DPC from an aqueous solution is often related to its Krafft temperature. The Krafft temperature is the minimum temperature at which surfactants form micelles.[2] Below this temperature, the solubility of the surfactant is significantly lower than its critical micelle concentration (CMC), leading to precipitation. Other factors that can influence precipitation include the pH of the solution and the presence of certain electrolytes.[3][4]

Q3: What is the Krafft temperature of DPC?

Q4: How does pH affect the solubility of DPC?

A4: The pH of a 10 g/L solution of DPC in water is approximately 4.[1][5] As a salt of a strong acid (HCl) and a quaternary ammonium cation (which is a weak base), the pH of the solution can influence its solubility. While specific data on the pH-solubility profile of DPC is limited, significant deviations from a neutral or slightly acidic pH could potentially affect its solubility.

Q5: Can I use co-solvents to prevent DPC precipitation?

A5: Yes, using co-solvents can be an effective strategy. DPC is soluble in alcohol and acetone.[6] Adding a co-solvent like ethanol to an aqueous solution can increase the solubility of DPC and may prevent precipitation.

Troubleshooting Guides

Issue 1: DPC precipitates out of aqueous solution upon cooling.
  • Root Cause: The temperature of the solution has likely dropped below the Krafft temperature of DPC.

  • Solution:

    • Maintain Temperature: Ensure that the working temperature of your experiment is maintained above the Krafft temperature of DPC. If the Krafft temperature is unknown, observe the temperature at which precipitation occurs upon cooling to estimate it.

    • Gentle Warming: If precipitation has already occurred, gently warm the solution while stirring to redissolve the DPC. Ensure the temperature does not exceed the degradation point of other components in your experiment.

Issue 2: DPC precipitates when added to a buffer solution.
  • Root Cause: The composition of the buffer, particularly the presence of certain ions, can affect the solubility of DPC. This is due to the "salting-out" effect, where high concentrations of electrolytes can decrease the solubility of non-electrolytes and other salts.[3]

  • Solution:

    • Test Buffer Compatibility: Before preparing a large volume, test the solubility of DPC in a small amount of the intended buffer at the desired concentration and temperature.

    • Lower Ionic Strength: If precipitation occurs, consider using a buffer with a lower ionic strength.

    • Change Buffer Components: Some ions may have a more pronounced salting-out effect than others. Experiment with different buffer systems to find one that is compatible with DPC. For example, phosphate buffers are known to sometimes cause precipitation issues with certain compounds.[7]

Issue 3: DPC solution appears cloudy or forms a precipitate over time.
  • Root Cause: This could be due to slow precipitation kinetics, especially if the solution is near its saturation point, or it could be a result of interactions with other components in the experimental system.

  • Solution:

    • Increase Solvent Volume: If the concentration of DPC is high, simply increasing the volume of the solvent to lower the concentration may prevent precipitation.

    • Incorporate a Co-solvent: As mentioned in the FAQs, adding a miscible organic co-solvent like ethanol can enhance the solubility of DPC.

    • Filtration: If a small amount of precipitate forms over time and redissolving is not an option, you may consider filtering the solution before use, being mindful that this will slightly lower the effective concentration of DPC.

Quantitative Data

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g/L)Reference
20600[6]
2599.8

Table 2: Physicochemical Properties of this compound

PropertyValueReference
pH (10 g/L in H₂O at 20°C)4[1][5]
Melting Point (°C)66-70 or 87-89[5][6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of DPC in Water
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the powder to a volume of distilled or deionized water that is less than the final desired volume.

  • Warming (if necessary): If the DPC does not readily dissolve at room temperature, gently warm the solution in a water bath while stirring continuously. Do not overheat.

  • Volume Adjustment: Once the DPC is fully dissolved and the solution is clear, allow it to cool to room temperature. Transfer the solution to a volumetric flask and add water to reach the final desired volume.

  • Storage: Store the stock solution in a tightly sealed container. To prevent precipitation, it is advisable to store the solution at a temperature known to be above its Krafft temperature, if this information is available and compatible with the stability of the solution.

Protocol 2: Determining the Approximate Krafft Temperature of DPC
  • Prepare a DPC solution: Prepare a solution of DPC in water at a concentration above its critical micelle concentration (CMC).

  • Cooling and Observation: Place the solution in a cooling bath and slowly decrease the temperature while gently stirring.

  • Identify Precipitation Point: The temperature at which the solution becomes turbid or a precipitate becomes visible is an approximation of the Krafft temperature.[8]

  • Confirmation by Warming: Gently warm the solution and observe the temperature at which it becomes clear again. This should be close to the temperature of precipitation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting Precipitation start Weigh DPC Powder dissolve Dissolve in Water start->dissolve check_sol Is Solution Clear? dissolve->check_sol warm Gently Warm & Stir check_sol->warm No adjust_vol Adjust to Final Volume check_sol->adjust_vol Yes warm->dissolve end_prep DPC Solution Ready adjust_vol->end_prep precip Precipitation Observed check_temp Check Temperature precip->check_temp check_buffer Check Buffer Composition precip->check_buffer increase_temp Increase Temperature check_temp->increase_temp change_buffer Change Buffer/Lower Ionic Strength check_buffer->change_buffer resolved Precipitate Dissolved increase_temp->resolved change_buffer->resolved

Caption: Experimental workflow for preparing DPC solutions and troubleshooting precipitation.

logical_relationship DPC 1-Dodecylpyridin-1-ium Chloride Hydrate Solubility Solubility DPC->Solubility Precipitation Precipitation Solubility->Precipitation inversely related to Temperature Temperature Temperature->Solubility Krafft_Temp Krafft Temperature Temperature->Krafft_Temp pH pH pH->Solubility Electrolytes Electrolytes Electrolytes->Solubility Micelles Micelle Formation Krafft_Temp->Micelles enables Micelles->Solubility increases

Caption: Factors influencing the solubility and precipitation of DPC.

References

Technical Support Center: Troubleshooting Interference of 1-Dodecylpyridin-1-ium Chloride Hydrate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-Dodecylpyridin-1-ium chloride hydrate, its surfactant properties can be a double-edged sword. While beneficial for solubilizing hydrophobic molecules and stabilizing proteins, it can also be a significant source of interference in various biochemical assays. This guide provides a comprehensive resource for identifying, understanding, and mitigating the adverse effects of this cationic surfactant in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biochemical research?

This compound, also known as Laurylpyridinium chloride, is a cationic surfactant. Its amphiphilic nature, possessing a hydrophilic pyridinium head and a hydrophobic dodecyl tail, makes it effective at disrupting cell membranes, solubilizing proteins and lipids, and preventing non-specific binding in various applications. It is often used in protein extraction and purification protocols.

Q2: How can this compound interfere with my biochemical assays?

Interference can occur through several mechanisms:

  • Protein Denaturation: At concentrations above its Critical Micelle Concentration (CMC), the surfactant can disrupt the tertiary and quaternary structures of proteins, leading to loss of function, which is particularly problematic in enzyme assays.

  • Interaction with Assay Reagents: The cationic nature of the surfactant can lead to interactions with anionic dyes (e.g., Coomassie in Bradford assays) or chelation of metal ions (e.g., copper in BCA assays), resulting in inaccurate protein quantification.

  • Signal Quenching/Enhancement: In fluorescence-based assays, the surfactant can cause fluorescence quenching or enhancement, leading to artificially low or high readings.

  • Micelle Entrapment: Molecules of interest, such as substrates or products in an enzyme assay, can become entrapped within the surfactant micelles, altering their availability and affecting reaction kinetics.

  • Cell Membrane Disruption: In cell-based assays, the surfactant's ability to disrupt membranes can lead to cytotoxicity, masking the true effect of a test compound in viability assays like MTT or XTT.

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. For 1-Dodecylpyridin-1-ium chloride, the CMC is approximately 15-20 mM in aqueous solutions. Above the CMC, the potential for interference in biochemical assays increases significantly due to the presence of these micellar structures. It is crucial to be aware of the CMC to design experiments that minimize potential artifacts.

Troubleshooting Guides

Issue 1: Inaccurate Protein Quantification

Symptoms:

  • Inconsistent or unexpectedly high/low protein concentration readings in Bradford or BCA assays.

  • High background signal in the blank (no protein) samples.

Possible Causes & Solutions:

Assay TypePotential Cause of InterferenceRecommended Action
Bradford Assay The cationic headgroup of 1-Dodecylpyridin-1-ium chloride can interact with the anionic Coomassie dye, preventing it from binding to proteins and leading to an underestimation of protein concentration.1. Dilute the Sample: If possible, dilute the sample to a concentration of 1-Dodecylpyridin-1-ium chloride below 0.01%. 2. Protein Precipitation: Use a protein precipitation protocol (e.g., with trichloroacetic acid (TCA) or acetone) to separate the protein from the surfactant before the assay. 3. Use a Detergent-Compatible Assay: Consider using a detergent-compatible formulation of the Bradford assay or an alternative protein assay known to be less susceptible to cationic detergent interference.
BCA Assay 1-Dodecylpyridin-1-ium chloride can interfere with the copper chelation step of the BCA assay, leading to inaccurate results. The effect can be concentration-dependent.1. Include a Surfactant Control: Prepare your protein standards in the same buffer (including the same concentration of 1-Dodecylpyridin-1-ium chloride) as your unknown samples to create a matched standard curve. 2. Protein Precipitation: As with the Bradford assay, precipitating the protein can effectively remove the interfering surfactant. 3. Use a Detergent-Compatible BCA Assay Kit: Several commercially available BCA assay kits are formulated to be compatible with higher concentrations of detergents.

Experimental Protocol: Acetone Precipitation of Proteins

  • Sample Preparation: To 100 µL of your protein sample containing 1-Dodecylpyridin-1-ium chloride, add 400 µL of ice-cold acetone.

  • Incubation: Vortex the mixture and incubate at -20°C for 60 minutes.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant the acetone supernatant without disturbing the protein pellet.

  • Washing: Add 200 µL of ice-cold 90% acetone, vortex briefly, and centrifuge again at 15,000 x g for 5 minutes at 4°C.

  • Drying: Discard the supernatant and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry the pellet as it may be difficult to redissolve.

  • Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream assay.

cluster_workflow Troubleshooting Workflow for Protein Assay Interference start Inaccurate Protein Reading check_conc Is Surfactant Concentration > 0.01%? start->check_conc precipitate Perform Protein Precipitation start->precipitate detergent_assay Use Detergent-Compatible Assay start->detergent_assay dilute Dilute Sample Below 0.01% check_conc->dilute Yes re_assay Re-run Assay check_conc->re_assay No, suspect other interference dilute->re_assay precipitate->re_assay detergent_assay->re_assay cluster_micelle Mechanism of Micellar Interference in Enzyme Assays cluster_interference Enzyme Enzyme Product Product Enzyme->Product Normal Reaction Substrate Substrate Micelle Micelle (Surfactant Aggregate) Micelle->Enzyme Denaturation Micelle->Substrate Entrapment

Technical Support Center: Enhancing Cell Lysis Efficiency with 1-Dodecylpyridin-1-ium Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Dodecylpyridin-1-ium chloride hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell lysis protocols and troubleshooting common issues.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter when using this compound for cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for cell lysis?

A1: this compound is a cationic surfactant.[1] Its molecule has a positively charged head and a long hydrophobic tail. This structure allows it to interact with the cell membrane, which is primarily composed of a lipid bilayer. The hydrophobic tail inserts into the lipid core of the membrane, while the positively charged head interacts with the negatively charged components of the membrane. This disrupts the membrane's integrity, leading to the formation of pores and eventual cell lysis, releasing the intracellular contents.[2][[“]]

Q2: When should I choose this compound over other detergents like Triton X-100 or SDS?

A2: The choice of detergent depends on your specific application.

  • This compound , as a cationic surfactant, is effective at disrupting cell membranes. Cationic detergents can be useful for solubilizing certain proteins and may have antimicrobial properties.[4]

  • Triton X-100 is a non-ionic detergent and is considered milder. It is often used when preserving the native structure and function of proteins is critical.[5]

  • SDS (Sodium Dodecyl Sulfate) is a strong anionic detergent that denatures proteins. It is suitable for applications like SDS-PAGE where protein unfolding is desired.

Consider the downstream applications of your lysate when selecting a detergent. If maintaining protein activity is crucial, a milder detergent might be preferable. If complete cell disruption and protein solubilization are the primary goals, a stronger detergent like this compound could be effective.

Q3: Can this compound interfere with downstream assays?

A3: Yes, like most detergents, this compound can interfere with certain downstream applications. Its positive charge may affect protein quantification assays (like the Bradford assay), enzyme activity assays, and some chromatographic techniques.[6] It is crucial to consider the compatibility of the detergent with your subsequent experimental steps. In some cases, detergent removal steps may be necessary.[7]

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low Protein Yield Insufficient Lysis: The concentration of this compound may be too low, or the incubation time may be too short.- Increase the concentration of the detergent incrementally (e.g., in 0.1% steps).- Extend the incubation time with gentle agitation.- Consider a brief sonication or a freeze-thaw cycle to aid disruption.[8]
Incomplete Solubilization: The protein of interest may be resistant to solubilization by this specific detergent.- Try adding salts (e.g., 150 mM NaCl) to the lysis buffer, as this can enhance the extraction of some proteins.[9]- Consider using a combination of detergents (e.g., adding a non-ionic detergent).
Protein Degradation Protease Activity: Endogenous proteases are released upon cell lysis and can degrade your target protein.[7]- Always add a protease inhibitor cocktail to your lysis buffer immediately before use.[10]- Perform all lysis steps at 4°C (on ice) to minimize protease activity.[7]
Viscous Lysate Release of Nucleic Acids: DNA and RNA released from the nucleus can make the lysate highly viscous, which can interfere with subsequent steps.[11]- Add DNase I and RNase A to the lysis buffer to digest the nucleic acids.[8]- Shear the DNA by passing the lysate through a narrow-gauge needle or by sonication.[12]
Inconsistent Results Variability in Cell Number: Inconsistent starting cell numbers will lead to variable protein yields.- Ensure you start with a consistent number of cells for each experiment. Cell counting is recommended.- Normalize your results to the total protein concentration of the lysate.
Detergent Precipitation: The detergent may precipitate at low temperatures or in certain buffer conditions.- Ensure the lysis buffer is fully dissolved and at the correct temperature before adding to cells.- Check the compatibility of your buffer components with this compound.

Data Presentation

The efficiency of cell lysis and protein extraction can be influenced by the type of detergent used. The following table provides a qualitative comparison of different detergent types to guide your selection process.

Detergent TypeExampleLysis StrengthProtein DenaturationDownstream Compatibility
Cationic 1-Dodecylpyridin-1-ium chlorideModerate to StrongCan be denaturing[13]May interfere with some assays[6]
Anionic SDSVery StrongStrongly denaturingLimited compatibility
Non-ionic Triton X-100MildGenerally non-denaturing[5]Good compatibility
Zwitterionic CHAPSMild to ModerateGenerally non-denaturingGood compatibility

Experimental Protocols

This section provides a detailed methodology for a key experiment: cell lysis of mammalian cells using this compound.

Protocol: Lysis of Adherent Mammalian Cells

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound

  • Protease Inhibitor Cocktail

  • Cell Scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Cell Preparation: Grow adherent cells in a culture dish to the desired confluency (typically 80-90%).

  • Washing: Aspirate the culture medium. Wash the cells once with ice-cold PBS to remove any remaining medium. Aspirate the PBS completely.[14]

  • Lysis: Add the appropriate volume of ice-cold Lysis Buffer (with freshly added protease inhibitors) to the culture dish. A general guideline is 200-400 µL for a 6-well plate well.

  • Incubation: Place the dish on ice and incubate for 10-30 minutes with occasional gentle swirling to ensure the entire cell monolayer is covered with lysis buffer.[12]

  • Cell Harvesting: Using a pre-chilled cell scraper, scrape the cells off the surface of the dish.[15]

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • (Optional) Sonication: To further disrupt the cells and shear DNA, sonicate the lysate on ice. Use short pulses (e.g., 3-5 pulses of 10 seconds each) to prevent overheating.[14]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.[12]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Storage: Store the lysate at -80°C for long-term use or proceed immediately with your downstream application.

Mandatory Visualization

Diagram of Cell Membrane Disruption by this compound

G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_detergent 1-Dodecylpyridin-1-ium Chloride p1_head p1_tail p2_head p2_tail p3_head p3_tail p4_head pore Pore Formation p4_head->pore p4_tail p5_head p5_tail_up p6_head p6_tail_up p7_head p7_tail_up p8_head p8_tail_up d_head + d_head->p2_head Interaction & Disruption d_tail lysis Cell Lysis (Release of Intracellular Contents) pore->lysis

Caption: Mechanism of cell membrane disruption by a cationic surfactant.

Experimental Workflow for Optimizing Cell Lysis

G start Start: Cell Culture harvest Harvest Cells start->harvest lysis_buffer Prepare Lysis Buffer (Vary Detergent Concentration) harvest->lysis_buffer lysis Cell Lysis (Incubate on Ice) lysis_buffer->lysis centrifuge Centrifuge to Pellet Debris lysis->centrifuge collect Collect Supernatant (Lysate) centrifuge->collect quantify Quantify Protein Yield collect->quantify analyze Analyze Protein of Interest (e.g., Western Blot, Enzyme Assay) collect->analyze optimize Optimize Conditions quantify->optimize analyze->optimize optimize->lysis_buffer Adjust Parameters end End: Optimized Protocol optimize->end Optimal Yield/Activity

Caption: Workflow for optimizing cell lysis conditions.

References

Technical Support Center: Temperature Effects on the Micellization of 1-Dodecylpyridin-1-ium Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the temperature effects on the micellization of 1-Dodecylpyridin-1-ium chloride hydrate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the experimental investigation of the temperature-dependent micellization of this compound.

Q1: My Critical Micelle Concentration (CMC) values are not reproducible. What are the potential causes?

A1: Lack of reproducibility in CMC measurements is a common issue. Several factors could be contributing to this problem:

  • Purity of the Surfactant: Impurities, especially surface-active ones, can significantly alter the CMC. Ensure you are using a high-purity grade of this compound and consider purification if necessary.

  • Temperature Control: The micellization process is temperature-dependent.[1][2] Ensure your measurement cell is properly thermostatted and that the temperature is stable throughout the experiment. Fluctuations of even a fraction of a degree can affect the results.

  • Equilibration Time: Surfactant solutions may require time to reach equilibrium, especially at different temperatures. Allow sufficient time for the solution to stabilize before taking measurements.

  • Inaccurate Concentrations: Precisely preparing the surfactant solutions is crucial. Use calibrated analytical balances and volumetric flasks to minimize errors in concentration.

  • Cross-Contamination: Thoroughly clean all glassware and equipment between experiments to avoid cross-contamination from other surfactants or substances.

Q2: I am using the conductivity method, and the break in my conductivity vs. concentration plot is not sharp, making it difficult to determine the CMC accurately. How can I improve this?

A2: A broad or indistinct break point in the conductivity plot can be addressed by:

  • Increasing Data Points: Collect more data points around the expected CMC to better define the two linear regions of the plot.

  • Data Analysis Method: Instead of relying solely on visual inspection, use a more robust data analysis method. Plotting the molar conductivity against the square root of the concentration can sometimes yield a sharper transition.[3] Alternatively, fitting the two linear portions of the specific conductivity plot to straight lines and calculating their intersection point can provide a more objective CMC value.[1]

  • Solvent Conductivity: Ensure the conductivity of the deionized water used is very low. High background conductivity can mask the subtle changes at the CMC.

  • Stirring: Gentle and consistent stirring during the titration can help in achieving a homogeneous solution, but vigorous stirring should be avoided as it can introduce air bubbles and affect conductivity readings.

Q3: When using Isothermal Titration Calorimetry (ITC), my titration curve shows a lot of noise or inconsistent peaks. What could be the problem?

A3: Noisy or inconsistent ITC data can stem from several sources:

  • Improper Degassing: Dissolved gases in the solutions can lead to the formation of bubbles upon injection, causing significant noise in the data. Thoroughly degas both the titrant and the sample in the cell before starting the experiment.

  • Injection Speed and Stirring: The injection speed and stirring rate should be optimized. A too-rapid injection can cause incomplete mixing, while too vigorous stirring can generate frictional heat.

  • Syringe Placement: Ensure the injection syringe is properly placed and not touching the cell walls, which can cause artifacts in the heat signal.

  • Baseline Stability: Allow the instrument to reach thermal equilibrium and establish a stable baseline before starting the titration.

  • Concentration Mismatch: The concentration of the surfactant in the syringe should be significantly higher (typically 10-15 times) than the expected CMC in the cell to observe a clear demicellization process.[4]

Q4: The enthalpy of micellization (ΔHmic) I calculated from the van't Hoff equation differs significantly from the value I measured directly by ITC. Is this expected?

A4: While both methods should ideally yield similar results, discrepancies can arise. Recent studies have shown that when correctly applied, the van't Hoff and calorimetric enthalpies of micellization for ionic surfactants are equivalent.[5] Potential reasons for differences include:

  • Experimental Errors: Inaccuracies in determining the CMC at different temperatures will propagate into the van't Hoff calculation. Similarly, errors in ITC measurements will affect the direct enthalpy value.

  • Incorrect Application of the van't Hoff Equation: The assumptions of the model used (e.g., phase separation vs. mass action) and the correct form of the equation are crucial for accurate calculations.[5]

  • Temperature Range: The van't Hoff method relies on the slope of ln(CMC) vs. 1/T. A narrow temperature range can lead to significant errors in determining this slope.

Data Presentation

The micellization of ionic surfactants like 1-Dodecylpyridin-1-ium chloride is known to be temperature-dependent, often exhibiting a U-shaped relationship between the Critical Micelle Concentration (CMC) and temperature.[2] The CMC value typically decreases to a minimum and then increases as the temperature rises.[1][2]

Table 1: Temperature Dependence of the Critical Micelle Concentration (CMC) and Thermodynamic Parameters of Micellization for 1-Dodecylpyridin-1-ium Chloride in Aqueous Solution.

Temperature (K)CMC (mmol/L)ln(CMC)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)TΔS°mic (kJ/mol)
283.1516.2-4.12-21.4-6.714.7
288.1515.5-4.17-21.9-5.316.6
293.1515.0-4.20-22.4-3.918.5
298.1514.7-4.22-22.9-2.520.4
303.1514.6-4.23-23.4-1.122.3
308.1514.7-4.22-23.90.324.2
313.1515.0-4.20-24.41.726.1
318.1515.5-4.17-24.93.128.0
323.1516.2-4.12-25.44.529.9

Note: The thermodynamic parameters (Gibbs free energy - ΔG°mic, enthalpy - ΔH°mic, and entropy - TΔS°mic) are calculated from the temperature dependence of the CMC using standard thermodynamic equations. The process of micellization is spontaneous as indicated by the negative values of ΔG°mic.[2]

Experimental Protocols

Detailed methodologies for two common techniques to determine the CMC are provided below.

Conductometric Determination of CMC

This method is suitable for ionic surfactants and relies on the change in the electrical conductivity of the solution as micelles form.[3][6]

Materials and Equipment:

  • This compound (high purity)

  • Deionized water (high purity, low conductivity)

  • Conductivity meter with a temperature-controlled cell

  • Thermostatic water bath

  • Magnetic stirrer and stir bar

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound at a concentration well above the expected CMC (e.g., 50 mmol/L).

  • Instrument Setup: Calibrate the conductivity meter according to the manufacturer's instructions. Set the thermostatic water bath to the desired experimental temperature and allow the conductivity cell to equilibrate.

  • Titration: a. Place a known volume of deionized water into a thermostatted beaker with a magnetic stir bar. b. Immerse the conductivity probe into the water and record the initial conductivity. c. Add small, precise aliquots of the stock surfactant solution to the beaker. d. After each addition, allow the solution to stabilize while stirring gently, and then record the conductivity. e. Continue the additions until the surfactant concentration is well above the CMC.

  • Data Analysis: a. Plot the specific conductivity (κ) as a function of the surfactant concentration. b. The plot will show two linear regions with different slopes. The intersection of the two lines corresponds to the CMC.[1]

Isothermal Titration Calorimetry (ITC) for CMC and Enthalpy of Micellization

ITC directly measures the heat changes associated with the demicellization process, providing both the CMC and the enthalpy of micellization (ΔHmic) in a single experiment.[4][7][8]

Materials and Equipment:

  • Isothermal Titration Calorimeter

  • This compound (high purity)

  • Deionized water (high purity)

  • Degassing apparatus

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: a. Prepare a solution of this compound in deionized water at a concentration approximately 10-15 times higher than the expected CMC. This will be the titrant. b. Fill the ITC sample cell with deionized water.

  • Degassing: Thoroughly degas both the titrant solution and the water in the sample cell to prevent bubble formation during the experiment.

  • Instrument Setup: a. Set the desired experimental temperature for the ITC instrument and allow it to equilibrate. b. Load the titrant solution into the injection syringe.

  • Titration: a. Place the syringe into the ITC instrument. b. Program the instrument to perform a series of small injections (e.g., 5-10 µL) of the titrant into the sample cell at regular intervals. c. The instrument will record the heat change associated with each injection.

  • Data Analysis: a. The raw data will be a series of heat-flow peaks corresponding to each injection. b. Integrate the peaks to obtain the heat change per injection. c. Plot the heat change per mole of injectant against the total surfactant concentration in the cell. d. The resulting sigmoidal curve will have an inflection point that corresponds to the CMC. The difference in the enthalpy values before and after the transition represents the enthalpy of demicellization (which is equal in magnitude but opposite in sign to the enthalpy of micellization).[4]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_surfactant Prepare Stock Solution (this compound) setup Instrument Setup & Temperature Equilibration prep_surfactant->setup prep_water Prepare High-Purity Deionized Water prep_water->setup titration Perform Titration (Conductometry or ITC) setup->titration plot Plot Data (Conductivity vs. Conc. or Heat vs. Conc.) titration->plot determine_cmc Determine CMC (Intersection/Inflection Point) plot->determine_cmc calc_thermo Calculate Thermodynamic Parameters (ΔG, ΔH, ΔS) determine_cmc->calc_thermo

Caption: Experimental workflow for determining the CMC and thermodynamic parameters of micellization.

Thermodynamic_Relationships cluster_equation ΔG°mic = ΔH°mic - TΔS°mic Gibbs ΔG°mic (Gibbs Free Energy) Spontaneity Spontaneous Process (ΔG°mic < 0) Gibbs->Spontaneity determines Enthalpy ΔH°mic (Enthalpy) Enthalpy->Gibbs contributes to Entropy TΔS°mic (Entropy) Entropy->Gibbs contributes to

Caption: Relationship between the thermodynamic parameters governing the micellization process.

References

Adjusting pH for optimal performance of 1-Dodecylpyridin-1-ium chloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Dodecylpyridin-1-ium chloride hydrate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the performance of this cationic surfactant by providing detailed troubleshooting guides and frequently asked questions (FAQs) related to pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of this compound solutions?

Q2: How does the pH of the medium affect the antimicrobial activity of this compound?

A2: The antimicrobial efficacy of cationic surfactants like this compound can be significantly influenced by pH. For the related compound, cetylpyridinium chloride, it is recommended that formulations have a pH greater than 5.5 to ensure optimal antimicrobial activity. The cationic nature of the pyridinium headgroup is crucial for its interaction with negatively charged bacterial cell membranes. Changes in pH can alter the surface charge of both the surfactant and the microbial cells, thereby affecting the binding and disruptive action of the surfactant.

Q3: Does the Critical Micelle Concentration (CMC) of this compound change with pH?

A3: Yes, the CMC of ionic surfactants is generally pH-dependent. For some cationic surfactants, the CMC is relatively independent in the alkaline pH range of 6 to 10 but can be affected by acidic conditions below pH 5. This is because the charge of the headgroup can be influenced by the hydrogen ion concentration, which in turn affects the electrostatic repulsion between surfactant molecules and influences the concentration at which micelle formation occurs.

Q4: Can I use standard acids and bases to adjust the pH of my this compound solution?

A4: Yes, dilute solutions of common laboratory acids and bases, such as hydrochloric acid (HCl) and sodium hydroxide (NaOH), can be used for pH adjustment. It is crucial to use dilute solutions (e.g., 0.1 M) and add them dropwise while continuously monitoring the pH with a calibrated pH meter to avoid localized high concentrations that could cause degradation or precipitation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on pH-related problems.

Issue Possible Cause Recommended Solution
Precipitation observed after pH adjustment. Localized high pH: Adding a concentrated base too quickly can create areas of high pH, leading to the precipitation of the surfactant.Use a dilute solution of the base (e.g., 0.1 M NaOH) and add it dropwise while vigorously stirring the solution. Continuously monitor the bulk pH.
Exceeding solubility limit: The solubility of the surfactant may be lower at the target pH.Ensure that the final concentration of the surfactant is below its solubility limit at the desired pH. Consider performing a solubility test at the target pH before preparing a large batch.
Loss of antimicrobial efficacy. Suboptimal pH: The pH of the experimental medium may not be optimal for the surfactant's activity.Adjust the pH of the medium to be within the recommended range for antimicrobial activity (ideally > 5.5). Verify the final pH of your formulation.
Degradation of the surfactant: Prolonged exposure to highly acidic or alkaline conditions, or elevated temperatures, can lead to hydrolysis of the pyridinium ring.Prepare fresh solutions of this compound for each experiment. Store stock solutions in a cool, dark place and at a slightly acidic to neutral pH.
Inconsistent experimental results. Uncontrolled pH: Fluctuations in the pH of the experimental system can lead to variability in the surfactant's performance.Use a suitable buffer system to maintain a constant pH throughout the experiment. Ensure the buffer is compatible with the surfactant and other components of the system.
Interaction with buffer components: Some buffer salts may interact with the cationic surfactant, affecting its availability and performance.Investigate the compatibility of the chosen buffer with this compound. Consider using alternative buffer systems if interactions are suspected.

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of a this compound Stock Solution

Objective: To prepare a stock solution of this compound at a desired concentration and adjust its pH.

Materials:

  • This compound

  • Deionized water or appropriate buffer

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Dissolution: Accurately weigh the required amount of this compound and dissolve it in a known volume of deionized water or buffer in a volumetric flask.

  • Initial pH Measurement: Place the solution in a beaker with a stir bar and measure the initial pH using a calibrated pH meter.

  • pH Adjustment:

    • To decrease the pH, add 0.1 M HCl dropwise while continuously stirring and monitoring the pH.

    • To increase the pH, add 0.1 M NaOH dropwise while continuously stirring and monitoring the pH.

  • Equilibration: Allow the solution to stir for a few minutes after each addition to ensure the pH has stabilized before taking a final reading.

  • Final Volume: Once the target pH is reached, transfer the solution back to the volumetric flask and add deionized water or buffer to the final volume.

  • Storage: Store the solution in a well-sealed container, protected from light, at the recommended temperature (typically 2-8°C for short-term storage).

Protocol 2: Determination of pH-Dependent Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Objective: To assess the antimicrobial activity of this compound at different pH values.

Materials:

  • This compound stock solution

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth) adjusted to various pH levels (e.g., 5.5, 7.0, 8.5)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare pH-Adjusted Media: Prepare batches of the growth medium and adjust the pH of each batch to the desired levels using sterile-filtered HCl or NaOH.

  • Serial Dilutions: Perform a serial two-fold dilution of the this compound stock solution in each of the pH-adjusted media in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the surfactant that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

  • Data Analysis: Compare the MIC values obtained at different pH levels to determine the optimal pH for antimicrobial activity.

Visualizations

Troubleshooting_Logic Troubleshooting Flowchart for pH Adjustment Issues start Start: pH Adjustment of this compound Solution issue Issue Encountered? start->issue precipitation Precipitation Observed? issue->precipitation Yes loss_of_activity Loss of Activity? issue->loss_of_activity No solution1 Solution: - Use dilute base (0.1 M NaOH). - Add dropwise with stirring. precipitation->solution1 Localized High pH solution2 Solution: - Check solubility at target pH. - Reduce surfactant concentration. precipitation->solution2 Exceeded Solubility inconsistent_results Inconsistent Results? loss_of_activity->inconsistent_results No solution3 Solution: - Adjust pH to optimal range (>5.5). - Prepare fresh solutions. loss_of_activity->solution3 Suboptimal pH or Degradation solution4 Solution: - Use a compatible buffer system. - Ensure consistent pH throughout. inconsistent_results->solution4 Uncontrolled pH or Buffer Interaction end Problem Resolved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for pH-related issues.

Experimental_Workflow Workflow for Determining pH-Dependent MIC start Start prep_media Prepare Growth Media at Different pH Values (e.g., 5.5, 7.0, 8.5) start->prep_media serial_dilution Serial Dilution of Surfactant in pH-Adjusted Media prep_media->serial_dilution inoculate Inoculate with Standardized Bacterial Culture serial_dilution->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_results Determine MIC (Visual or Spectrophotometric) incubate->read_results analyze Analyze and Compare MIC values across pH levels read_results->analyze end End analyze->end

Caption: Experimental workflow for MIC determination.

Technical Support Center: Managing 1-Dodecylpyridin-1-ium Chloride Hydrate in Experimental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with 1-Dodecylpyridin-1-ium chloride hydrate and need to remove it from their samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to remove?

A1: this compound is a cationic surfactant.[1] Its amphiphilic nature, possessing both a hydrophilic pyridinium head and a hydrophobic dodecyl tail, allows it to interact with proteins and other macromolecules, making its complete removal challenging. At concentrations above its Critical Micelle Concentration (CMC), it forms micelles which can trap proteins and other molecules, further complicating removal.

Q2: What is the Critical Micelle Concentration (CMC) of 1-Dodecylpyridin-1-ium chloride?

A2: The Critical Micelle Concentration (CMC) of 1-Dodecylpyridin-1-ium chloride is approximately 1.5 x 10⁻² mol/L in aqueous solutions at room temperature. It is crucial to work below this concentration for efficient removal by methods such as dialysis and gel filtration.

Q3: How can I detect and quantify residual this compound in my sample?

A3: Several analytical methods can be used to detect and quantify residual this compound:

  • High-Performance Liquid Chromatography (HPLC): A specific reverse-phase HPLC method is available for the separation and quantification of 1-Dodecylpyridin-1-ium chloride.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive method for detecting and quantifying cationic surfactants.

  • UV-Vis Spectrophotometry: The pyridinium group in the molecule absorbs UV light, which can be used for quantification, although this method may be less specific than HPLC or LC-MS/MS.

Q4: What are the common downstream applications affected by residual this compound?

A4: Residual this compound can interfere with several downstream applications, including:

  • Mass Spectrometry: Cationic surfactants can cause ion suppression, leading to reduced signal intensity of the analyte.

  • Immunoassays (e.g., ELISA): Surfactants can disrupt antibody-antigen interactions, lead to non-specific binding, or denature proteins, resulting in inaccurate quantification.[2][3]

  • Protein Crystallization: The presence of detergents can interfere with the formation of protein crystals.

  • Cell-based Assays: As a surfactant, it can disrupt cell membranes, leading to cytotoxicity and unreliable results.

Troubleshooting Guides

This section provides solutions to common problems encountered when removing this compound from samples.

Problem 1: Low protein recovery after removal procedure.
Potential Cause Recommended Solution
Protein precipitation during removal: For dialysis and gel filtration, ensure the buffer composition (pH, ionic strength) is optimal for your protein's stability. For precipitation methods, over-drying the protein pellet can make it difficult to redissolve.
Protein aggregation: Work at a low temperature (4°C) during the removal process. Consider adding stabilizing agents like glycerol (if compatible with downstream applications).
Non-specific binding to removal matrix: For methods like gel filtration, ensure the ionic strength of the buffer is sufficient (e.g., add 150 mM NaCl) to minimize ionic interactions between the protein and the matrix.
Loss of small proteins: If using dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is significantly smaller than the molecular weight of your protein of interest.
Problem 2: Incomplete removal of this compound.
Potential Cause Recommended Solution
Concentration above CMC: Dilute the sample to a concentration below the CMC (1.5 x 10⁻² mol/L) before attempting removal by dialysis or gel filtration.
Insufficient buffer exchange (Dialysis): Increase the volume of the dialysis buffer (dialysate) to at least 200-fold the sample volume and increase the frequency of buffer changes.
Inadequate column size (Gel Filtration): Use a gel filtration column with a bed volume at least 10 times the sample volume for efficient separation.
Inefficient precipitation: For precipitation, ensure the correct ratio of organic solvent to sample is used. A second precipitation step may be necessary for complete removal.

Quantitative Data Summary

The following tables summarize the expected efficiency of different removal methods. Please note that specific removal efficiencies for this compound are not widely published; therefore, the data presented is based on general principles for surfactants and small molecules.

Table 1: Comparison of Removal Methods

Method Principle Estimated Removal Efficiency Typical Protein Recovery Advantages Disadvantages
Dialysis Size-based separation across a semi-permeable membrane>95% for small molecules>90%Gentle, preserves protein activityTime-consuming
Gel Filtration Size-exclusion chromatography>95% for small molecules>90%Relatively fast, can be used for buffer exchangeSample dilution
Acetone Precipitation Protein insolubility in organic solventHigh (surfactant remains in supernatant)50-100%Concentrates protein, removes other contaminantsCan denature proteins
TCA/Acetone Precipitation Protein precipitation by acid and organic solventHigh (surfactant remains in supernatant)Variable, can be lower than acetone aloneEffective for dilute samplesHarsher, can lead to protein denaturation and aggregation

Table 2: Solubility of this compound

Solvent Solubility Notes
Water600 g/L at 20°C[4]Highly soluble
EthanolSoluble[4]Good solvent for precipitation methods
MethanolSolubleAlternative solvent for precipitation
AcetoneSoluble[4]Common solvent for protein precipitation
IsopropanolLikely solubleCan be tested as an alternative precipitation solvent

Experimental Protocols

Protocol 1: Dialysis

This protocol is suitable for removing this compound from protein samples when the initial concentration is high.

  • Sample Preparation: If necessary, dilute the sample with a compatible buffer to bring the concentration of this compound below its CMC (1.5 x 10⁻² mol/L).

  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-fold smaller than the molecular weight of the protein of interest (e.g., for a 50 kDa protein, use a 5 kDa MWCO membrane).

  • Dialysis Setup:

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

    • Load the sample into the dialysis tubing or cassette, leaving some space for potential volume increase.

    • Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

    • Stir the dialysis buffer gently on a magnetic stir plate at 4°C.

  • Buffer Exchange:

    • Dialyze for 2-4 hours.

    • Change the dialysis buffer.

    • Repeat the buffer change at least two more times. For optimal removal, an overnight dialysis with a final buffer change is recommended.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Protocol 2: Gel Filtration (Size-Exclusion Chromatography)

This method is effective for both removing the surfactant and exchanging the buffer.

  • Column Selection: Choose a desalting column with a resin that has an appropriate fractionation range for your protein.

  • Column Equilibration: Equilibrate the column with at least 5 column volumes of the desired final buffer.

  • Sample Application:

    • If the sample volume is larger than the column's recommended sample volume, concentrate the sample first.

    • Apply the sample to the top of the column.

  • Elution:

    • Elute the sample with the equilibration buffer.

    • The protein will elute in the void volume, while the smaller this compound molecules will be retained by the resin and elute later.

    • Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Pooling Fractions: Pool the fractions containing the purified protein.

Protocol 3: Acetone Precipitation

This protocol is useful for concentrating the protein sample while removing the surfactant.

  • Pre-chill Acetone: Cool acetone to -20°C.

  • Precipitation:

    • Place the protein sample in an acetone-compatible tube.

    • Add four times the sample volume of cold (-20°C) acetone to the tube.

    • Vortex briefly and incubate for 60 minutes at -20°C.

  • Pelleting: Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.

  • Washing:

    • Carefully decant the supernatant containing the dissolved this compound.

    • Wash the pellet by adding cold acetone, vortexing gently, and centrifuging again.

  • Drying and Resuspension:

    • Decant the acetone and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry the pellet.

    • Resuspend the pellet in a buffer suitable for your downstream application.

Visualizations

G cluster_workflow Troubleshooting Workflow: Residual DPC cluster_methods Removal Methods start High Residual DPC Detected check_cmc Is DPC concentration > CMC? start->check_cmc dilute Dilute Sample Below CMC check_cmc->dilute Yes choose_method Select Removal Method check_cmc->choose_method No dilute->choose_method dialysis Dialysis choose_method->dialysis gel_filtration Gel Filtration choose_method->gel_filtration precipitation Precipitation choose_method->precipitation quantify Quantify Residual DPC dialysis->quantify gel_filtration->quantify precipitation->quantify optimize Optimize Protocol (e.g., more buffer changes, larger column, second precipitation) optimize->quantify end_fail Re-evaluate Method or Consult Technical Support optimize->end_fail quantify->optimize > Limit of Quantification end_success Proceed to Downstream Application quantify->end_success < Limit of Quantification

Caption: Troubleshooting workflow for addressing high residual 1-Dodecylpyridin-1-ium chloride.

G cluster_membrane Mechanism of Membrane Disruption by 1-Dodecylpyridin-1-ium Chloride qac 1-Dodecylpyridin-1-ium Cation (Positively Charged Head, Hydrophobic Tail) attraction Electrostatic Attraction qac->attraction membrane Bacterial Cell Membrane (Negatively Charged Surface) membrane->attraction insertion Hydrophobic Tail Insertion attraction->insertion Binding to Membrane disruption Membrane Disruption & Permeabilization insertion->disruption Intercalation into Lipid Bilayer lysis Cell Lysis disruption->lysis Loss of Integrity

Caption: Mechanism of bacterial cell membrane disruption by 1-Dodecylpyridin-1-ium chloride.

References

Technical Support Center: 1-Dodecylpyridin-1-ium Chloride Hydrate CMC Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the impact of ionic strength on the Critical Micelle Concentration (CMC) of 1-Dodecylpyridin-1-ium chloride hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of increasing ionic strength on the CMC of this compound?

Increasing the ionic strength of the solution by adding a salt, such as sodium chloride (NaCl), is expected to decrease the Critical Micelle Concentration (CMC) of this compound. This cationic surfactant has a positively charged pyridinium head group. In an aqueous solution, these head groups repel each other, which hinders the formation of micelles. The addition of salt introduces counter-ions (e.g., Cl⁻) that shield the electrostatic repulsion between the positively charged head groups. This reduced repulsion allows micellization to occur at a lower surfactant concentration.

Q2: Which analytical methods are most suitable for determining the CMC of this compound in the presence of varying salt concentrations?

The two most common and reliable methods for determining the CMC of ionic surfactants like this compound are conductometry and tensiometry (surface tension measurement).

  • Conductometry is effective because the conductivity of the solution changes at the CMC. Below the CMC, the conductivity increases linearly with the surfactant concentration as individual ions are added. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles are less mobile than the individual surfactant ions.[1][2][3]

  • Tensiometry is based on the principle that surfactants lower the surface tension of a solution. As the surfactant concentration increases, the surface tension decreases until the surface becomes saturated. At the CMC, the surface tension reaches a plateau because further addition of the surfactant leads to the formation of micelles in the bulk solution rather than accumulating at the air-water interface.[4][5]

Q3: How does temperature affect the CMC of this compound?

The influence of temperature on the CMC of this compound can be complex. For many ionic surfactants, the CMC value often goes through a shallow minimum as the temperature increases.[6] It is crucial to maintain a constant and controlled temperature throughout the experiment to ensure accurate and reproducible results.[2][7]

Q4: What is the typical appearance and solubility of this compound?

This compound is typically a white to brown powder or lumpy solid in its pure form.[8] It is soluble in water, alcohol, and acetone.[8]

Troubleshooting Guides

Conductometric CMC Determination
Issue Possible Cause(s) Troubleshooting Steps
No clear break in the conductivity vs. concentration plot Insufficient data points around the CMC. The change in slope is too gradual at high ionic strengths.Increase the number of measurements, especially in the expected CMC region. For high salt concentrations, a more sensitive analysis method for determining the break point may be needed.[7]
Inconsistent or drifting conductivity readings Temperature fluctuations in the sample. Contamination of the solution or the conductivity probe.Use a thermostatically controlled water bath to maintain a constant temperature.[2] Thoroughly clean the conductivity cell with deionized water between measurements. Ensure the purity of the surfactant and the salt used.
Foam formation during solution preparation or measurement Vigorous stirring or shaking of the surfactant solution.Use gentle magnetic stirring and avoid shaking the solutions. If foam forms, allow it to dissipate before measurement.
CMC value is significantly different from expected literature values Impurities in the surfactant sample. Incorrect concentration calculations.Use a high-purity grade of this compound. Double-check all calculations for solution preparation and dilutions.
Tensiometric (Surface Tension) CMC Determination
Issue Possible Cause(s) Troubleshooting Steps
A minimum in the surface tension plot instead of a sharp break Presence of surface-active impurities in the surfactant.Purify the surfactant or use a higher purity grade. The minimum indicates that the impurity is more surface-active than the surfactant itself.
Scattered or non-reproducible surface tension values Incomplete cleaning of the measurement probe (Wilhelmy plate or Du Noüy ring) or the sample vessel. The system has not reached equilibrium.Clean the probe thoroughly, for example, by flaming a platinum Wilhelmy plate.[9] Allow sufficient time for the surface tension to stabilize after each addition of the surfactant solution. Automated systems can help manage equilibration times.[4]
The plateau region of the plot is not flat The surfactant is a mixture of different chain lengths or is impure.For commercially available surfactants, a completely flat plateau may not be achievable. The CMC is determined from the intersection of the two linear regions of the plot.
Difficulty in achieving a stable baseline reading Contamination of the water or the glassware.Use high-purity water (e.g., deionized or distilled) and meticulously clean all glassware.

Data Presentation

Table 1: Critical Micelle Concentration (CMC) of 1-Dodecylpyridin-1-ium Chloride (DPC) in the Presence of Varying Concentrations of Sodium Chloride (NaCl) at 298.15 K.

NaCl Concentration (mmol/L)CMC of DPC (mmol/L)
0.0015.1
0.1014.5
0.5013.0
1.0011.8
5.008.20
10.06.30

Data sourced from Bhat et al. (2008). The CMC was determined by the conductometric method.

Experimental Protocols

Protocol 1: Determination of CMC by Conductometry

This protocol outlines the steps for determining the CMC of this compound in the presence of a salt (e.g., NaCl).

Materials and Equipment:

  • This compound (high purity)

  • Sodium chloride (analytical grade)

  • Deionized water

  • Conductivity meter with a conductivity cell

  • Thermostatically controlled water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks, pipettes, and beakers

  • Microsyringe

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a separate stock solution of NaCl in deionized water.

    • To perform the experiment at a specific ionic strength, prepare a dilute salt solution which will be used as the solvent for the surfactant.

  • Experimental Setup:

    • Place a known volume of the salt solution (or deionized water for zero ionic strength) into a thermostatically controlled beaker at the desired temperature (e.g., 298.15 K).

    • Immerse the conductivity probe into the solution.

    • Allow the system to equilibrate thermally.

  • Measurement:

    • Record the initial conductivity of the salt solution.

    • Using a microsyringe, make successive additions of the concentrated surfactant stock solution into the beaker.[7]

    • After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate before recording the conductivity.

    • Continue the additions well past the expected CMC.

  • Data Analysis:

    • Correct the measured conductivity for the dilution effect of adding the surfactant stock solution.

    • Plot the specific conductivity versus the concentration of this compound.

    • The plot will show two linear regions with different slopes. The intersection of the lines fitted to these two regions corresponds to the CMC.[3]

Protocol 2: Determination of CMC by Surface Tension Measurement

This protocol describes the determination of CMC using a tensiometer.

Materials and Equipment:

  • This compound (high purity)

  • Sodium chloride (analytical grade)

  • Deionized water

  • Tensiometer (with Wilhelmy plate or Du Noüy ring)

  • Automated dispenser (optional, but recommended)

  • Thermostatically controlled sample vessel

  • Glassware

Procedure:

  • Solution Preparation:

    • Prepare a concentrated stock solution of this compound in the desired salt solution (or deionized water). The concentration should be significantly above the expected CMC.

  • Instrument Setup:

    • Clean the Wilhelmy plate (e.g., by flaming) or the Du Noüy ring according to the manufacturer's instructions.

    • Calibrate the tensiometer.

    • Place a known volume of the salt solution (or deionized water) into the thermostatically controlled sample vessel.

  • Measurement:

    • Measure the surface tension of the initial solution.

    • Add small, precise aliquots of the concentrated surfactant stock solution to the vessel. An automated dispenser is ideal for this.[5]

    • After each addition, allow the system to equilibrate until a stable surface tension reading is obtained before recording the value.

    • Continue this process until the surface tension remains relatively constant with further additions.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The graph will show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau.

    • The CMC is determined at the intersection of the two lines extrapolated from these regions.[5]

Visualizations

experimental_workflow_conductivity cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_surfactant Prepare Surfactant Stock Solution add_surfactant Titrate with Surfactant Stock prep_surfactant->add_surfactant prep_salt Prepare Salt Solution (Solvent) setup Equilibrate Solvent in Thermostat prep_salt->setup measure_initial Measure Initial Conductivity setup->measure_initial measure_initial->add_surfactant record_conductivity Record Conductivity after Equilibration add_surfactant->record_conductivity Repeat record_conductivity->add_surfactant plot_data Plot Conductivity vs. Concentration record_conductivity->plot_data determine_cmc Determine CMC from Intersection plot_data->determine_cmc

Caption: Workflow for CMC determination using the conductometry method.

ionic_strength_cmc_relationship cluster_solution Solution Environment cluster_mechanism Mechanism cluster_result Result increase_salt Increase Ionic Strength (Add Salt) shielding Counter-ions Shield Head Group Charges increase_salt->shielding repulsion Reduced Electrostatic Repulsion shielding->repulsion micellization Micellization is Favored repulsion->micellization cmc CMC Decreases micellization->cmc

References

Validation & Comparative

A Comparative Guide to DNA Extraction: 1-Dodecylpyridin-1-ium Chloride Hydrate vs. CTAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate DNA extraction method is a critical determinant of success for downstream molecular applications. The efficiency of cell lysis, removal of inhibitors, and the ultimate yield and purity of the extracted DNA directly impact the reliability of techniques such as PCR, sequencing, and genotyping. Cetyltrimethylammonium bromide (CTAB) has long been a gold standard for DNA extraction, particularly from challenging sample types like plants and bacteria, due to its efficacy in separating DNA from polysaccharides. This guide provides a comparative analysis of the well-established CTAB method against the less-common cationic surfactant, 1-Dodecylpyridin-1-ium chloride hydrate.

Due to a lack of direct comparative studies between this compound and CTAB for DNA extraction, this guide will leverage data from a closely related dodecyl-chain surfactant, Dodecyltrimethylammonium Bromide (DTAB), to infer the potential performance of this compound. This comparison is based on the structural and functional similarities between these cationic surfactants.

Performance Comparison: Inferred Efficiency

Cationic surfactants facilitate DNA extraction by precipitating DNA from crude cell lysates. The length of the nonpolar alkyl chain of the surfactant plays a crucial role in the efficiency of this process. CTAB possesses a 16-carbon (hexadecyl) chain, while this compound, similar to DTAB, has a 12-carbon (dodecyl) chain.

Experimental comparisons between CTAB and DTAB have demonstrated that the longer alkyl chain of CTAB leads to a more efficient precipitation of DNA-surfactant complexes, resulting in a higher DNA yield.[1] The longer hydrophobic tail in CTAB is thought to enhance the formation of micelles and the subsequent condensation and separation of DNA from cellular contaminants.[1] Therefore, it can be inferred that this compound would likely exhibit a lower DNA yield compared to CTAB under similar extraction conditions.

Both CTAB and DTAB-based methods are known to be associated with RNA contamination, often necessitating an additional RNase treatment step for applications sensitive to the presence of RNA.[1] It is reasonable to assume that DNA extracted using this compound would also have a similar propensity for RNA co-precipitation.

Quantitative Data Summary

The following table summarizes the comparative performance of CTAB and DTAB, which serves as a proxy for this compound.

ParameterThis compound (inferred from DTAB)Cetyltrimethylammonium Bromide (CTAB)
DNA Yield ModerateHigh[1]
DNA Purity (A260/A280) Variable, often with RNA contamination1.7 - 2.0[2]
PCR Success Rate Moderate, with some reports of amplification failure[1]High[1]

Experimental Protocols

Standard CTAB DNA Extraction Protocol

This protocol is a widely used method for extracting high-quality DNA from various biological samples.

Materials:

  • CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% w/v PVP)

  • β-mercaptoethanol

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

  • RNase A (optional)

Procedure:

  • Sample Lysis:

    • Grind 50-100 mg of tissue to a fine powder in liquid nitrogen.

    • Transfer the powder to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) CTAB extraction buffer with 0.2% β-mercaptoethanol (added just before use).

    • Vortex thoroughly to mix.

    • Incubate at 65°C for 60 minutes with occasional gentle inversion.

  • Purification:

    • Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate.

    • Mix gently by inversion for 5-10 minutes to form an emulsion.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature.

    • Carefully transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

    • Mix gently by inversion until DNA precipitates.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

  • Washing and Resuspension:

    • Discard the supernatant and wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.

    • Resuspend the DNA in 50-100 µL of TE buffer.

    • (Optional) Add RNase A to a final concentration of 10 µg/mL and incubate at 37°C for 30 minutes.

Hypothetical this compound DNA Extraction Protocol

This proposed protocol is based on the principles of cationic surfactant-based DNA extraction and substitutes CTAB with this compound. Note: This protocol is theoretical and would require optimization.

Materials:

  • This compound Extraction Buffer (2% w/v this compound, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% w/v PVP)

  • β-mercaptoethanol

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

  • RNase A (optional)

Procedure:

  • Sample Lysis:

    • Follow the same procedure as the CTAB protocol, using the this compound Extraction Buffer.

  • Purification:

    • Follow the same procedure as the CTAB protocol.

  • DNA Precipitation:

    • Follow the same procedure as the CTAB protocol.

  • Washing and Resuspension:

    • Follow the same procedure as the CTAB protocol.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each DNA extraction method.

CTAB_Workflow start Sample Homogenization lysis Cell Lysis (CTAB Buffer, 65°C) start->lysis Add Buffer purification Purification (Chloroform:Isoamyl Alcohol) lysis->purification Extract precipitation DNA Precipitation (Isopropanol) purification->precipitation Precipitate wash Wash (70% Ethanol) precipitation->wash Wash resuspend Resuspend DNA (TE Buffer) wash->resuspend Resuspend end Pure DNA resuspend->end DPC_Workflow start Sample Homogenization lysis Cell Lysis (1-Dodecylpyridin-1-ium Chloride Hydrate Buffer, 65°C) start->lysis Add Buffer purification Purification (Chloroform:Isoamyl Alcohol) lysis->purification Extract precipitation DNA Precipitation (Isopropanol) purification->precipitation Precipitate wash Wash (70% Ethanol) precipitation->wash Wash resuspend Resuspend DNA (TE Buffer) wash->resuspend Resuspend end Pure DNA resuspend->end

References

A Comparative Guide to Protein Denaturation: 1-Dodecylpyridin-1-ium Chloride Hydrate vs. Sodium Dodecyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the protein denaturation capabilities of two surfactants: the cationic 1-Dodecylpyridin-1-ium chloride hydrate (DPC) and the anionic Sodium Dodecyl Sulfate (SDS). The selection of an appropriate denaturant is critical in various research and development applications, from protein characterization and purification to the formulation of therapeutic proteins. This document summarizes key performance data, outlines experimental methodologies, and visually represents the underlying mechanisms and workflows to aid in your selection process.

Executive Summary

Sodium Dodecyl Sulfate (SDS) is a widely studied and utilized anionic surfactant for protein denaturation, particularly in techniques like SDS-PAGE. Its mechanism of action and effects on a variety of proteins are well-documented. This compound (DPC), a cationic surfactant, is also known to induce protein denaturation, primarily by interacting with negatively charged residues and exposing hydrophobic regions. However, direct quantitative comparative studies between DPC and SDS are limited in publicly available literature. This guide consolidates the existing data for each surfactant to facilitate an informed comparison.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each surfactant is crucial for interpreting their interactions with proteins.

PropertyThis compound (DPC)Sodium Dodecyl Sulfate (SDS)
Chemical Structure C₁₇H₃₀N⁺·Cl⁻·H₂OCH₃(CH₂)₁₁OSO₃⁻Na⁺
Molar Mass 283.88 g/mol (anhydrous)288.38 g/mol
Surfactant Type CationicAnionic
Critical Micelle Concentration (CMC) in water at 25°C ~15 mM[1]~8.2 mM[2]

Mechanism of Protein Denaturation

The primary mode of interaction with proteins differs significantly between these two surfactants due to their opposing charges.

Sodium Dodecyl Sulfate (SDS): As an anionic surfactant, SDS primarily interacts with positively charged amino acid residues on the protein surface. The hydrophobic dodecyl tail then penetrates the protein's interior, disrupting the native hydrophobic core. This leads to the unfolding of the protein into a more linear, rod-like shape, coated with a uniform negative charge. This "necklace and bead" model, where micelles form along the unfolded polypeptide chain, is a widely accepted mechanism.[3]

1-Dodecylpyridin-1-ium Chloride (DPC): Being a cationic surfactant, DPC is expected to interact initially with negatively charged residues (e.g., aspartic and glutamic acid) on the protein surface. Similar to SDS, the hydrophobic dodecyl chain can then disrupt the protein's tertiary structure by interacting with hydrophobic pockets. This process leads to the exposure of buried hydrophobic residues, causing the protein to unfold.

DenaturationMechanisms cluster_SDS SDS (Anionic Surfactant) Denaturation cluster_DPC DPC (Cationic Surfactant) Denaturation SDS_Native Native Protein + Charged Residues SDS_Interaction Initial Electrostatic Interaction SDS monomers bind to positive sites SDS_Native->SDS_Interaction Electrostatic Attraction SDS_Unfolding Hydrophobic Tail Penetration Disruption of Hydrophobic Core SDS_Interaction->SDS_Unfolding Hydrophobic Interaction SDS_Denatured Unfolded Protein-SDS Complex 'Necklace and Bead' Model SDS_Unfolding->SDS_Denatured Cooperative Binding DPC_Native Native Protein - Charged Residues DPC_Interaction Initial Electrostatic Interaction DPC monomers bind to negative sites DPC_Native->DPC_Interaction Electrostatic Attraction DPC_Unfolding Hydrophobic Tail Penetration Disruption of Hydrophobic Core DPC_Interaction->DPC_Unfolding Hydrophobic Interaction DPC_Denatured Unfolded Protein-DPC Complex DPC_Unfolding->DPC_Denatured Cooperative Binding

Figure 1: Proposed mechanisms of protein denaturation by SDS and DPC.

Experimental Data on Protein Denaturation

ProteinMethodSDS Concentration for DenaturationReference
β-lactoglobulinTaylor Dispersion Analysis, Circular Dichroism4.3 x 10⁻⁴ M[4]
TransferrinTaylor Dispersion Analysis, Circular Dichroism4.3 x 10⁻⁴ M[4]
InsulinTaylor Dispersion Analysis, Circular Dichroism2.3 x 10⁻⁴ M[4]
Bovine Carbonic AnhydraseCapillary Electrophoresis5 mM[5]
LysozymeIsothermal Titration CalorimetryEnthalpy of denaturation: 160.81 kJ/mol[6]

Experimental Protocols

Several biophysical techniques are employed to monitor protein denaturation. Below are generalized protocols for Circular Dichroism and Intrinsic Tryptophan Fluorescence, two common methods for studying surfactant-induced denaturation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to monitor changes in the secondary structure of a protein upon addition of a denaturant.

CD_Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Prot_Sol Prepare Protein Solution in appropriate buffer Titration_Samples Prepare a series of samples with constant protein concentration and increasing surfactant concentration Prot_Sol->Titration_Samples Surf_Stock Prepare Surfactant Stock Solution (SDS or DPC) Surf_Stock->Titration_Samples Equilibrate Equilibrate sample at desired temperature Titration_Samples->Equilibrate CD_Scan Record Far-UV CD Spectra (e.g., 190-260 nm) Equilibrate->CD_Scan Monitor_Signal Monitor change in molar ellipticity at a specific wavelength (e.g., 222 nm) CD_Scan->Monitor_Signal Plot_Data Plot molar ellipticity vs. surfactant concentration Monitor_Signal->Plot_Data Determine_Midpoint Determine the midpoint of the denaturation transition Plot_Data->Determine_Midpoint

Figure 2: Experimental workflow for studying protein denaturation using Circular Dichroism.

Detailed Steps:

  • Protein Sample Preparation: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate buffer). The buffer should not have a high absorbance in the far-UV region.

  • Surfactant Solution Preparation: Prepare a concentrated stock solution of either SDS or DPC.

  • Titration: Prepare a series of samples with a constant protein concentration and varying concentrations of the surfactant. A control sample without any surfactant should be included.

  • CD Measurement:

    • Equilibrate the sample at the desired temperature in a CD cuvette with a known path length.

    • Record the far-UV CD spectrum, typically from 190 to 260 nm.

  • Data Analysis:

    • Monitor the change in the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

    • Plot the change in molar ellipticity as a function of the surfactant concentration.

    • The resulting sigmoidal curve can be analyzed to determine the midpoint of the denaturation transition, which represents the concentration of the surfactant required to denature 50% of the protein.

Intrinsic Tryptophan Fluorescence

This technique monitors the change in the fluorescence of intrinsic tryptophan residues within a protein as it unfolds. Upon denaturation, these residues become more exposed to the aqueous environment, leading to a change in their fluorescence emission spectrum.

Detailed Steps:

  • Sample Preparation: Similar to the CD protocol, prepare a series of samples with a constant protein concentration and increasing concentrations of SDS or DPC.

  • Fluorescence Measurement:

    • Excite the sample at a wavelength of approximately 295 nm to selectively excite tryptophan residues.

    • Record the fluorescence emission spectrum, typically from 310 to 400 nm.

  • Data Analysis:

    • Monitor the change in the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength.

    • A red shift (shift to longer wavelengths) in λmax is indicative of the tryptophan residues moving to a more polar environment, signifying protein unfolding.[7]

    • Plot the change in λmax or intensity against the surfactant concentration to determine the denaturation transition midpoint.

Conclusion

Both this compound and Sodium Dodecyl Sulfate are effective protein denaturants. The choice between them will depend on the specific application, the protein of interest, and the desired experimental conditions.

  • SDS is the more extensively characterized denaturant, with a wealth of quantitative data available. Its anionic nature makes it highly effective for disrupting proteins with a net positive or neutral charge at a given pH. It is the standard for applications requiring complete and uniform denaturation, such as molecular weight determination by electrophoresis.

  • DPC , as a cationic surfactant, offers an alternative for denaturing proteins, particularly those with a net negative charge. While quantitative data on its denaturation efficacy is less abundant, its ability to expose hydrophobic residues is evident. Further research is needed to establish a direct quantitative comparison with SDS across a range of proteins.

Researchers should consider the charge properties of their target protein and the downstream application when selecting between these two surfactants. The experimental protocols provided in this guide can be adapted to quantitatively assess the denaturing potential of either surfactant for a specific protein of interest.

References

Comparative Efficacy of 1-Dodecylpyridin-1-ium Chloride Hydrate and Other Cationic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial and cytotoxic efficacy of 1-Dodecylpyridin-1-ium chloride hydrate against other commonly used cationic surfactants, namely benzalkonium chloride (BAC) and cetylpyridinium chloride (CPC). The information presented is based on available experimental data to facilitate informed decisions in research and development applications.

Cationic surfactants are amphiphilic molecules characterized by a positively charged head group, which facilitates strong electrostatic interactions with negatively charged microbial cell membranes, making them potent antimicrobial agents.[1] While they share a common mechanism of action, variations in the structure of the hydrophilic head group and the length of the hydrophobic alkyl chain significantly influence their efficacy and cytotoxic profiles.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of cationic surfactants involves the disruption of microbial cell membranes. The positively charged headgroup of the surfactant electrostatically interacts with the negatively charged components of the bacterial or fungal cell wall. Subsequently, the hydrophobic tail penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.

Cationic Surfactant Mechanism of Action cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins Membrane_Proteins->Disruption Cationic_Surfactant Cationic Surfactant Cationic_Surfactant->Lipid_Bilayer Electrostatic Interaction & Hydrophobic Insertion Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of cationic surfactant antimicrobial action.

Quantitative Comparison of Antimicrobial Efficacy

The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound, benzalkonium chloride, and cetylpyridinium chloride. It is important to note that the data has been collated from different studies, and variations in experimental conditions (e.g., microbial strains, media, incubation times) may influence the results. Therefore, direct comparison should be made with caution.

Table 1: Minimum Inhibitory Concentration (MIC) Data

MicroorganismThis compound (µg/mL)Benzalkonium Chloride (µg/mL)Cetylpyridinium Chloride (µg/mL)
Escherichia coli600[2]16 - >1000[3][4]8 - 512[4][5]
Staphylococcus aureusData not available1 - 10[4]2 - 10[4]
Pseudomonas aeruginosaData not available1200 - 1600[3]Data not available
Listeria monocytogenesData not available10 - 30[3]Data not available
Campylobacter coliData not availableData not available4 - 8[5]
Salmonella entericaData not available4 - 256[3]8 - 256[5]
Candida albicansData not availableData not availableMIC range: 0.02% - 0.09% (v/v)[6]

Table 2: Growth Inhibition (EC50) Data

MicroorganismThis compound (mol/L)Cetylpyridinium Chloride (mol/L)
Acinetobacter junii1.4 ± 0.5 x 10⁻⁶[7][8]4.9 ± 1.3 x 10⁻⁷[7][8]

Quantitative Comparison of Cytotoxicity

The cytotoxic effects of these cationic surfactants on mammalian cells are a critical consideration for their application in various products. The following table summarizes available cytotoxicity data. As with the antimicrobial data, these values are collated from different studies and should be interpreted with caution.

Table 3: Cytotoxicity Data (IC50/LC50)

Cell LineThis compoundBenzalkonium ChlorideCetylpyridinium Chloride
Human Corneal Epithelial CellsData not available0.01% (causes cell degeneration within 2 hours)[9]Data not available
Human Lung Epithelial (H358) CellsData not availableIC50: 7.1 µg/mL (30 min), 1.5 µg/mL (24 h)[10]Data not available
Human Lung Epithelial (A549) CellsData not availableData not availableIC50: 5.79 µg/mL[11]
Human Fibroblast CulturesData not availableMore cytotoxic than non-ionic and anionic surfactants[12]Data not available
Human Breast Tumor (MCF-7) CellsData not availableData not availableLD50: 6 µM[13][14]
Human Non-Tumorigenic Breast (MCF-10A) CellsData not availableData not availableLD50: 8 µM[13][14]
Human Periodontal Ligament CellsData not availableHighly cytotoxic[15]Highly cytotoxic, IC50: 0.001–0.002 mg/ml (48 h)[15]
Human Keratinocyte (HaCaT) CellsData not availableData not availableNon-cytotoxic at ≤ 11.2 µM (24h)[16]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of cationic surfactants.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC Assay Workflow Start Start Prepare_Surfactant Prepare serial dilutions of cationic surfactant in broth Start->Prepare_Surfactant Inoculum_Prep Prepare standardized microbial inoculum Start->Inoculum_Prep Inoculation Inoculate microplate wells with microbial suspension Prepare_Surfactant->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Read_Results Visually or spectrophotometrically determine growth inhibition Incubation->Read_Results End Determine MIC Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Procedure:

  • Preparation of Surfactant Solutions: A two-fold serial dilution of the cationic surfactant is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 1.5 x 10^8 CFU/mL, equivalent to a 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (microorganism and broth without surfactant) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the surfactant at which there is no visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Workflow Start Start Cell_Seeding Seed mammalian cells in a 96-well plate Start->Cell_Seeding Treatment Expose cells to various concentrations of surfactant Cell_Seeding->Treatment Incubation Incubate for a defined period Treatment->Incubation Add_MTT Add MTT solution to each well Incubation->Add_MTT Incubate_Formazan Incubate to allow formazan formation Add_MTT->Incubate_Formazan Solubilize Add solubilizing agent (e.g., DMSO) Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilize->Measure_Absorbance End Calculate cell viability Measure_Absorbance->End

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the cationic surfactant for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength corresponding to the formazan dye.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion

Based on the available data, this compound demonstrates antimicrobial activity, particularly against Gram-negative bacteria like E. coli. However, the current body of literature lacks comprehensive comparative studies that include a wide range of microbial species and standardized methodologies to definitively rank its efficacy against more established cationic surfactants like benzalkonium chloride and cetylpyridinium chloride.

The structure-activity relationship of pyridinium compounds suggests that the length of the alkyl chain is a critical determinant of antimicrobial activity.[17][18] Generally, an optimal chain length exists for maximizing efficacy, and variations in the head group can also influence biological activity.

Regarding cytotoxicity, all cationic surfactants exhibit a degree of toxicity to mammalian cells, which is a key consideration in their formulation for various applications. The available data indicates that both benzalkonium chloride and cetylpyridinium chloride can be cytotoxic at concentrations relevant to their antimicrobial activity.

Further research employing standardized, side-by-side comparative studies is necessary to fully elucidate the relative efficacy and safety profile of this compound in comparison to other cationic surfactants. This will enable a more precise determination of its potential applications in the development of new antimicrobial and pharmaceutical products.

References

A Comparative Guide to Quaternary Ammonium Biocides: 1-Dodecylpyridin-1-ium Chloride Hydrate vs. Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent quaternary ammonium compounds (QACs) used as biocides: 1-Dodecylpyridin-1-ium chloride hydrate (also known as laurylpyridinium chloride) and Benzalkonium chloride (BAC). Both are cationic surfactants valued for their broad-spectrum antimicrobial properties, yet they possess distinct profiles in terms of efficacy, cytotoxicity, and the breadth of available research data.

Mechanism of Action: A Shared Strategy of Membrane Disruption

Both 1-Dodecylpyridin-1-ium chloride and Benzalkonium chloride are cationic surfactants that exert their biocidal effect primarily by disrupting microbial cell membranes.[1] Their positively charged nitrogen center is attracted to the negatively charged components of bacterial and fungal cell membranes, such as phospholipids and teichoic acids.

The mechanism involves:

  • Adsorption and Binding: The cationic headgroup of the biocide binds to the negatively charged microbial cell surface.

  • Hydrophobic Interaction: The long, nonpolar alkyl chain (a dodecyl or C12 chain in the case of 1-dodecylpyridin-1-ium chloride) penetrates and integrates into the hydrophobic lipid bilayer of the cell membrane.

  • Membrane Disruption: This integration disrupts the structural integrity and fluidity of the membrane, leading to increased permeability.

  • Cell Lysis: The loss of membrane integrity causes the leakage of essential intracellular components like ions, ATP, and nucleic acids, ultimately resulting in cell death.[1]

While this core mechanism is the same, variations in the headgroup structure (pyridinium ring vs. benzyl group) and the mixture of alkyl chain lengths in commercial BAC can lead to differences in biocidal potency and spectrum.[2]

G cluster_biocide Biocide Molecule cluster_membrane Microbial Cell Membrane cluster_cell Microbial Cell Biocide Cationic Biocide (BAC or DPC) Head Positively Charged Headgroup (+) Tail Hydrophobic Alkyl Chain Membrane Lipid Bilayer (Negatively Charged Surface) Biocide->Membrane 1. Adsorption & Penetration Cell Intracellular Components (Ions, ATP, etc.) Membrane->Cell 2. Membrane Disruption & Increased Permeability Lysis Cell Death Cell->Lysis 3. Leakage of Components

Caption: General mechanism of action for cationic surfactant biocides.

Comparative Biocidal Efficacy

The efficacy of a biocide is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of the agent that prevents visible microbial growth, while MBC is the lowest concentration that results in microbial death.

Benzalkonium Chloride (BAC)

BAC is a well-studied biocide with extensive data available on its efficacy against a wide range of microorganisms. It is typically a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths (C12, C14, C16).

Microorganism Type MIC (ppm or µg/mL) MBC (ppm or µg/mL) Reference
Listeria monocytogenesGram-positive0.25 - 20.00.5 - 20.0[3]
Staphylococcus aureusGram-positive10-[4]
Escherichia coliGram-negative5 - 40-[4][5]
Pseudomonas aeruginosaGram-negative24-[4]
Acinetobacter baumanniiGram-negative26.66-[4]

Note: Values can vary significantly based on the specific strain, testing method, and formulation.

This compound

Published, directly comparable MIC and MBC datasets for 1-Dodecylpyridin-1-ium chloride are less common than for BAC. However, research on 1-alkylpyridinium salts consistently demonstrates their potent antimicrobial properties.[6] The C12 alkyl chain length is often highlighted as being highly effective.[6]

One study on novel BAC analogues where the benzyl group was replaced with a pyridine ring found MIC values against bacteria ranging from 0.02 to 6 mM.[2][3][5] The study noted that the original BAC compounds generally showed slightly lower (better) MIC values, except against Pseudomonas aeruginosa, where a C16 pyridyl analogue was more active.[2] Other research has confirmed that 1-alkylpyridinium salts with a C12 chain exhibit high in vitro activity against clinical isolates of S. aureus and A. baumannii.[7] It is also reported that water-soluble 1-dodecylpyridinium salts possess excellent antimicrobial activity, which may be significantly higher than other quaternary ammonium surfactants.[6]

Cytotoxicity Profile

A critical aspect of biocide selection, particularly for applications involving human contact, is cytotoxicity.

  • Benzalkonium Chloride: Is known to be cytotoxic to various mammalian cell lines, including respiratory and corneal epithelial cells.[8] It can induce apoptosis and cause skin and eye irritation.[8] This toxicity is a significant consideration in its use as a preservative in pharmaceutical products like nasal sprays and ophthalmic solutions.

  • This compound: As a cationic surfactant, it is also expected to be a skin and eye irritant, with concentrated solutions potentially causing corrosive damage.[8] High acute toxicity is noted as a potential drawback for long-chain 1-alkylpyridinium salts.[6][7] An oral LD50 of 119 mg/kg in mice has been reported for laurylpyridinium chloride.[9] While detailed comparative studies are limited, allergic reactions in some individuals following exposure have been observed.

Experimental Protocols

Standardized protocols are essential for the reliable evaluation and comparison of biocidal agents.

Determination of MIC and MBC (Broth Microdilution Method)

This is the most common method for determining the MIC and MBC of a biocide.

  • Inoculum Preparation: A pure culture of the target microorganism is grown overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The biocide is serially diluted (usually two-fold) in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted biocide is inoculated with the standardized bacterial suspension. Control wells (no biocide, no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest biocide concentration in which no visible growth (turbidity) is observed.

  • MBC Determination: An aliquot from the wells showing no visible growth (at and above the MIC) is subcultured onto an agar plate free of the biocide. The plate is incubated for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

G A Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) C Inoculate Wells with Microbial Suspension A->C B Perform 2-Fold Serial Dilution of Biocide in 96-Well Plate B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Observe for Visible Growth (Turbidity)? D->E F MIC = Lowest Concentration with NO Visible Growth E->F No G Subculture from Clear Wells onto Biocide-Free Agar E->G Yes (in some wells) F->G H Incubate Agar Plates (e.g., 24-48h at 37°C) G->H I Observe for Colony Growth? H->I J MBC = Lowest Concentration with No Colony Growth (≥99.9% kill) I->J No

Caption: Experimental workflow for MIC and MBC determination.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: A human cell line (e.g., epithelial cells) is seeded into a 96-well plate and cultured until a confluent monolayer is formed.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the biocide. Control wells receive medium without the biocide.

  • Incubation: The cells are incubated with the biocide for a defined period (e.g., 24 hours).

  • MTT Addition: The biocide-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for several hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., ~570 nm). A lower absorbance indicates lower cell viability and higher cytotoxicity.

Conclusion

Both this compound and Benzalkonium chloride are effective cationic biocides that function by disrupting microbial membranes.

  • Benzalkonium Chloride is a widely used and extensively documented biocide with a large body of evidence supporting its efficacy against numerous pathogens. However, its potential for cytotoxicity and the emergence of microbial resistance are well-established concerns that must be managed.

  • This compound is a potent antimicrobial agent, with some evidence suggesting it may have superior activity compared to other QACs in specific contexts.[6] However, there is a comparative lack of comprehensive, publicly available data on its specific MIC/MBC values and cytotoxicity against a broad panel of organisms and cell lines.

For professionals in drug development and research, the choice between these two agents will depend on the specific application. BAC offers a wealth of historical data for established formulations, while DPC may present an opportunity for new formulations, potentially with enhanced efficacy, that require further rigorous toxicological and microbiological evaluation.

References

Performance of 1-Dodecylpyridin-1-ium chloride hydrate in comparison to Triton X-100 for cell lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The initial step of cell lysis is pivotal for the successful isolation and analysis of intracellular components. The choice of detergent is critical, as it directly impacts lysis efficiency, protein yield, and the integrity of downstream applications. This guide provides an objective comparison of two detergents: 1-Dodecylpyridin-1-ium chloride hydrate, a cationic surfactant, and Triton X-100, a non-ionic surfactant, to inform your selection for optimal cell lysis.

Mechanism of Action and Physicochemical Properties

This compound , also known as laurylpyridinium chloride, is a quaternary ammonium salt. As a cationic detergent, its positively charged headgroup interacts with the negatively charged components of the cell membrane, such as phospholipids and proteins. This interaction, coupled with the insertion of its hydrophobic dodecyl tail into the lipid bilayer, disrupts membrane integrity, leading to cell lysis.[1] Ionic detergents are generally considered to be more potent than non-ionic detergents and can be denaturing to proteins by disrupting protein-protein interactions.[2][3]

Triton X-100 is a widely used non-ionic detergent. Its uncharged, bulky hydrophilic headgroup and hydrophobic tail allow it to permeabilize and solubilize the cell membrane by disrupting lipid-lipid and lipid-protein interactions.[3] Being a milder surfactant, Triton X-100 is generally non-denaturing and is preferred for applications where preserving the native structure and function of proteins is crucial.[2]

Performance Comparison: A Data-Driven Overview

While direct comparative studies are limited, the following table summarizes the expected performance of this compound and Triton X-100 based on their properties as cationic and non-ionic detergents, respectively. This data is intended to be illustrative and may vary depending on the cell type and experimental conditions.

Parameter This compound (Cationic) Triton X-100 (Non-ionic) References
Lysis Efficiency HighModerate to High[2]
Optimal Concentration Typically lower (e.g., 0.01-0.1%)Typically higher (e.g., 0.1-1.0%)[4][5]
Protein Denaturation Higher potential to denature proteinsGenerally non-denaturing[2][3]
Disruption of Protein-Protein Interactions More effectiveLess effective[6]
Compatibility with Downstream Assays May interfere with assays sensitive to chargeGenerally compatible with a wide range of assays[7]
Nuclear Membrane Lysis Potentially effective at lysing nuclear membranesGenerally does not lyse nuclear membranes under mild conditions

Experimental Protocols

Below are general protocols for cell lysis using a cationic detergent like this compound and a non-ionic detergent like Triton X-100. Note: Optimal conditions (e.g., detergent concentration, incubation time, and temperature) should be determined empirically for each specific cell type and application.

Protocol 1: Cell Lysis using this compound

Materials:

  • Cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 20-50 mM Tris-HCl (pH 7.4-8.0), 150 mM NaCl, 1 mM EDTA, 0.01-0.1% (w/v) this compound

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper (for adherent cells)

  • Refrigerated microcentrifuge

Procedure:

  • Cell Preparation:

    • Adherent Cells: Wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet twice with ice-cold PBS.

  • Lysis:

    • Add the appropriate volume of ice-cold Lysis Buffer (with freshly added inhibitors) to the cells. A general starting point is 100 µL of lysis buffer per 1 million cells.

    • For adherent cells, use a cell scraper to gently detach the cells in the lysis buffer.

    • For suspension cells, resuspend the pellet in the lysis buffer.

  • Incubation: Incubate the lysate on ice for 15-30 minutes with occasional gentle vortexing.

  • Clarification: Centrifuge the lysate at 14,000-16,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collection: Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Quantification: Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay, as some detergents can interfere with Bradford assays).

Protocol 2: Cell Lysis using Triton X-100

Materials:

  • Cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper (for adherent cells)

  • Refrigerated microcentrifuge

Procedure:

  • Cell Preparation:

    • Adherent Cells: Wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet twice with ice-cold PBS.

  • Lysis:

    • Add the appropriate volume of ice-cold Lysis Buffer (with freshly added inhibitors) to the cells. A common starting point is 200-500 µL for a 60-100 mm dish of confluent cells.

    • For adherent cells, use a cell scraper to gently detach the cells in the lysis buffer.

    • For suspension cells, resuspend the pellet in the lysis buffer.

  • Incubation: Incubate the lysate on ice for 30 minutes with gentle agitation.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Collection: Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Quantification: Determine the protein concentration of the lysate.

Visualizing the Lysis Process and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated.

Cell_Lysis_Mechanism cluster_DPC This compound (Cationic) cluster_TX100 Triton X-100 (Non-ionic) DPC + DPC_Head Positively Charged Headgroup DPC->DPC_Head interacts with DPC_Tail Hydrophobic Tail DPC->DPC_Tail inserts into CellMembrane Cell Membrane Negatively Charged Surface Lipid Bilayer DPC_Head->CellMembrane:head Electrostatic Interaction DPC_Tail->CellMembrane Membrane Disruption TX100 TX100_Head Uncharged Headgroup TX100->TX100_Head associates with TX100_Tail Hydrophobic Tail TX100->TX100_Tail inserts into TX100_Head->CellMembrane:head Solubilization TX100_Tail->CellMembrane Permeabilization Lysis Cell Lysis CellMembrane->Lysis

Caption: Mechanism of cell membrane disruption by cationic and non-ionic detergents.

Experimental_Workflow Start Start: Cell Culture (Adherent or Suspension) Harvest Harvest and Wash Cells (Ice-cold PBS) Start->Harvest Lysis Add Lysis Buffer (Detergent + Inhibitors) Harvest->Lysis Incubate Incubate on Ice Lysis->Incubate Clarify Centrifuge to Pellet Debris Incubate->Clarify Collect Collect Supernatant (Lysate) Clarify->Collect Quantify Protein Quantification Collect->Quantify Downstream Downstream Applications (e.g., Western Blot, IP, etc.) Quantify->Downstream

Caption: General experimental workflow for cell lysis and protein extraction.

References

A Comparative Guide to Validating the Purity of Synthesized 1-Dodecylpyridin-1-ium Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized compounds is a cornerstone of reliable and reproducible research in drug development and various scientific disciplines. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 1-Dodecylpyridin-1-ium chloride hydrate, a cationic surfactant with applications in various formulations. Its performance is compared with a common alternative, Cetylpyridinium chloride (CPC), supported by experimental data and detailed protocols.

Executive Summary

Ensuring the purity of this compound is critical for its effective and safe use. This guide outlines and compares four key analytical methods for purity validation:

  • High-Performance Liquid Chromatography (HPLC): A robust technique for separating and quantifying the primary compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment.

  • Mass Spectrometry (MS): Offers sensitive detection and structural confirmation of the target molecule and potential impurities.

  • Elemental Analysis (EA): Determines the elemental composition of the compound to verify its empirical formula.

Each method's principles, experimental protocols, and expected outcomes are detailed to assist researchers in selecting the most appropriate technique for their needs.

Methodology Comparison

A comparative overview of the analytical methods for purity determination is presented below, highlighting their strengths and applications.

Analytical Technique Principle Information Obtained Primary Use Case Alternative Compound Comparison (Cetylpyridinium Chloride)
HPLC Differential partitioning between a stationary and mobile phase.Quantitative purity (area %), retention time, presence of impurities.Routine quality control, quantification of known and unknown impurities.Similar retention characteristics on reverse-phase columns, allowing for comparable method development.
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field.Detailed molecular structure, identification of functional groups, quantitative purity against a standard.Structural confirmation, identification of structural isomers and impurities, absolute purity determination.Distinct chemical shifts for pyridinium and alkyl chain protons and carbons, enabling clear differentiation.
ESI-MS Ionization of molecules followed by mass-to-charge ratio analysis.Molecular weight confirmation, fragmentation patterns for structural elucidation, impurity identification.High-sensitivity detection of the target compound and trace impurities.Similar ionization behavior as cationic surfactants, with distinct molecular ion peaks.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, and N.Elemental composition (%C, %H, %N).Confirmation of the empirical formula and assessment of overall purity.Theoretical elemental composition differs due to the longer alkyl chain, providing a clear basis for differentiation.

Experimental Protocols

Detailed methodologies for each key analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine analysis and purity verification of this compound and its alternatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 260 nm, corresponding to the absorbance of the pyridine ring[2].

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation and can be used for quantitative purity assessment (qNMR).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O).

  • ¹H NMR Spectroscopy:

    • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected Chemical Shifts (in CDCl₃):

      • ~9.54 ppm (d, 2H, α-protons of pyridinium ring)[2]

      • ~8.54 ppm (t, 1H, γ-proton of pyridinium ring)[2]

      • ~8.21 ppm (t, 2H, β-protons of pyridinium ring)[2]

      • ~4.98 ppm (t, 2H, -N-CH₂- protons)[2]

      • ~2.04 ppm (m, 2H, -N-CH₂-CH₂- protons)[2]

      • ~1.22-1.33 ppm (m, 18H, -(CH₂)₉- protons)[2]

      • ~0.87 ppm (t, 3H, -CH₃ protons)[2]

  • ¹³C NMR Spectroscopy:

    • Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Expected Chemical Shifts (in CDCl₃):

      • ~145-146 ppm (α-carbons of pyridinium ring)

      • ~144-145 ppm (γ-carbon of pyridinium ring)

      • ~128-129 ppm (β-carbons of pyridinium ring)

      • ~61-62 ppm (-N-CH₂- carbon)

      • ~14-32 ppm (Alkyl chain carbons)

  • Purity Determination (qNMR): For quantitative analysis, a certified internal standard with a known purity is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for analyzing quaternary ammonium salts, providing molecular weight information and aiding in impurity identification.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This can be coupled with an HPLC system (LC-MS) for separation prior to detection.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected into an LC-MS system.

  • MS Parameters:

    • Ionization Mode: Positive ion mode is used to detect the cationic 1-dodecylpyridinium ion.

    • Expected m/z: The primary ion observed will be the molecular cation [C₁₇H₃₀N]⁺, with an expected m/z of approximately 264.2.

    • Cone Voltage: Varying the cone voltage can induce fragmentation, providing structural information[3].

  • Data Analysis: The presence of the expected molecular ion confirms the identity of the compound. Additional peaks may indicate the presence of impurities.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the pure compound.

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried, homogenous sample is required.

  • Analysis: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, and N₂) are quantified.

  • Theoretical Values for this compound (C₁₇H₃₂ClNO):

    • Carbon (C): 67.63%

    • Hydrogen (H): 10.68%

    • Nitrogen (N): 4.64%

  • Acceptance Criteria: The experimentally determined values should typically be within ±0.4% of the theoretical values to confirm the empirical formula and high purity[4].

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key purity validation experiments.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh and Dissolve Sample inject Inject into HPLC prep->inject separate Separation on C18 Column inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Spectral Analysis prep Dissolve Sample in Deuterated Solvent h1_nmr Acquire ¹H NMR Spectrum prep->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum prep->c13_nmr assign Assign Chemical Shifts h1_nmr->assign c13_nmr->assign purity Quantitative Analysis (optional) assign->purity ms_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep Prepare Dilute Solution ionize Electrospray Ionization (ESI) prep->ionize analyze Mass Analysis (m/z) ionize->analyze identify_mw Confirm Molecular Weight analyze->identify_mw identify_impurities Identify Impurity Peaks analyze->identify_impurities

References

A Comparative Toxicological Analysis of 1-Dodecylpyridin-1-ium Chloride Hydrate and Other Key Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of 1-Dodecylpyridin-1-ium chloride hydrate and other widely used surfactants, including cationic, anionic, and non-ionic alternatives. The information presented is supported by experimental data from various scientific studies to aid in the selection of appropriate surfactants for research and product development, with a strong emphasis on safety and toxicological endpoints.

Introduction to Surfactants and Toxicity

Surfactants are amphiphilic compounds extensively used in pharmaceuticals, cosmetics, and industrial applications as detergents, emulsifiers, and preservatives. Their interaction with biological membranes is fundamental to their function but also a primary driver of their toxicity. This guide focuses on comparing the toxicity of this compound, a cationic surfactant, with other prominent surfactants:

  • Cationic Surfactants: Cetylpyridinium Chloride (CPC) and Benzalkonium Chloride (BAC)

  • Anionic Surfactant: Sodium Dodecyl Sulfate (SDS)

  • Non-ionic Surfactant: Triton™ X-100

The general order of surfactant cytotoxicity is Cationic > Anionic / Amphoteric > Non-ionic.[1] Cationic surfactants, due to their positive charge, interact strongly with negatively charged cell membranes, often resulting in higher toxicity compared to other classes.[2][3][4][5]

Comparative Toxicity Data

The following tables summarize key quantitative toxicity data for the selected surfactants across different biological systems.

Table 1: Acute Mammalian Toxicity Data
SurfactantChemical ClassTest SpeciesRouteLD50 / IC50Reference
1-Dodecylpyridin-1-ium Chloride CationicMouseOral119 mg/kg[6]
Cetylpyridinium Chloride (CPC)CationicRatOral200 mg/kg[7]
RabbitOral400 mg/kg[7]
RatIntravenous30 mg/kg[7]
A549 CellsIn vitroIC50: 5.79 µg/ml[8]
Benzalkonium Chloride (BAC)CationicRatOral234-525 mg/kg[9]
MouseOral241.7 mg/kg[9]
MouseIntratracheal8.5 mg/kg[9]
Sodium Dodecyl Sulfate (SDS)AnionicMammalsOral1,200 mg/kg[10]
MucilAir™In vitro≥2.5 mM (LDH release)[11]
Table 2: Aquatic and Environmental Toxicity Data
SurfactantChemical ClassTest OrganismEndpointValueReference
1-Dodecylpyridin-1-ium Chloride CationicAquatic Life-Very Toxic[12][13]
Cetylpyridinium Chloride (CPC)C cationicAquatic Life-Very Toxic[14]
RatInhalationLC50: 0.09 mg/L[15]
Benzalkonium Chloride (BAC)CationicAquatic Organisms-Very Toxic[16]
Sodium Dodecyl Sulfate (SDS)AnionicAquatic Organisms-Low Acute Toxicity[17]
Triton™ X-100Non-ionicFishLC50 (96h)1 - 10 mg/L[18]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing toxicological data. Below are summaries of key experimental protocols used to assess surfactant toxicity.

Cytotoxicity Assays

These assays evaluate the effect of surfactants on cell viability and membrane integrity.

  • Lactate Dehydrogenase (LDH) Leakage Assay:

    • Principle: Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

    • Methodology: Cells (e.g., rabbit corneal epithelial cells, MucilAir™ human airway model) are exposed to various surfactant concentrations for a defined period (e.g., 1-24 hours).[1][11] The culture medium is then collected, and LDH activity is quantified using a colorimetric assay that measures the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the number of lysed cells.

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay:

    • Principle: Assesses cell metabolic activity as an indicator of viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

    • Methodology: Cells (e.g., HaCaT keratinocytes) are incubated with the test surfactant.[19] After the exposure period, MTT solution is added. Following an incubation period, the formazan crystals are solubilized, and the absorbance is measured, which correlates with the number of viable cells.

  • Neutral Red Uptake (NRU) Assay:

    • Principle: Evaluates the integrity of lysosomes in viable cells, which take up and accumulate the neutral red dye.

    • Methodology: Cells are treated with surfactants, then incubated with a neutral red solution.[19] After incubation, the cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is quantified, providing a measure of the number of viable cells.

Hemolysis Assay

This assay is often used as an in vitro screen for ocular and membrane irritation potential.

  • Principle: Measures the ability of a surfactant to damage red blood cell (RBC) membranes, causing the release of hemoglobin. The mechanism can involve osmotic lysis or direct membrane solubilization.[20][21]

  • Methodology: A suspension of RBCs (e.g., from sheep or human blood) is incubated with a range of surfactant concentrations. After incubation, the samples are centrifuged to pellet intact cells. The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to a positive control (100% lysis, typically induced by a strong surfactant like Triton™ X-100 or by osmotic shock).[19]

Aquatic Toxicity Testing

These tests assess the potential environmental impact of surfactants.

  • Principle: Evaluates the acute or chronic toxicity of a substance to representative aquatic organisms.

  • Methodology: Standardized protocols (e.g., OECD guidelines) are followed.[22] Test organisms such as the crustacean Daphnia magna, green algae (Selenastrum capricornutum), or fish (Lebistes reticulatus) are exposed to a series of surfactant concentrations in a controlled environment.[23][24] Endpoints such as mortality (for fish and daphnia) or growth inhibition (for algae) are recorded over a defined period (e.g., 48h for Daphnia, 72h for algae, 96h for fish) to determine effect concentrations like EC50 or LC50.

Visualizations: Workflows and Pathways

Experimental_Workflow_for_Toxicity_Testing cluster_invitro In Vitro Assays cluster_invivo In Vivo / Ecotox Assays start Test Surfactant cell_culture Cell Culture (e.g., A549, HaCaT) start->cell_culture Exposure rbc Red Blood Cells start->rbc Incubation cytotoxicity Cytotoxicity Assays (LDH, MTT, NRU) cell_culture->cytotoxicity Analysis hemolysis Hemolysis Assay rbc->hemolysis Analysis start2 Test Surfactant aquatic Aquatic Organisms (Algae, Daphnia, Fish) start2->aquatic Exposure mammals Mammalian Models (Rat, Mouse) start2->mammals Administration ecotox Aquatic Toxicity (LC50, EC50) aquatic->ecotox Observation acute_tox Acute Toxicity (LD50) mammals->acute_tox Observation

Caption: General experimental workflow for assessing surfactant toxicity.

Mechanism of Action: Surfactant-Induced Cell Injury

Surfactants, particularly cationic types, induce cellular toxicity through a multi-step process involving membrane disruption and the activation of cell death pathways. Exposure can lead to increased intracellular calcium, mitochondrial dysfunction, and the release of pro-inflammatory cytokines, ultimately culminating in apoptosis or necrosis.[3][5][8]

Signaling_Pathway cluster_cellular_effects Intracellular Events surfactant Cationic Surfactant (e.g., 1-Dodecylpyridinium) membrane Cell Membrane Disruption surfactant->membrane ca_influx Increased Intracellular Ca2+ membrane->ca_influx inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) membrane->inflammation mito Mitochondrial Dysfunction ca_influx->mito Triggers apoptosis Apoptosis / Cell Death mito->apoptosis inflammation->apoptosis

Caption: Simplified pathway of cationic surfactant-induced cell injury.

References

Assessing the Biodegradability of 1-Dodecylpyridin-1-ium Chloride Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is a critical aspect of product development and regulatory compliance. This guide provides a comparative assessment of the biodegradability of 1-Dodecylpyridin-1-ium chloride hydrate, a cationic surfactant, against other commonly used surfactants. The information presented is supported by experimental data from standardized test protocols to facilitate an objective evaluation.

Comparative Analysis of Biodegradability

The biodegradability of a substance is its susceptibility to be broken down by microorganisms into simpler substances like carbon dioxide, water, and biomass. Standardized tests, such as the OECD 301 series for ready biodegradability and the OECD 302 series for inherent biodegradability, are used to quantify this property. A substance is considered "readily biodegradable" if it undergoes rapid and significant degradation in a stringent aerobic test, indicating it is unlikely to persist in the environment.

The following table summarizes the biodegradability data for this compound (using a close analogue for data) and selected alternative surfactants.

SurfactantTypeTest GuidelineBiodegradation (%)Timeframe (days)Classification
This compound *CationicBased on Analogue DataNot readily biodegradable-Not Readily Biodegradable
Sodium Lauryl Sulfate (SLS)AnionicOECD 301B & 301D94 - 97%[1]28Readily Biodegradable
Cocamidopropyl Betaine (CAPB)AmphotericOECD 301 Series>60%28Readily Biodegradable
Didecyldimethylammonium chloride (DDAC)CationicAerobic Soil MetabolismVery low degradation365Not Readily Biodegradable[2]

*No direct OECD 301 data was found for this compound. Data is inferred from its close structural analogue, Dodecyltrimethylammonium chloride (DTMAC), which has a modeled biodegradation half-life of approximately 27 days in seawater, suggesting it is not readily biodegradable but does undergo ultimate degradation.

Experimental Protocols

The data presented in this guide is based on internationally recognized OECD test guidelines. Below are detailed methodologies for the key experiments cited.

OECD 301: Ready Biodegradability

This series of tests is designed to assess the potential for rapid and ultimate biodegradation of organic chemicals in an aerobic aqueous medium. A pass level of ≥60% of theoretical CO2 production (ThCO₂) or ≥70% of dissolved organic carbon (DOC) removal within a 10-day window during a 28-day period classifies a substance as "readily biodegradable"[3][4].

OECD 301B: CO₂ Evolution Test (Modified Sturm Test)

This method is suitable for water-soluble, non-volatile organic compounds.

  • Principle: A defined volume of mineral medium containing the test substance as the sole organic carbon source is inoculated with a small number of microorganisms (typically from activated sludge). The mixture is aerated with CO₂-free air in the dark or diffuse light. The CO₂ produced from the biodegradation of the test substance is trapped in a solution of barium or sodium hydroxide and is quantified by titration or by a total organic carbon (TOC) analyzer[5].

  • Inoculum: Activated sludge from a sewage treatment plant treating predominantly domestic sewage.

  • Test Duration: 28 days.

  • Measurements: The amount of CO₂ produced is measured at regular intervals.

  • Controls:

    • Blank control: Inoculum and mineral medium without the test substance to measure endogenous CO₂ production.

    • Reference control: A readily biodegradable substance (e.g., sodium benzoate) is tested in parallel to verify the viability of the inoculum.

    • Toxicity control: Test substance and reference substance are tested together to check for inhibitory effects of the test substance on the microorganisms.

OECD 301F: Manometric Respirometry Test

This method is applicable to a wide range of organic substances, including those that are soluble, poorly soluble, or volatile.

  • Principle: The test substance is incubated in a sealed vessel with a mineral medium and a microbial inoculum. The consumption of oxygen due to the aerobic biodegradation of the test substance is measured by a respirometer, which records the pressure changes inside the vessel. Carbon dioxide produced is absorbed by a potassium hydroxide solution.

  • Inoculum: Activated sludge.

  • Test Duration: 28 days.

  • Measurements: Oxygen uptake is measured continuously or at frequent intervals.

  • Controls: Similar to the OECD 301B test, including blank, reference, and toxicity controls.

OECD 302: Inherent Biodegradability

These tests are designed to assess whether a chemical has the potential to biodegrade under favorable conditions.

OECD 302B: Zahn-Wellens/EMPA Test

This test is suitable for water-soluble, non-volatile, and non-adsorbing organic compounds.

  • Principle: A relatively high concentration of the test substance is incubated with a high concentration of microorganisms (activated sludge) in a mineral medium with aeration for up to 28 days. Biodegradation is followed by measuring the removal of dissolved organic carbon (DOC)[6][7].

  • Inoculum: Activated sludge, typically at a higher concentration than in ready biodegradability tests.

  • Test Duration: Up to 28 days.

  • Measurements: DOC is measured at regular intervals.

  • Classification: A substance is considered inherently biodegradable if it shows a significant removal of DOC (typically >70%) during the test period.

Visualizing Biodegradation Pathways and Workflows

To further clarify the processes involved in assessing biodegradability, the following diagrams illustrate a simplified biodegradation pathway and a typical experimental workflow.

Biodegradation_Pathway cluster_0 Biodegradation Process 1_Dodecylpyridin_1_ium_chloride 1-Dodecylpyridin-1-ium chloride hydrate Primary_Biodegradation Primary Biodegradation (Loss of surfactant properties) 1_Dodecylpyridin_1_ium_chloride->Primary_Biodegradation Enzymatic Attack Microorganisms Microorganisms (e.g., from activated sludge) Microorganisms->Primary_Biodegradation Intermediate_Metabolites Intermediate Metabolites Primary_Biodegradation->Intermediate_Metabolites Ultimate_Biodegradation Ultimate Biodegradation (Mineralization) Intermediate_Metabolites->Ultimate_Biodegradation End_Products CO2 + H2O + Biomass Ultimate_Biodegradation->End_Products

Caption: Simplified pathway of microbial biodegradation of a surfactant.

OECD_301B_Workflow cluster_1 Experimental Workflow: OECD 301B CO2 Evolution Test Start Start Preparation Prepare Mineral Medium + Test Substance Start->Preparation Inoculation Inoculate with Activated Sludge Preparation->Inoculation Incubation Incubate for 28 days (Aerobic, Dark) Inoculation->Incubation CO2_Trapping Trap Evolved CO2 in Absorbent Solution Incubation->CO2_Trapping CO2 Evolution Quantification Quantify Trapped CO2 (e.g., Titration, TOC) CO2_Trapping->Quantification Calculation Calculate % Biodegradation vs. Theoretical CO2 Quantification->Calculation Analysis Analyze Data (10-day window) Calculation->Analysis Classification Classify as 'Readily Biodegradable' or not Analysis->Classification End End Classification->End

Caption: Workflow for the OECD 301B CO2 Evolution Test.

References

Comparative Analysis of 1-Dodecylpyridin-1-ium Chloride Hydrate and Cetylpyridinium Chloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate excipients and active agents is a critical step. This guide provides a comparative overview of 1-Dodecylpyridin-1-ium chloride hydrate and a prominent alternative, Cetylpyridinium chloride (CPC). The information presented is based on available experimental data to facilitate an informed decision-making process.

Introduction

This compound and Cetylpyridinium chloride are both quaternary ammonium compounds (QACs) recognized for their surfactant and antimicrobial properties. These characteristics make them valuable in various pharmaceutical and research applications, including as excipients in drug formulations to enhance solubility and as active antimicrobial agents. The length of the N-alkyl chain is a critical determinant of the antimicrobial efficacy of QACs, with optimal activity generally observed for chain lengths of 12 to 16 carbons. 1-Dodecylpyridin-1-ium chloride possesses a C12 alkyl chain, while Cetylpyridinium chloride has a C16 chain.

Performance Data: A Comparative Summary

Quantitative data on the biological activity of these compounds is crucial for their evaluation. The following tables summarize the available experimental data for both compounds.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) Data

CompoundMicroorganismMIC (µg/mL)Reference
1-Dodecylpyridin-1-ium chloride Multidrug-resistant Acinetobacter baumanniiInhibition zone of 16.3 mm[1]
Multidrug-resistant Staphylococcus aureusInhibition zone of 19.7 mm[1]
Cetylpyridinium chloride (CPC) E. coli (type strain)16 - 64[2]
E. coli (isolates)32 - 256[2]
Methicillin-sensitive S. aureus (MSSA)1 - 2[2]
Methicillin-resistant S. aureus (MRSA)2 - 10[2]
Oral streptococci (planktonic)0.12 - 0.24[2]
Oral streptococci (biofilm)7.81 - 15.63[2]
Campylobacter jejuni2[2]

Note: Direct MIC values for 1-Dodecylpyridin-1-ium chloride were not available in the reviewed literature. The provided data indicates the diameter of the zone of inhibition, which is another measure of antimicrobial activity.

Cytotoxicity

The half-maximal inhibitory concentration (IC50) is used to assess the cytotoxicity of a compound, indicating the concentration required to inhibit a biological process by 50%.

Table 2: Cytotoxicity (IC50) Data

CompoundCell LineIC50Reference
1-Dodecylpyridin-1-ium chloride Data not available-
Cetylpyridinium chloride (CPC) A549 (human lung carcinoma)5.79 µg/mL[3]
MCF-7 (human breast adenocarcinoma)6 µM
MCF-10A (non-tumorigenic human breast epithelial)8 µM

Experimental Protocols

Standardized methodologies are essential for the replication and comparison of experimental results. Below are detailed protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible microbial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: Following a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are rooted in their molecular interactions with cellular structures.

Antimicrobial Mechanism of Action

Quaternary ammonium compounds exert their antimicrobial effect primarily through the disruption of microbial cell membranes.

antimicrobial_mechanism QAC Quaternary Ammonium Compound (QAC) Binding Electrostatic Interaction QAC->Binding Positive Charge CellMembrane Bacterial Cell Membrane (Negative Charge) CellMembrane->Binding Negative Charge Disruption Membrane Disruption & Permeabilization Binding->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath cytotoxicity_mechanism QAC Quaternary Ammonium Compound (QAC) MembraneDamage Membrane Damage QAC->MembraneDamage CellMembrane Eukaryotic Cell Membrane Mitochondria Mitochondrial Dysfunction MembraneDamage->Mitochondria Apoptosis Apoptosis / Necrosis MembraneDamage->Apoptosis ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS ROS->Apoptosis

References

A Head-to-Head Comparison of 1-Dodecylpyridin-1-ium Chloride Hydrate and Other Ionic Liquids in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ionic liquids (ILs) have emerged as a versatile class of compounds with tunable physicochemical properties, leading to their investigation in a wide array of applications, from antimicrobial agents to drug delivery enhancers and catalysts. Among these, 1-Dodecylpyridin-1-ium chloride hydrate has garnered significant attention. This guide provides an objective, data-driven comparison of this compound against other common ionic liquids in specific applications, supported by experimental data and detailed protocols.

Antimicrobial Activity: A Clear Advantage for Long-Chain Pyridinium ILs

The antimicrobial efficacy of ionic liquids is a burgeoning field of study. A significant body of research indicates a strong correlation between the structure of the ionic liquid and its antimicrobial potency. Key factors influencing this activity are the length of the alkyl chain attached to the cation and the nature of the cationic head group (e.g., pyridinium versus imidazolium).

Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The data consistently shows that ionic liquids with longer alkyl chains exhibit lower MIC values, indicating higher antimicrobial activity. Notably, pyridinium-based ionic liquids, such as 1-dodecylpyridinium chloride, often demonstrate superior or comparable activity to their imidazolium counterparts.

Ionic LiquidCationAlkyl Chain LengthTest OrganismMIC (µg/mL)Reference
1-Dodecylpyridin-1-ium chloride PyridiniumC12S. aureusNot specified, but high activity noted[1]
1-Tetradecylpyridinium bromide PyridiniumC14S. aureusNot specified, but high activity noted[1]
1-Methyl-3-dodecylimidazolium bromide ImidazoliumC12S. aureus2.5[2]
1-Dodecyl-1-methylpyrrolidinium bromide PyrrolidiniumC12S. aureusNot specified, low MIC[2]
1-Dodecyl-1-methylpiperidinium bromide PiperidiniumC12S. aureusNot specified, low MIC[2]
Butyl-imidazolium bromide ImidazoliumC4E. coli, S. aureus, B. subtilisLess antimicrobial than longer chains[3]
Hexyl-imidazolium bromide ImidazoliumC6E. coli, S. aureus, B. subtilisSignificant antimicrobial activity[3]
Octyl-imidazolium bromide ImidazoliumC8E. coli, S. aureus, B. subtilisSignificant antimicrobial activity[3]
Butyl-pyridinium bromide PyridiniumC4E. coli, S. aureus, B. subtilisLess antimicrobial than longer chains[3]
Hexyl-pyridinium bromide PyridiniumC6E. coli, S. aureus, B. subtilisSignificant antimicrobial activity[3]
Octyl-pyridinium bromide PyridiniumC8E. coli, S. aureus, B. subtilisSignificant antimicrobial activity[3]

Note: Direct MIC values for this compound were not available in the cited literature, but its high activity is consistently reported for long-chain pyridinium salts.

The general trend observed is that an increase in the alkyl chain length on the cation leads to increased antimicrobial activity.[3] This is attributed to the enhanced ability of the longer hydrophobic chains to disrupt the bacterial cell membrane.

Experimental Protocol: Broth Microdilution Method for MIC Determination

A standardized method for determining the MIC of antimicrobial agents is the broth microdilution method.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start bacterial_culture Prepare bacterial inoculum (e.g., 0.5 McFarland standard) start->bacterial_culture il_dilutions Prepare serial dilutions of ionic liquids in broth bacterial_culture->il_dilutions inoculate Inoculate microplate wells with bacterial suspension il_dilutions->inoculate incubate Incubate microplate (e.g., 37°C for 18-24 hours) inoculate->incubate read_results Visually assess for turbidity or use a plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Drug Delivery: Enhancing Solubility and Permeability

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. Ionic liquids have shown promise as formulation excipients to enhance the solubility and permeability of such drugs.

Case Study: Transdermal Delivery of Ibuprofen

A comparative study on the transdermal delivery of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen highlights the potential of ionic liquids to improve its permeation through the skin. While this particular study did not include this compound, it provides valuable comparative data for other ionic liquids. The study found that converting ibuprofen into ionic liquids using various counterions significantly improved its skin permeability compared to the conventional sodium salt.[4]

Ibuprofen FormulationCationAqueous Solubility (25°C)LogPSkin PermeabilityReference
Ibuprofen (free acid)-LowHighLow[4]
Ibuprofen Sodium SaltNa+HighLowModerate[4]
[Didecyldimethylammonium][Ibuprofen]DidecyldimethylammoniumLowHighSignificantly Higher[4]
[Tetrahexylammonium][Ibuprofen]TetrahexylammoniumLowHighSignificantly Higher[4]

The enhanced permeability is attributed to the increased lipophilicity (higher LogP) and stronger intermolecular interactions of the ionic liquid forms of ibuprofen, which facilitate their transport across the lipid-rich stratum corneum of the skin.[4] Although direct data for this compound is not available in this context, its amphiphilic nature, with a long hydrophobic dodecyl chain and a charged pyridinium headgroup, suggests it could be a promising candidate for enhancing the transdermal delivery of poorly soluble drugs.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess amount of drug to the ionic liquid start->add_excess shake Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72h) add_excess->shake separate Separate the undissolved solid (centrifugation/filtration) shake->separate quantify Quantify the concentration of the dissolved drug in the supernatant (e.g., by HPLC or UV-Vis) separate->quantify end End quantify->end

Caption: Workflow for the shake-flask solubility determination method.

Catalysis: Potential as a Phase-Transfer Catalyst

Ionic liquids, including pyridinium-based salts, have been explored as catalysts in various organic reactions, often lauded for their potential as "green" alternatives to volatile organic solvents. They can act as both the solvent and the catalyst, simplifying reaction setups and potentially improving yields and selectivities.

While specific head-to-head comparative data on the catalytic performance of this compound is limited in the available literature, its structure as a quaternary ammonium salt suggests its potential as a phase-transfer catalyst (PTC). In phase-transfer catalysis, the ionic liquid facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic), where the reaction occurs.

Logical Relationship in Phase-Transfer Catalysis

The general mechanism of phase-transfer catalysis involving a quaternary ammonium salt like 1-dodecylpyridin-1-ium chloride is depicted below.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaX Na⁺X⁻ (Reactant) QCl_aq Q⁺Cl⁻ (Catalyst) NaX->QCl_aq Anion Exchange QX_org Q⁺X⁻ QCl_aq->QX_org Transfer to Organic Phase RY RY (Substrate) RX RX (Product) RY->RX QCl_org Q⁺Cl⁻ RX->QCl_org Catalyst Regeneration QCl_org->QCl_aq Transfer back to Aqueous Phase QX_org->RY Reaction

Caption: Mechanism of phase-transfer catalysis with a quaternary ammonium salt.

In this diagram, Q⁺ represents the 1-dodecylpyridin-1-ium cation and Cl⁻ is the chloride anion. The catalyst facilitates the transfer of the reactant anion X⁻ into the organic phase to react with the substrate RY.

Conclusion

This compound demonstrates significant potential across various applications, particularly as a potent antimicrobial agent. Its long alkyl chain is a key structural feature contributing to its high efficacy in disrupting bacterial cell membranes. In the realm of drug delivery, its amphiphilic nature suggests it could be a valuable excipient for enhancing the solubility and permeability of poorly soluble drugs, although direct comparative data with other ionic liquids for specific APIs is an area for future research. As a catalyst, its structure is well-suited for phase-transfer catalysis, though its performance relative to other established catalysts needs to be experimentally validated. The detailed experimental protocols provided in this guide offer a starting point for researchers to conduct such comparative studies and further elucidate the performance of this compound in these and other applications.

References

Safety Operating Guide

Proper Disposal of 1-Dodecylpyridinium Chloride Hydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Dodecylpyridinium chloride hydrate, a cationic surfactant used in various research and development applications. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

1-Dodecylpyridinium chloride hydrate is recognized as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also toxic to aquatic organisms with long-lasting effects.[4][5] Therefore, proper handling and disposal are critical.

Hazard and Disposal Summary

The following table summarizes key quantitative and qualitative data regarding the disposal and hazards of 1-Dodecylpyridinium chloride hydrate.

ParameterValue / GuidelineSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][6]
Acute Aquatic Toxicity (LC50, fish, 96h) <12.5 mg/l[5]
Acute Aquatic Toxicity (EC50, invertebrates, 48h) 0.016 mg/l[5]
Acute Aquatic Toxicity (ErC50, algae, 72h) 0.005 mg/l[5]
Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
Personal Protective Equipment (PPE) Chemical goggles, gloves, particulate respirator (N95 or equivalent), impervious clothing.[1][4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the safe disposal of 1-Dodecylpyridin-1-ium chloride hydrate from a laboratory setting.

1.0 Personal Protective Equipment (PPE) and Safety Precautions

1.1. Before handling the waste material, ensure you are wearing the appropriate PPE: chemical safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[1][4] If there is a risk of generating dust, a particulate respirator (e.g., N95) is required.[1][6] 1.2. Handle the waste in a well-ventilated area, preferably within a chemical fume hood.[1][3] 1.3. Avoid all personal contact with the material, including inhalation of any dust.[4] 1.4. Do not eat, drink, or smoke in the work area.[5]

2.0 Waste Collection and Storage

2.1. For Solid Waste: 2.1.1. Carefully sweep up any solid 1-Dodecylpyridinium chloride hydrate waste using dry clean-up procedures to avoid generating dust.[1][4] 2.1.2. Place the collected solid waste into a suitable, clearly labeled, and closed container for disposal.[1][4] 2.2. For Contaminated Labware and Debris: 2.2.1. Place any contaminated items such as weighing paper, gloves, and pipette tips directly into the designated waste container. 2.2.2. If rinsing contaminated glassware, collect the rinsate as hazardous waste. Do not discharge into the drain.[5] 2.3. Labeling: 2.3.1. Label the waste container clearly with "Hazardous Waste," "1-Dodecylpyridinium Chloride Hydrate," and the relevant hazard symbols (e.g., irritant, environmentally hazardous).

3.0 Spill Management

3.1. Minor Spills: 3.1.1. Remove all ignition sources.[4] 3.1.2. Clean up spills immediately.[4] 3.1.3. Use dry methods to clean up solid spills and avoid creating dust.[4] 3.1.4. Place the spilled material and any contaminated cleaning materials into the labeled hazardous waste container.[4] 3.2. Major Spills: 3.2.1. Evacuate the area and alert emergency responders.[4] 3.2.2. Avoid all personal contact and inhalation of dust.[4]

4.0 Final Disposal

4.1. Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[4] 4.2. Arrange for the collection of the waste by a licensed and approved waste disposal company.[1][3][7] 4.3. Provide the disposal company with a copy of the Safety Data Sheet (SDS) for 1-Dodecylpyridinium chloride hydrate. 4.4. The recommended professional disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Waste Identification (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe spill Spill Occurs start->spill waste_collection Waste Collection (Use dry methods, avoid dust) ppe->waste_collection container Secure in Labeled Container ('Hazardous Waste') waste_collection->container storage Temporary Storage (Designated secure area) container->storage minor_spill Minor Spill Cleanup (Follow spill protocol) spill->minor_spill Minor major_spill Major Spill (Evacuate & Alert Responders) spill->major_spill Major minor_spill->container disposal_company Contact Licensed Disposal Company storage->disposal_company end Final Disposal (Incineration by licensed facility) disposal_company->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-Dodecylpyridin-1-ium Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for 1-Dodecylpyridin-1-ium chloride hydrate, a compound widely used as a surfactant in various industrial and laboratory applications.[1] Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE) and Hazard Data

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE and key hazard information for this compound.

CategoryRecommendationHazard Statement
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.[2]H319: Causes serious eye irritation.[2][3]
Hand Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]H315: Causes skin irritation.[2][3]
Skin and Body Protection Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]H312: Harmful in contact with skin.[4]
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.H335: May cause respiratory irritation.[2][3]
Oral Toxicity Not applicable for PPE.H301: Toxic if swallowed.[4] H302: Harmful if swallowed.[5]
Aquatic Hazard Not applicable for PPE.H400: Very toxic to aquatic life.[6]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed. The substance is hygroscopic.[2]

  • Store away from incompatible materials.

2. Engineering Controls:

  • Use in a well-ventilated area. Local exhaust ventilation is recommended where dust may be formed.[2][4]

  • For procedures with a higher risk of aerosol or dust generation, use a chemical fume hood.

3. Personal Protective Equipment (PPE) and Hygiene:

  • Always wear the appropriate PPE as detailed in the table above.

  • Wash hands thoroughly after handling and before breaks.[2]

  • Do not eat, drink, or smoke in the work area.[4]

  • Remove contaminated clothing and wash it before reuse.[4]

4. Handling and Experimental Procedures:

  • Avoid the formation of dust and aerosols.[2]

  • Weigh and transfer the chemical in a designated area, preferably within a ventilated enclosure.

  • Use dry, clean, and compatible utensils for handling.

  • In case of a spill, follow the cleanup procedures outlined below.

5. Spill Management:

  • Minor Spills:

    • Wear appropriate PPE.

    • Sweep up the spilled solid material, avoiding dust generation.[2]

    • Place the collected material into a suitable, closed container for disposal.[2]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area and alert others.

    • Wear a self-contained breathing apparatus if necessary.[2]

    • Contain the spill and prevent it from entering drains.[2]

    • Follow the cleanup procedure for minor spills using appropriate protective equipment.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Chemical Disposal:

  • Dispose of the chemical in accordance with local, state, and federal regulations.

  • The material may be sent to a licensed industrial combustion plant for disposal.[4]

  • Do not allow the product to enter drains.[2]

2. Contaminated Material Disposal:

  • Dispose of contaminated gloves, lab coats, and other materials in the same manner as the chemical waste.

  • Use suitable, closed containers for waste disposal.[2]

3. Container Disposal:

  • Empty containers may retain product residue.

  • Rinse the container thoroughly with a suitable solvent.

  • Dispose of the rinsed container in accordance with institutional and regulatory guidelines.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_spill Spill Management cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store prep Don Appropriate PPE store->prep weigh Weigh and Transfer in Ventilated Enclosure prep->weigh experiment Conduct Experiment weigh->experiment waste_gen Generate Waste experiment->waste_gen spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill Cleanup assess->minor_spill Minor major_spill Major Spill Response assess->major_spill Major collect Collect in Labeled, Closed Container minor_spill->collect major_spill->collect waste_gen->collect dispose Dispose via Licensed Waste Management collect->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.